Terbium-149
Description
Properties
CAS No. |
15065-93-7 |
|---|---|
Molecular Formula |
T |
Molecular Weight |
148.92325 g/mol |
IUPAC Name |
terbium-149 |
InChI |
InChI=1S/Tb/i1-10 |
InChI Key |
GZCRRIHWUXGPOV-CBESVEIWSA-N |
SMILES |
[Tb] |
Isomeric SMILES |
[149Tb] |
Canonical SMILES |
[Tb] |
Synonyms |
149Tb radioisotope Tb-149 radioisotope Terbium-149 |
Origin of Product |
United States |
Foundational & Exploratory
Terbium-149: A Technical Guide to its Discovery, Synthesis, and Application in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic action of Terbium-149 (¹⁴⁹Tb), a radionuclide of significant interest for targeted alpha therapy (TAT). This document details the key production methodologies, purification protocols, and the cellular mechanisms underlying its cytotoxic effects, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.
Discovery and Properties of this compound
While the element Terbium (Tb) was first identified in 1843 by Swedish chemist Carl Gustaf Mosander, the specific radioisotope ¹⁴⁹Tb was discovered in 1950.[1] This alpha- and positron-emitting radionuclide has garnered considerable attention in nuclear medicine due to its unique decay characteristics, which are highly suitable for a "theranostic" approach—simultaneously serving as a therapeutic agent and a diagnostic imaging tool.[2]
¹⁴⁹Tb has a half-life of 4.118 hours and decays through two primary modes: alpha emission (16.7% of decays) with an energy of 3.97 MeV, and electron capture/positron emission (83.3% of decays) to Gadolinium-149.[3] The high linear energy transfer (LET) of its alpha particles (approximately 143 keV/µm) results in a short, highly damaging path in tissue (around 28 µm), making it exceptionally potent for targeting and destroying cancer cells with minimal damage to surrounding healthy tissue.[3]
Synthesis of this compound
The production of ¹⁴⁹Tb in quantities and purities suitable for preclinical and clinical research is a complex process. The two primary methods employed are proton-induced spallation and heavy-ion induced reactions.
Proton-Induced Spallation of Tantalum Targets
High-energy proton-induced spallation of tantalum (Ta) targets is a leading method for producing research quantities of ¹⁴⁹Tb, notably at facilities like CERN-ISOLDE.[4] This process involves bombarding a thick tantalum foil with high-energy protons, leading to a cascade of nuclear reactions that produce a wide range of radionuclides, including ¹⁴⁹Tb.
Experimental Protocol: Proton-Induced Spallation
-
Target Preparation: A thick tantalum foil (e.g., 94 g/cm²) is used as the target material.[5]
-
Irradiation: The tantalum target is irradiated with a high-energy proton beam (e.g., 1.4 GeV) from a particle accelerator.[4] The proton beam energy can be optimized to maximize ¹⁴⁹Tb production while minimizing contaminants.[2][5]
-
Release and Ionization: The irradiated target is heated to high temperatures (around 2100 °C) to facilitate the release of the produced radionuclides.[5] The released atoms are then ionized, often using resonant laser ionization, to create a singly-charged ion beam.[5]
-
Mass Separation: The ion beam is accelerated (e.g., to 30 keV) and directed through a magnetic sector field.[5] This allows for the separation of ions based on their mass-to-charge ratio, isolating the A=149 isobars.
-
Collection: The mass-separated ¹⁴⁹Tb ions are implanted onto a collection foil, typically made of zinc-coated gold or aluminum.[4]
Caption: Workflow for this compound Production via Proton-Induced Spallation.
Heavy-Ion Induced Reactions
An alternative route to ¹⁴⁹Tb involves heavy-ion induced nuclear reactions. These methods typically offer higher production cross-sections compared to spallation but may require enriched target materials and specific accelerator capabilities.
The most promising reactions include:
The indirect route using a Neodymium-142 target generally results in a higher yield of ¹⁴⁹Tb compared to the direct reaction with Praseodymium-141.[3]
Experimental Protocol: Heavy-Ion Induced Reaction (Indirect)
-
Target Preparation: A target of natural or enriched Neodymium oxide (Nd₂O₃) is prepared (e.g., 12 mg/cm²).[3]
-
Irradiation: The target is irradiated with a Carbon-12 (¹²C) ion beam at a specific energy (e.g., 108 MeV) in a cyclotron.[3] The irradiation time is typically around 1.25 hours.[3]
-
Target Dissolution: Following irradiation, the target material is dissolved in a suitable acid to bring the produced radionuclides into solution.
-
Chemical Separation: The terbium fraction is then chemically separated from the neodymium target material and other reaction byproducts.
Caption: Workflow for Terb-149 Production via Heavy-Ion Reaction.
| Production Method | Target Material | Projectile | Typical Energy | Typical Yield | Radionuclidic Purity |
| Proton-Induced Spallation | Tantalum | Protons | 1.4 GeV | Up to 260 MBq | > 99% (after purification) |
| Heavy-Ion (Indirect) | ¹⁴²Nd (enriched) | ¹²C ions | 120 MeV | 15-30 GBq (calculated) | High (requires purification) |
| Heavy-Ion (Indirect, nat) | natNd₂O₃ | ¹²C ions | 108 MeV | ~2.6 MBq | Moderate (requires extensive purification) |
| Heavy-Ion (Direct) | ¹⁴¹Pr | ¹²C ions | - | Lower than Nd route | Moderate |
Purification of this compound
Regardless of the production method, a multi-step purification process is essential to separate ¹⁴⁹Tb from isobaric contaminants (other nuclides with the same mass number), pseudo-isobaric contaminants (e.g., molecular ions with the same mass), and the target material. Cation-exchange chromatography is a cornerstone of this process.
Experimental Protocol: Cation-Exchange Chromatography
-
Sample Preparation: The collected ¹⁴⁹Tb, either from the dissolved collection foil (spallation) or the dissolved target (heavy-ion), is prepared in a suitable acidic solution.
-
Column Equilibration: A cation-exchange column (e.g., Aminex A5) is equilibrated with a suitable buffer.[4]
-
Loading: The sample solution is loaded onto the column.
-
Elution: A complexing agent, such as alpha-hydroxyisobutyric acid (α-HIBA), is used as the eluent.[3] The concentration and pH of the α-HIBA are carefully controlled to achieve separation of the different lanthanides. Terbium is eluted under pressure at a specific flow rate (e.g., 0.5 ml/min).[4]
-
Fraction Collection: Eluted fractions are collected and analyzed by gamma spectrometry to identify the fractions containing pure ¹⁴⁹Tb.[4]
-
Final Formulation: The purified ¹⁴⁹Tb fractions are combined, the α-HIBA is removed (e.g., by heating), and the final product is redissolved in a dilute acid, making it ready for radiolabeling.[4]
| Parameter | Value |
| Chromatography Type | Cation-Exchange |
| Resin Example | Aminex A5 |
| Eluent | α-hydroxyisobutyric acid (α-HIBA) |
| Typical Eluent Concentration | 0.16 M |
| pH of Eluent | ~5 (adjusted with aqueous ammonia) |
| Flow Rate | 0.5 ml/min |
| Pressure | 5-7 kgf/cm² |
| Chemical Yield | ≥ 90% |
Cellular Mechanism of Action in Targeted Alpha Therapy
The therapeutic efficacy of ¹⁴⁹Tb is derived from the cytotoxic effects of its alpha particle emissions. When a ¹⁴⁹Tb-labeled radiopharmaceutical binds to a target on a cancer cell, the emitted alpha particles deposit a large amount of energy in a very short distance, leading to the formation of complex and difficult-to-repair DNA double-strand breaks (DSBs).
This severe DNA damage triggers a cascade of cellular responses, ultimately leading to cell death through several mechanisms, including:
-
Apoptosis: Programmed cell death initiated by the cell in response to irreparable DNA damage.
-
Mitotic Catastrophe: Cell death occurring during mitosis due to improper chromosome segregation caused by DNA damage.
-
Necrosis: Uncontrolled cell death resulting from severe cellular injury.
-
Autophagy: A cellular self-degradation process that can lead to cell death if the damage is too extensive.
The cellular response to alpha-particle-induced DNA damage is primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) protein kinases. These kinases initiate a signaling cascade that activates DNA repair pathways, such as Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR), and cell cycle checkpoints. However, the complexity and density of the DNA damage caused by alpha particles often overwhelm these repair mechanisms, leading to cell death.
// Nodes Tb149 [label="¹⁴⁹Tb-Radiopharmaceutical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlphaParticle [label="Alpha Particle Emission", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_DSB [label="Complex DNA Double-Strand Breaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Repair [label="DNA Repair Pathways (NHEJ, HRR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticCatastrophe [label="Mitotic Catastrophe", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival (Repair Successful)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tb149 -> AlphaParticle [color="#5F6368"]; AlphaParticle -> DNA_DSB [color="#5F6368"]; DNA_DSB -> ATM_ATR [color="#5F6368"]; ATM_ATR -> CellCycleArrest [color="#5F6368"]; ATM_ATR -> DNA_Repair [color="#5F6368"]; CellCycleArrest -> DNA_Repair [label="Allows time for repair", style=dashed, color="#5F6368"]; DNA_Repair -> CellSurvival [label="Successful Repair", color="#34A853"]; DNA_Repair -> Apoptosis [label="Repair Failure", color="#EA4335"]; DNA_DSB -> MitoticCatastrophe [label="Overwhelming Damage", color="#EA4335"]; DNA_DSB -> Necrosis [label="Severe Injury", color="#EA4335"]; } /dot
Caption: Cellular Response to this compound Alpha Particle-Induced DNA Damage.
Conclusion
This compound stands out as a highly promising radionuclide for the advancement of targeted alpha therapy. Its unique decay properties offer the potential for powerful and precise cancer treatment, combined with the ability for non-invasive imaging. The continued optimization of its production and purification, along with a deeper understanding of its radiobiological effects, will be crucial in translating the potential of ¹⁴⁹Tb into effective clinical applications for a new generation of cancer therapies.
References
- 1. Terbium | Tb (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production Cross-Section Measurements for Terbium Radionuclides of Medical Interest Produced in Tantalum Targets Irradiated by 0.3 to 1.7 GeV Protons and Corresponding Thick Target Yield Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. indico.cern.ch [indico.cern.ch]
Terbium-149: A Technical Guide to its Decay Properties and Characteristics for Research and Drug Development
An in-depth examination of the radioisotope Terbium-149, detailing its decay characteristics, production, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of alpha-emitting radionuclides for therapeutic applications.
Core Decay Properties of this compound
This compound (¹⁴⁹Tb) is a radioisotope of significant interest for targeted alpha therapy due to its unique decay characteristics. It has a half-life of 4.118 hours and decays through a branched scheme involving alpha emission, electron capture, and positron emission.[1] This combination of decay modes makes it a "theranostic" radionuclide, with the alpha particles providing a potent, localized therapeutic effect and the emitted positrons and gamma rays enabling medical imaging.
The primary decay pathways of ¹⁴⁹Tb lead to two different daughter products, each initiating a distinct decay chain. The alpha decay branch results in the formation of Europium-145 (¹⁴⁵Eu), while the electron capture and positron emission branch leads to Gadolinium-149 (¹⁴⁹Gd).[2] Understanding the properties of these decay chains is crucial for dosimetric calculations and for assessing the long-term behavior of ¹⁴⁹Tb-based radiopharmaceuticals.
Quantitative Decay Data
The decay characteristics of this compound and its immediate daughter products are summarized in the tables below for easy comparison.
Table 1: Decay Properties of this compound (¹⁴⁹Tb)
| Property | Value |
| Half-life | 4.118 ± 0.025 hours[1] |
| Decay Modes | |
| Alpha (α) Emission | 16.7%[2][3][4] |
| Electron Capture (EC) | 76.2%[1][2] |
| Positron (β+) Emission | 7.1%[2][3][4] |
| Emitted Radiations | |
| Alpha Particle Energy | 3.970 MeV[5] |
| Mean Positron Energy | 730 keV[3][4][6] |
| Prominent Gamma Ray Emissions | |
| 165.0 keV | 26.4% intensity[1][3] |
| 352.2 keV | 29.4% intensity[1] |
| 388.6 keV | 18.4% intensity[1] |
| 652.1 keV | 16.2% intensity[1] |
| 853.4 keV | 15.5% intensity[1] |
Table 2: Decay Properties of Daughter Nuclide Gadolinium-149 (¹⁴⁹Gd)
| Property | Value |
| Half-life | 9.28 days[2][7] |
| Decay Modes | |
| Electron Capture (EC) | 100%[7] |
| Alpha (α) Emission | 0.00043%[8] |
| Prominent Gamma Ray Emissions | |
| 149.7 keV | 48.2% intensity[7] |
| 298.6 keV | 28.6% intensity[7] |
| 346.7 keV | 23.9% intensity[7] |
Table 3: Decay Properties of Daughter Nuclide Europium-145 (¹⁴⁵Eu)
| Property | Value |
| Half-life | 5.93 days[9][10] |
| Decay Mode | |
| Electron Capture (EC) | 100%[9][10] |
| Prominent Gamma Ray Emissions | |
| 654.6 keV | 14.8% intensity |
| 893.7 keV | 66.0% intensity |
| 1042.0 keV | 14.0% intensity |
Decay Scheme and Experimental Workflow
This compound Decay Scheme
The decay of this compound follows two main branches, each leading to a series of subsequent decays. The alpha decay directly produces Europium-145, which then continues to decay. The electron capture and positron emission pathways both lead to Gadolinium-149, which has its own distinct decay chain.
Experimental Workflow for Production and Characterization
The production and subsequent characterization of this compound for research and clinical applications follow a multi-step process, beginning with the irradiation of a target and concluding with detailed analysis of the purified radioisotope.
Experimental Protocols
Production of this compound
The most established method for producing research quantities of ¹⁴⁹Tb is through proton-induced spallation of a tantalum (Ta) target, followed by online isotope separation.[2] This process is carried out at specialized facilities such as the Isotope Separator On-Line DEvice (ISOLDE) at CERN.
3.1.1 Target and Irradiation
-
Target Material: High-purity tantalum foils are typically used as the target material.
-
Irradiation: The tantalum target is bombarded with a high-energy proton beam. A common energy for this process is 1.4 GeV.[2] The interaction of the protons with the tantalum nuclei induces spallation reactions, producing a wide range of radionuclides, including ¹⁴⁹Tb.
3.1.2 Online Isotope Separation (ISOL)
-
Extraction and Ionization: Following irradiation, the produced radionuclides effuse from the heated target and are ionized.
-
Mass Separation: The ionized atoms are then accelerated and passed through a magnetic field. This field deflects the ions based on their mass-to-charge ratio, allowing for the selective separation of isobars with a mass number of 149.
-
Collection: The mass-separated ¹⁴⁹Tb ions are implanted into a collection foil, often made of zinc-coated gold or platinum.[11]
Radiochemical Purification
After collection, the foil contains not only ¹⁴⁹Tb but also its decay product ¹⁴⁹Gd and other isobaric and pseudo-isobaric contaminants. Therefore, a radiochemical purification step is essential to obtain high-purity ¹⁴⁹Tb.
-
Dissolution: The zinc layer of the collection foil is dissolved in an appropriate acid to bring the collected radionuclides into solution.
-
Chromatographic Separation: Cation exchange chromatography is a commonly employed technique for the purification of ¹⁴⁹Tb.
-
Stationary Phase: A cation exchange resin is used.
-
Mobile Phase: An eluent such as α-hydroxyisobutyric acid (α-HIBA) is used to selectively elute the different lanthanides. The separation is based on the small differences in the ionic radii of the trivalent lanthanide ions, which affects their affinity for the resin and their complexation with the eluent. By carefully controlling the concentration and pH of the eluent, a clean separation of ¹⁴⁹Tb from its contaminants can be achieved.
-
Characterization of Decay Properties
3.3.1 Gamma Spectroscopy
-
Objective: To identify and quantify the gamma-emitting radionuclides present in the purified ¹⁴⁹Tb sample and to determine its radionuclidic purity.
-
Methodology:
-
A high-purity germanium (HPGe) detector, which offers excellent energy resolution, is used.
-
The detector is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities.
-
The purified ¹⁴⁹Tb sample is placed at a defined distance from the detector.
-
The gamma-ray spectrum is acquired over a sufficient period to obtain statistically significant data.
-
The energies and intensities of the photopeaks in the spectrum are analyzed to identify the radionuclides present (by comparing with known gamma-ray libraries) and to calculate their respective activities. The characteristic gamma rays of ¹⁴⁹Tb (e.g., 165.0 keV, 352.2 keV) and its daughter ¹⁴⁹Gd (e.g., 149.7 keV) are of particular interest.
-
3.3.2 Alpha Spectroscopy
-
Objective: To confirm the presence of alpha emission from ¹⁴⁹Tb and to measure the energy of the emitted alpha particles.
-
Methodology:
-
A thin, uniform source of the purified ¹⁴⁹Tb is prepared by electrodeposition or evaporation to minimize self-absorption of the alpha particles.
-
The source is placed in a vacuum chamber with a silicon surface barrier detector or a passivated implanted planar silicon (PIPS) detector.
-
The system is calibrated using an alpha source with well-defined alpha particle energies (e.g., a mixed source of ²³⁹Pu, ²⁴¹Am, and ²⁴⁴Cm).
-
The alpha particle spectrum is acquired.
-
The energy of the alpha peak corresponding to the decay of ¹⁴⁹Tb is determined from the calibrated spectrum.
-
3.3.3 Half-life Measurement
-
Objective: To experimentally determine the half-life of ¹⁴⁹Tb.
-
Methodology:
-
The activity of the purified ¹⁴⁹Tb sample is measured repeatedly over a period of several half-lives using a suitable radiation detector (e.g., a gamma spectrometer or an ionization chamber).
-
The background radiation is measured and subtracted from each measurement.
-
The natural logarithm of the net count rate is plotted against time.
-
A linear regression is applied to the data points. The slope of the resulting line is equal to the negative of the decay constant (λ).
-
The half-life (T½) is calculated from the decay constant using the formula: T½ = ln(2) / λ.
-
Quality Control for Radiopharmaceutical Development
For the use of ¹⁴⁹Tb in drug development, its ability to be stably chelated and attached to a targeting molecule is crucial.
-
Radiolabeling with DOTATATE: A common quality control step involves the radiolabeling of a peptide such as DOTATATE, which is an analog of somatostatin.
-
Procedure: A solution of the purified ¹⁴⁹Tb is added to a solution containing DOTATATE and a buffer to maintain an optimal pH. The mixture is heated for a specific time to facilitate the chelation of ¹⁴⁹Tb by the DOTA chelator conjugated to the peptide.
-
Analysis: The radiochemical purity of the resulting ¹⁴⁹Tb-DOTATATE is determined using techniques like high-performance liquid chromatography (HPLC) to separate the labeled peptide from any free ¹⁴⁹Tb. A high radiochemical purity indicates that the ¹⁴⁹Tb produced is suitable for conjugation to targeting molecules for in vitro and in vivo studies.
-
References
- 1. 149Tb [prismap.eu]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mirdsoft.org [mirdsoft.org]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. WebElements Periodic Table » Europium » isotope data [webelements.com]
- 10. Europium-145 - isotopic data and properties [chemlin.org]
- 11. mdpi.com [mdpi.com]
Terbium-149: A Technical Guide on its Physical Half-Life and Core Properties for Therapeutic Radionuclide Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of Terbium-149 (¹⁴⁹Tb), a radionuclide of significant interest for targeted alpha therapy in nuclear medicine. This document outlines its physical half-life, decay characteristics, and the methodologies used for its production and measurement, presenting all quantitative data in structured tables and logical diagrams for clarity.
Core Physical Properties of this compound
This compound is a radioisotope of the lanthanide element terbium. Its unique decay characteristics make it a promising candidate for theranostics, an approach that combines therapy and diagnostic imaging.[1] The physical half-life of ¹⁴⁹Tb is a critical parameter for its application in medicine, dictating the timeframe for its therapeutic efficacy and logistical considerations for its production and clinical use.
The accepted physical half-life of this compound is approximately 4.12 hours .[1][2] This relatively short half-life is advantageous for targeted radionuclide therapies as it allows for the delivery of a potent therapeutic dose to tumor cells while minimizing long-term radiation exposure to healthy tissues.[3]
Decay Characteristics
This compound has a complex decay scheme, which is a key aspect of its utility in nuclear medicine.[1][3] It decays via three primary modes: alpha (α) decay, electron capture (EC), and positron (β+) emission.[1][4]
-
Alpha (α) Decay: Approximately 16.7% of ¹⁴⁹Tb atoms decay by emitting an alpha particle.[1][3] The emitted alpha particles have a mean energy of 3.97 MeV, a short tissue penetration range of about 28 micrometers, and a high linear energy transfer (LET), making them highly effective at inducing localized cytotoxic effects in targeted cancer cells.[1][5] This mode of decay produces Europium-145 (¹⁴⁵Eu) as a daughter nuclide.[1]
-
Electron Capture (EC) and Positron (β+) Emission: The majority of ¹⁴⁹Tb decays (approximately 83.3%) occur through electron capture (76.2%) and positron emission (7.1%).[1][4] Both of these decay pathways lead to the formation of Gadolinium-149 (¹⁴⁹Gd).[1] The emitted positrons have a mean energy of 730 keV, which allows for in-vivo visualization of the radiopharmaceutical's distribution using Positron Emission Tomography (PET) imaging.[3][6] This dual therapeutic and imaging capability underscores the theranostic potential of ¹⁴⁹Tb.
A summary of the key decay data for this compound is presented in the table below.
| Property | Value | Reference |
| Physical Half-life | 4.12 hours | [1][2] |
| Decay Modes & Branching Ratios | ||
| Alpha (α) Decay | 16.7% | [1][3] |
| Electron Capture (EC) | 76.2% | [1] |
| Positron (β+) Emission | 7.1% | [1][3] |
| Emitted Particle Energies | ||
| Alpha (α) Particle | 3.97 MeV | [1][3] |
| Positron (β+) (mean) | 730 keV | [3][6] |
| Primary Daughter Nuclides | ||
| from α decay | Europium-145 (¹⁴⁵Eu) | [1] |
| from EC/β+ decay | Gadolinium-149 (¹⁴⁹Gd) | [1] |
Experimental Protocols
The production and characterization of this compound involve sophisticated experimental procedures. A generalized workflow for the production and quality control of ¹⁴⁹Tb for research and preclinical studies is outlined below.
3.1. Production of this compound
A primary method for producing ¹⁴⁹Tb is through proton-induced spallation of tantalum (Ta) targets at high-energy particle accelerators, such as the ISOLDE facility at CERN.[2]
-
Target Irradiation: A tantalum foil target is bombarded with a high-energy proton beam (e.g., 1.4 GeV).[2] This induces spallation reactions, creating a wide range of radionuclides, including ¹⁴⁹Tb.
-
Isotope Separation: The produced isotopes are then volatilized, ionized, and accelerated. An online isotope separator is used to select for ions with a mass-to-charge ratio corresponding to ¹⁴⁹Tb.[2]
-
Collection: The mass-separated ¹⁴⁹Tb ions are implanted onto a collection foil, often made of zinc-coated gold or platinum.[7]
3.2. Radiochemical Purification
Following collection, the ¹⁴⁹Tb must be chemically separated from isobaric and pseudo-isobaric impurities.
-
Dissolution: The zinc layer of the collection foil is dissolved in a suitable acid to bring the collected radionuclides into solution.[2]
-
Cation Exchange Chromatography: The resulting solution is loaded onto a cation exchange chromatography column. A complexing agent, such as α-hydroxyisobutyric acid (α-HIBA), is used as the eluent to selectively separate ¹⁴⁹Tb from other lanthanides and impurities.[6]
3.3. Half-Life Measurement
The physical half-life of the purified ¹⁴⁹Tb can be determined using gamma-ray spectroscopy.
-
Sample Preparation: A sample of the purified ¹⁴⁹Tb solution is prepared in a standardized geometry for counting.
-
Data Acquisition: The sample is placed in a high-purity germanium (HPGe) detector to measure the gamma rays emitted during its decay. The activity of characteristic gamma-ray peaks of ¹⁴⁹Tb is measured at regular time intervals over a period of several half-lives.
-
Data Analysis: The measured activity is plotted against time on a semi-logarithmic scale. The data points are fitted to an exponential decay curve, and the half-life is calculated from the decay constant.
The following diagram illustrates the general workflow for the production and purification of this compound.
Caption: Workflow for the production and purification of this compound.
Decay Pathway of this compound
The decay of this compound initiates two distinct decay chains, one for its alpha decay and another for its electron capture and positron emission pathways. The daughter products of these decays are themselves radioactive, with significantly longer half-lives.
The following diagram visualizes the decay pathways of this compound.
Caption: Decay pathways of this compound.
Conclusion
This compound possesses a unique combination of a therapeutically effective short half-life, potent alpha particle emission, and the ability for PET imaging through its positron emission. These characteristics make it a highly valuable radionuclide for the development of next-generation targeted cancer therapies. A thorough understanding of its physical properties, including its half-life and complex decay scheme, is essential for its successful application in research and clinical settings. The production and purification of high-purity ¹⁴⁹Tb remain challenging but are critical for advancing its use in preclinical and, ultimately, clinical studies.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. inis.iaea.org [inis.iaea.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Alpha Emission Spectrum of Terbium-149
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the alpha emission energy spectrum of Terbium-149 (¹⁴⁹Tb), a radionuclide of significant interest for targeted alpha therapy (TAT) in nuclear medicine. The guide covers its decay characteristics, experimental protocols for its production and purification, and a visual representation of its decay pathway.
Introduction to this compound
This compound is a radiolanthanide with a half-life of 4.118 hours.[1][2][3] It is considered a promising candidate for theranostics, an approach that combines therapy and diagnostics.[4][5] This is due to its unique decay properties, which include the emission of alpha (α) particles for therapeutic effect, as well as positrons (β+) and gamma (γ) rays that can be used for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, respectively.[6][7][8] The alpha particles emitted by ¹⁴⁹Tb have a high linear energy transfer (LET) of approximately 140-143 keV/μm and a short tissue range of about 25-28 μm, making them highly effective at killing targeted cancer cells with minimal damage to surrounding healthy tissue.[2][4][5][6] A particularly favorable feature of ¹⁴⁹Tb is the absence of alpha-emitting daughters in its decay chain, which can reduce potential toxicity to healthy tissues.[4][5][6]
Alpha Decay Characteristics
¹⁴⁹Tb decays through three primary modes: electron capture (EC) with an intensity of ~76.2%, alpha (α) decay (~16.7%), and positron (β+) emission (~7.1%).[1][4][5] The alpha decay branch is of primary interest for therapeutic applications. The decay results in the daughter nuclide Europium-145 (¹⁴⁵Eu). The emitted alpha particle has a distinct energy, which defines its spectrum.
The quantitative data for the principal alpha emission of this compound is summarized in the table below.
| Parameter | Value | Daughter Nuclide |
| Half-Life of ¹⁴⁹Tb | 4.118 ± 0.025 hours | N/A |
| Alpha Particle Energy | 3.97 MeV (3967 keV) | ¹⁴⁵Eu |
| Alpha Decay Intensity | 16.7 % | ¹⁴⁵Eu |
| Mean Alpha Energy per Decay | 662 keV | N/A |
Data compiled from sources[1][2][3][4][5][6][7][8].
Experimental Protocols
The production and measurement of high-purity ¹⁴⁹Tb suitable for research and preclinical studies involve sophisticated, multi-step processes.
Several nuclear reaction routes can be used to produce ¹⁴⁹Tb, though the most common method for preclinical research involves proton-induced spallation.[4][5]
-
Proton-Induced Spallation: This is the primary method used at facilities like ISOLDE at CERN.[6][9] Tantalum (Ta) foils are irradiated with a high-energy proton beam (e.g., 1.4 GeV).[4][5][9] The spallation reaction produces a wide range of radionuclides, including ¹⁴⁹Tb.
-
Heavy-Ion Induced Reactions: Alternative production routes include heavy-ion reactions.[2][3] These can be direct, such as ¹⁴¹Pr(¹²C,4n)¹⁴⁹Tb, or indirect, where a short-lived parent that decays to ¹⁴⁹Tb is produced, such as ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy → ¹⁴⁹Tb.[2][3] The indirect reaction using a Neodymium (Nd) target has been shown to produce higher yields compared to the direct reaction on a Praseodymium (Pr) target.[2][3]
-
Light-Particle Induced Reactions: The direct nuclear reaction ¹⁵²Gd(p,4n)¹⁴⁹Tb has been identified as another promising production pathway.[2][3]
Regardless of the production method, a rigorous purification process is required to isolate ¹⁴⁹Tb with high radionuclidic purity.
-
On-Line Isotope Separation: For the spallation method, the generated radiolanthanides are released from the target, ionized, and accelerated as a radioactive ion beam. This beam is then passed through a mass separator, which isolates nuclides with the desired mass number (A=149).[3][4][5]
-
Ion Implantation: The mass-separated A=149 ion beam is implanted into a catcher foil, which is often a thin layer of zinc or sodium chloride on a noble metal backing like gold.[1][4][5][6]
-
Radiochemical Separation: The implanted foil is dissolved, and ¹⁴⁹Tb is chemically separated from isobaric contaminants and the catcher foil material. This is a critical step to achieve the high purity required for medical applications.[9] This process commonly employs chromatographic techniques:
-
Cation-Exchange Chromatography: This method is used to separate Terbium from other lanthanides and impurities. A common eluent used in this process is α-hydroxyisobutyric acid (α-HIBA).[2][3][6]
-
Extraction Chromatography: This technique can be used to remove residual impurities, such as zinc from the catcher foil.[9]
-
-
Quality Control: The final product's activity and purity are confirmed. High-resolution gamma-spectrometry is a key technique used to verify the radionuclidic purity of the final ¹⁴⁹Tb sample.[2][9]
Caption: Experimental workflow for ¹⁴⁹Tb production and purification.
Alpha Decay Scheme of this compound
The alpha decay of ¹⁴⁹Tb involves the emission of an alpha particle, leading to the formation of the daughter nuclide ¹⁴⁵Eu. The energy released in this decay is primarily carried away as the kinetic energy of the alpha particle. The following diagram illustrates this nuclear transition.
Caption: Alpha decay scheme of this compound to Europium-145.
References
- 1. 149Tb [prismap.eu]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Terbium-149 for Positron Emission Tomography: A Technical Guide for Researchers
An in-depth exploration of the production, radiochemistry, and preclinical applications of Terbium-149 for PET imaging, offering a unique theranostic radionuclide for oncology research and drug development.
This compound (¹⁴⁹Tb) is emerging as a radionuclide of significant interest within the nuclear medicine community, uniquely positioned for theranostic applications.[1][2][3] Its decay characteristics, which include the emission of α-particles for therapy and positrons for Positron Emission Tomography (PET) imaging, allow for the combination of diagnosis and treatment using a single isotope.[2][4][5][6][7] This technical guide provides a comprehensive overview of ¹⁴⁹Tb, focusing on its application in PET imaging for researchers, scientists, and professionals in drug development.
Core Properties of this compound
¹⁴⁹Tb possesses a unique combination of decay properties that make it suitable for both therapy and imaging.[2][8] A detailed summary of its physical and decay characteristics is presented in Table 1.
| Property | Value | Reference |
| Half-life (T₁⸝₂) | 4.118 hours | [9][10] |
| Decay Modes | ||
| Alpha (α) emission | 16.7% | [2][8][9] |
| Positron (β+) emission | 7.1% | [2][4][6][7][8][11] |
| Electron Capture (EC) | 76.2% | [2][8] |
| Emission Energies | ||
| α-particle energy | 3.97 MeV | [2][4][7] |
| Mean β+ energy (Eβ+mean) | 730 keV | [4][6][7][11] |
| Gamma (γ) radiation | 165 keV (26.4%) | [4][6] |
| Physical Characteristics | ||
| Linear Energy Transfer (LET) | 140-142 keV/μm | [2][8][12] |
| α-particle tissue range | ~25-28 μm | [2][4][8][12] |
Production and Purification of this compound
The production of ¹⁴⁹Tb in sufficient quantities and high purity for clinical research remains a challenge.[2] The primary and most established method involves high-energy proton-induced spallation of tantalum targets, followed by online isotope separation.[2][4]
Table 2: Production Routes for this compound
| Production Method | Target Material | Projectile | Key Features | Reference |
| Spallation | Tantalum | High-energy protons (e.g., 1.4 GeV) | Requires a high-energy proton source and online mass separation (e.g., at ISOLDE/CERN). This method can produce high-purity ¹⁴⁹Tb. | [2][4][13][14] |
| Heavy Ion Reaction (Indirect) | Neodymium (¹⁴²Nd) | Carbon-12 ions (¹²C) | This route involves the reaction ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy, which then decays to ¹⁴⁹Tb. It is considered a promising alternative for cyclotron-based production. | [9][14] |
| Heavy Ion Reaction (Direct) | Praseodymium (¹⁴¹Pr) | Carbon-12 ions (¹²C) | The direct reaction ¹⁴¹Pr(¹²C,4n)¹⁴⁹Tb generally results in lower yields compared to the indirect neodymium route. | [9][14] |
| Light Particle Reaction | Gadolinium (¹⁵²Gd) | Protons (p) | The ¹⁵²Gd(p,4n)¹⁴⁹Tb reaction is a potential production pathway, though the low natural abundance of ¹⁵²Gd presents a challenge. | [9][14][15] |
Experimental Protocol: Production and Purification of ¹⁴⁹Tb via Spallation
This protocol is based on the methods employed at the ISOLDE facility at CERN.[4][13]
-
Target Irradiation: A tantalum foil target is bombarded with a high-energy proton beam (e.g., 1.4 GeV).
-
Online Isotope Separation: The spallation products are released from the target, ionized, and accelerated. The ¹⁴⁹Tb ions are then mass-separated from other reaction byproducts.
-
Collection: The mass-separated ¹⁴⁹Tb ion beam is implanted onto a zinc-coated gold catcher foil.
-
Radiochemical Purification:
Radiolabeling of Targeting Molecules with this compound
As a radiolanthanide, ¹⁴⁹Tb can be stably chelated using conventional macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1][4] This allows for the labeling of a wide range of DOTA-functionalized targeting vectors, including peptides and antibodies, that are established for other radiolanthanides like Lutetium-177.[4]
Experimental Protocol: Radiolabeling of DOTANOC with ¹⁴⁹Tb
The following protocol is a generalized procedure based on preclinical studies.[4][5]
-
Reagent Preparation:
-
Radiolabeling Reaction:
-
Quality Control:
Preclinical PET Imaging with this compound
The positron emission from ¹⁴⁹Tb allows for in vivo visualization of the distribution of ¹⁴⁹Tb-labeled radiopharmaceuticals using PET imaging.[4][6] This "alpha-PET" capability is a significant advantage, enabling dosimetry and treatment response assessment with the same radionuclide used for therapy.[2][6]
Preclinical Studies with ¹⁴⁹Tb-DOTANOC and ¹⁴⁹Tb-PSMA-617
Preclinical studies have successfully demonstrated the feasibility of PET imaging with ¹⁴⁹Tb.
-
¹⁴⁹Tb-DOTANOC: In a study using nude mice with AR42J tumor xenografts, PET/CT scans performed 2 hours after injection of ~7 MBq of ¹⁴⁹Tb-DOTANOC showed clear tumor visualization.[4][5] The images demonstrated specific uptake in the tumors with residual activity in the kidneys and bladder, consistent with the known excretion pathway of DOTANOC.[5]
-
¹⁴⁹Tb-PSMA-617: PET/CT imaging in mice with PSMA-positive PC-3 PIP tumors after injection of 5 MBq of ¹⁴⁹Tb-PSMA-617 confirmed selective accumulation of the radioligand in the tumor xenografts.[16]
Table 3: Summary of Preclinical PET Imaging Studies with ¹⁴⁹Tb
| Radiopharmaceutical | Tumor Model | Injected Activity | Imaging Timepoint | Key Findings | Reference |
| ¹⁴⁹Tb-DOTANOC | AR42J (somatostatin receptor-positive) | ~7 MBq | 2 hours post-injection | Distinct visualization of tumors, with homogenous radioactivity distribution within the tumor. | [4][5] |
| ¹⁴⁹Tb-PSMA-617 | PC-3 PIP (PSMA-positive) | 5 MBq | Not specified | Confirmed selective accumulation in PSMA-positive tumors. | [16] |
| ¹⁴⁹Tb-cm09 (folate conjugate) | KB (folate receptor-positive) | Not specified for imaging | Not specified for imaging | Demonstrated therapeutic efficacy in tumor-bearing mice. | [15][17][18] |
Experimental Protocol: Preclinical PET/CT Imaging
The following is a general protocol for in vivo PET/CT imaging in a mouse model.
-
Animal Model: Utilize tumor-bearing mice (e.g., nude mice with xenografts).
-
Radiopharmaceutical Administration: Intravenously inject the ¹⁴⁹Tb-labeled compound (e.g., 5-7 MBq of ¹⁴⁹Tb-DOTANOC or ¹⁴⁹Tb-PSMA-617).[4][5][16]
-
Anesthesia: Anesthetize the mouse using isoflurane/oxygen for the duration of the scan.[5]
-
PET Scan: Acquire PET data at a specified time point post-injection (e.g., 2 hours). The acquisition time may be around 30 minutes.[5]
-
CT Scan: Perform a CT scan for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images and co-register them for analysis of the radiopharmaceutical's biodistribution.
Biological Signaling Pathways
The efficacy of ¹⁴⁹Tb-based radiopharmaceuticals is dependent on the specific targeting of biological pathways overexpressed in cancer cells.
-
Somatostatin Receptor Signaling (for DOTANOC): DOTANOC targets somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors. Upon binding of ¹⁴⁹Tb-DOTANOC, the complex is internalized, leading to the localized delivery of α-particle radiation to the cell. This induces DNA double-strand breaks and subsequent cell death.
-
PSMA-Targeted Pathway (for PSMA-617): PSMA-617 binds to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer. Similar to the SSTR2 pathway, binding of ¹⁴⁹Tb-PSMA-617 leads to internalization and delivery of the cytotoxic α-particle payload to the cancer cell.[16]
Conclusion and Future Perspectives
This compound stands out as a promising radionuclide for the development of next-generation theranostics. Its ability to enable PET imaging provides a significant advantage for preclinical research and has the potential to guide personalized radionuclide therapies in the future. The "alpha-PET" capability allows for in vivo confirmation of tumor targeting and dosimetry calculations, which are crucial for optimizing therapeutic efficacy while minimizing toxicity.[4][6][16]
Challenges related to the production and availability of ¹⁴⁹Tb need to be addressed to facilitate its broader application and clinical translation.[2][6] However, the ongoing research and the unique theranostic properties of ¹⁴⁹Tb make it a compelling candidate for advancing cancer treatment and personalized medicine. The ability to use the same radionuclide for both high-resolution PET imaging and potent targeted alpha therapy is a paradigm that holds great promise for the future of nuclear medicine.[1][19]
References
- 1. openmedscience.com [openmedscience.com]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside | Semantic Scholar [semanticscholar.org]
- 4. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 9. inis.iaea.org [inis.iaea.org]
- 10. 149Tb [prismap.eu]
- 11. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Alpha-PET for Prostate Cancer: Preclinical investigation using 149Tb-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 18. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
An In-depth Technical Guide to the Radiochemical Properties and Coordination Chemistry of Terbium-149
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-149 (¹⁴⁹Tb) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its potential in targeted alpha therapy (TAT) and theranostics. Its unique decay characteristics, which include the emission of alpha particles, positrons, and gamma rays, position it as a versatile tool for both treating and imaging cancer. This technical guide provides a comprehensive overview of the radiochemical properties and coordination chemistry of this compound, offering essential data and protocols for researchers and professionals in drug development.
Radiochemical Properties of this compound
This compound is a neutron-deficient lanthanide with a half-life of 4.118 hours.[1] Its decay scheme is complex, involving alpha decay, positron emission (β+), and electron capture (EC), making it a "theranostic" radionuclide.[2][3][4]
Decay Characteristics
The primary decay modes of this compound are electron capture (approximately 76.2% intensity), alpha (α) decay (16.7% intensity), and positron (β+) emission (7.1% intensity).[2][3] The emission of alpha particles is of particular therapeutic interest due to their high linear energy transfer (LET) and short path length, which allows for the precise irradiation of tumor cells while minimizing damage to surrounding healthy tissue.[2][5] The co-emission of positrons enables in vivo localization and dosimetry through Positron Emission Tomography (PET) imaging.[6] Additionally, it emits gamma (γ) radiation suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[6]
dot graph DecayScheme { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Tb149 [label="¹⁴⁹Tb\n(t½ = 4.118 h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gd149 [label="¹⁴⁹Gd\n(t½ = 9.28 d)"]; Eu145 [label="¹⁴⁵Eu\n(t½ = 5.93 d)"]; Sm149 [label="¹⁴⁹Sm (stable)"]; Nd145 [label="¹⁴⁵Nd (stable)"];
Tb149 -> Gd149 [label="EC (76.2%)\nβ+ (7.1%)"]; Tb149 -> Eu145 [label="α (16.7%)"]; Gd149 -> Sm149 [label="EC"]; Eu145 -> Nd145 [label="EC"]; } dot
Quantitative Decay Data
The following table summarizes the key quantitative data associated with the decay of this compound.
| Property | Value | Citation(s) |
| Half-life (t½) | 4.118 hours | [1] |
| Decay Modes & Intensities | ||
| Alpha (α) decay | 16.7% | [2][3] |
| Electron Capture (EC) | 76.2% | [2][3] |
| Positron (β+) Emission | 7.1% | [2][3] |
| Alpha Particle Properties | ||
| Energy (Eα) | 3.97 MeV | [2] |
| Linear Energy Transfer (LET) | ~140-142 keV/μm | [2][5] |
| Tissue Range | ~25-28 μm | [2][5] |
| Positron Properties | ||
| Mean Energy (Eβ+ mean) | 730 keV | [6] |
| Gamma Ray Emissions | ||
| 165.0 keV | 26.4% intensity | [6] |
| 352.2 keV | 29.4% intensity | [1] |
| 388.6 keV | 18.4% intensity | [1] |
Coordination Chemistry of this compound
As a member of the lanthanide series, terbium predominantly exists in the +3 oxidation state in aqueous solutions.[1] The coordination chemistry of Tb³⁺ is characterized by its hard acid nature, favoring coordination with hard donor atoms like oxygen and nitrogen. This property is crucial for the design of stable chelators for in vivo applications.
Chelators for this compound
To prevent the release of free ¹⁴⁹Tb³⁺ in the body, which could lead to off-target toxicity, the radionuclide must be stably complexed by a chelating agent. This chelator is typically conjugated to a targeting vector (e.g., a peptide or antibody) that directs the radiopharmaceutical to the tumor site.
The most commonly used and well-studied chelator for this compound is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. DOTA forms highly stable and kinetically inert complexes with lanthanide ions, including Tb³⁺.[4] Other chelators such as DTPA (diethylenetriaminepentaacetic acid) and its derivatives, like CHX-A"-DTPA , have also been investigated. While DTPA-based chelators can be radiolabeled under milder conditions, their in vivo stability with terbium may be lower compared to DOTA complexes.[4][6]
dot graph Coordination { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];
Tb [label="Tb³⁺", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; N1 [label="N", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,1.5!"]; N2 [label="N", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,1.5!"]; N3 [label="N", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,-1.5!"]; N4 [label="N", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,-1.5!"]; O1 [label="O", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,0!"]; O2 [label="O", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,0!"]; O3 [label="O", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2.5!"]; O4 [label="O", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];
Tb -- N1; Tb -- N2; Tb -- N3; Tb -- N4; Tb -- O1; Tb -- O2; Tb -- O3; Tb -- O4; } dot
Stability of this compound Complexes
The stability of a metal-chelator complex is a critical factor for its in vivo application. This is typically quantified by the thermodynamic stability constant (log KML).
| Chelator | Stability Constant (log KML) for Tb³⁺ | Citation(s) |
| DOTA | 24.2 | [1] |
| DTPA | Not specifically reported for ¹⁴⁹Tb, but generally forms stable complexes with lanthanides. | [7] |
| CHX-A"-DTPA | Not specifically reported for ¹⁴⁹Tb, but noted to have potentially lower in vivo stability compared to DOTA. | [4][6] |
Experimental Protocols
Production and Purification of this compound
This compound is typically produced via proton-induced spallation of a tantalum target at high-energy facilities like CERN-ISOLDE.[4][8] The resulting spallation products undergo online isotope separation to isolate the mass 149 isobars, which are then implanted onto a collection foil (e.g., zinc-coated gold).[3][8]
Detailed Purification Protocol:
-
Dissolution: The zinc layer of the collection foil is dissolved in a suitable acidic solution (e.g., HNO₃/NH₄NO₃).[3]
-
Cation Exchange Chromatography: The dissolved solution is loaded onto a cation exchange column. A gradient elution with a complexing agent like α-hydroxyisobutyric acid (α-HIBA) is used to separate ¹⁴⁹Tb from isobaric and pseudo-isobaric impurities.[4][8]
-
Final Formulation: The purified ¹⁴⁹Tb fraction is collected, and the eluent is removed. The final product is typically formulated as ¹⁴⁹TbCl₃ in a dilute acid solution (e.g., 0.05 M HCl) for subsequent radiolabeling.[2]
Radiolabeling of Peptides with this compound
The following is a general protocol for radiolabeling a DOTA-conjugated peptide with this compound.
Materials:
-
¹⁴⁹TbCl₃ in dilute HCl
-
DOTA-conjugated peptide
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Heating block
-
Reaction vial
Procedure:
-
To a reaction vial, add the DOTA-conjugated peptide.
-
Add the sodium acetate buffer to adjust the pH to approximately 4.5.
-
Add the ¹⁴⁹TbCl₃ solution to the vial.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[3][6]
-
Allow the reaction to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Radiolabeling of Antibodies with this compound
Radiolabeling of larger, heat-sensitive molecules like antibodies requires milder conditions.
Materials:
-
¹⁴⁹TbCl₃ in dilute HCl
-
Chelator-conjugated antibody (e.g., CHX-A"-DTPA-antibody)
-
Ammonium acetate buffer (pH ~5.5)
-
Reaction vial
Procedure:
-
To a reaction vial, add the chelator-conjugated antibody.
-
Add the ammonium acetate buffer.
-
Add the ¹⁴⁹TbCl₃ solution.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 30-60 minutes.
-
Perform quality control.
Quality Control of this compound Radiopharmaceuticals
Ensuring the purity and stability of the final radiopharmaceutical is critical.
1. Radiochemical Purity:
-
Method: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector (radio-HPLC) or instant thin-layer chromatography (radio-TLC).[3][9]
-
Stationary Phase (HPLC): C18 reversed-phase column.[3]
-
Mobile Phase (HPLC): A gradient of water with 0.1% trifluoroacetic acid and an organic solvent like methanol or acetonitrile.[3]
-
Analysis: The chromatogram will show peaks corresponding to the radiolabeled product and any unbound ¹⁴⁹Tb or other radiochemical impurities. The radiochemical purity is calculated as the percentage of the total radioactivity that is in the desired product peak.
2. Radionuclidic Purity:
-
Method: Gamma-ray spectrometry using a high-purity germanium (HPGe) detector.
-
Analysis: The gamma spectrum is analyzed for the characteristic gamma emissions of ¹⁴⁹Tb and for the presence of any other gamma-emitting radionuclides. The radionuclidic purity should be greater than 99%.[8]
3. In Vivo Stability:
-
Method: Biodistribution studies in animal models.
-
Procedure: The radiopharmaceutical is administered to healthy rodents, and at various time points, organs and tissues are harvested and the radioactivity is measured.
-
Analysis: An increase in radioactivity in non-target organs like the bone over time can indicate the in vivo release of free ¹⁴⁹Tb³⁺.[10]
Conclusion
This compound holds immense promise as a theranostic radionuclide for oncology. Its unique combination of therapeutic alpha particles and diagnostic positron and gamma emissions allows for a personalized medicine approach, where treatment can be simultaneously monitored. The well-established coordination chemistry with DOTA and its derivatives enables the stable attachment of ¹⁴⁹Tb to a wide range of targeting molecules. The experimental protocols outlined in this guide provide a foundation for researchers to produce, radiolabel, and evaluate this compound-based radiopharmaceuticals for preclinical and, ultimately, clinical applications. Further research into optimizing production and exploring novel targeting vectors will continue to advance the use of this potent radionuclide in the fight against cancer.
References
- 1. euronuclear.org [euronuclear.org]
- 2. researchgate.net [researchgate.net]
- 3. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. Beligand Complexes of Terbium with DTPA-Alanine and Phenlalanine – Oriental Journal of Chemistry [orientjchem.org]
- 8. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]
preliminary in vitro studies of Terbium-149 cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-149 (¹⁴⁹Tb) is a radionuclide of significant interest for targeted alpha therapy (TAT). Its therapeutic potential stems from its decay properties: it has a half-life of 4.1 hours and emits alpha particles with an energy of 3.97 MeV.[1][2][3][4][5] These high-energy alpha particles have a short range in tissue (approximately 25-80 µm), leading to highly localized and potent cytotoxicity.[1] The high linear energy transfer (LET) of these alpha particles (around 100-140 keV/µm) causes complex and difficult-to-repair DNA double-strand breaks, which are highly effective at inducing cancer cell death.[1][6][7] This technical guide provides an in-depth overview of the preliminary in vitro studies on the cytotoxicity of ¹⁴⁹Tb, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.
Mechanism of Action: Alpha Particle-Induced DNA Damage
The primary mechanism of ¹⁴⁹Tb cytotoxicity is the induction of DNA double-strand breaks (DSBs) by its emitted alpha particles. This high-LET radiation results in clustered and complex DNA damage that is often irreparable by the cell's repair machinery, leading to cell death. The formation of γ-H2A.X and 53BP1 foci at the sites of DSBs is a key indicator of this process.[8][9]
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. thno.org [thno.org]
- 5. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbium sisters: current development status and upscaling opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Alpha: Early Research on the Theranostic Potential of Terbium-149
A Technical Guide for Researchers and Drug Development Professionals
The quest for more precise and potent cancer treatments has led researchers to explore the unique capabilities of alpha-emitting radionuclides. Among these, Terbium-149 (¹⁴⁹Tb), a rare earth radiolanthanide, has emerged as a compelling candidate for theranostics—an innovative approach that combines therapy and diagnosis. This technical guide delves into the foundational preclinical research that has illuminated the potential of ¹⁴⁹Tb, offering a detailed overview of its characteristics, early experimental applications, and the methodologies that have paved the way for its ongoing investigation.
Core Properties and Theranostic Promise
This compound is distinguished by its unique decay properties, which uniquely position it for a dual role in cancer management. It decays with a relatively short half-life of 4.118 hours, which is advantageous for minimizing long-term radiation exposure to patients.[1] Its decay scheme is complex, involving alpha decay, positron emission (β+), and electron capture.[1][2][3]
The emission of alpha particles (α), with an energy of 3.97 MeV and an intensity of 16.7%, provides a potent therapeutic effect.[4][5][6][7][8] These high-energy, short-range particles (25-28 µm) deposit a large amount of energy over a very short distance, leading to highly localized and effective killing of cancer cells with minimal damage to surrounding healthy tissue.[2][9] A significant advantage of ¹⁴⁹Tb is the absence of alpha-emitting daughters in its decay chain, which mitigates the risk of toxicity from recoiling daughter nuclides.[2][3][5]
Simultaneously, the emission of positrons (average energy of 730 keV, intensity of 7.1%) enables in vivo imaging using Positron Emission Tomography (PET).[4][5][6] This "alpha-PET" capability is a paradigm shift, allowing for the real-time visualization of the therapeutic agent's distribution and accumulation at the tumor site.[4][5][6] This provides invaluable information for dosimetry, treatment planning, and assessing therapeutic response. Additionally, ¹⁴⁹Tb emits gamma radiation (e.g., 165 keV with 26.4% intensity) that could potentially be used for Single Photon Emission Computed Tomography (SPECT) imaging.[1][5][6]
Quantitative Data Summary
The following tables summarize the key physical and preclinical data for this compound.
| Physical Property | Value | Reference |
| Half-life (T₁/₂) | 4.118 hours | [1] |
| Decay Mode | Intensity | Mean/Max Energy |
| Alpha (α) Emission | 16.7% | 3.97 MeV |
| Positron (β+) Emission | 7.1% | Eβ+mean = 730 keV |
| Electron Capture (EC) | 76.2% | - |
| Key Gamma (γ) Emission | Intensity | Energy |
| Gamma Emission 1 | 26.4% | 165.0 keV |
| Gamma Emission 2 | 29.4% | 352.2 keV |
| Gamma Emission 3 | 18.4% | 388.6 keV |
| Gamma Emission 4 | 16.2% | 652.1 keV |
| Gamma Emission 5 | 15.5% | 853.4 keV |
| Preclinical Study Overview | Targeting Moiety | Cancer Model | Key Findings | Reference |
| Immunotherapy | Rituximab (anti-CD20) | Daudi lymphoma mouse model | 89% tumor-free survival over >120 days. | [5][6] |
| Folate Receptor Targeting | DOTA-folate (cm09) | KB tumor xenografts | Significant tumor growth delay and increased survival (30.5-43 days vs. 21 days for control). | [5][6][10] |
| Somatostatin Receptor Targeting | DOTANOC | AR42J tumor xenografts | High-quality PET images obtained, showing distinct tumor accumulation. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols employed in the early studies of ¹⁴⁹Tb.
Production and Purification of this compound
The production of ¹⁴⁹Tb for preclinical research has been primarily carried out at specialized facilities like the ISOLDE facility at CERN.[5][6][10][11]
-
Target and Irradiation: High-energy protons (e.g., 1.4 GeV) are used to induce spallation in a tantalum (Ta) target.[5][6][12]
-
Isotope Separation: The resulting spallation products are released from the target, ionized, and subjected to on-line isotope separation to isolate the mass 149 beam.[5][6]
-
Implantation and Collection: The mass-separated ion beam is implanted into a zinc-coated gold catcher foil.[5][6]
-
Radiochemical Purification: The implanted foil is processed to separate ¹⁴⁹Tb from isobaric and pseudo-isobaric impurities. This is typically achieved through cation exchange chromatography.[5][6] The final product is a highly pure ¹⁴⁹Tb solution (e.g., in α-hydroxyisobutyric acid or HCl) suitable for radiolabeling.[5][6]
Radiolabeling of Targeting Molecules
The stable coordination of ¹⁴⁹Tb to a targeting molecule is essential for its delivery to cancer cells. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are commonly used for this purpose.[5][13]
General DOTA-Conjugate Radiolabeling Protocol:
-
Reagent Preparation: A solution of the DOTA-conjugated targeting molecule (e.g., DOTANOC, DOTA-folate cm09) is prepared. The purified ¹⁴⁹Tb is in a suitable buffer (e.g., L-lactate, pH 4.7).[10]
-
Reaction: The DOTA-conjugate is added to the ¹⁴⁹Tb solution.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-15 minutes).[5][6][10]
-
Quality Control: The radiochemical purity and specific activity of the resulting radiopharmaceutical (e.g., ¹⁴⁹Tb-DOTANOC, ¹⁴⁹Tb-cm09) are determined using high-performance liquid chromatography (HPLC).[5][6][10] A radiochemical purity of >98% is often achieved.[5][6]
In Vitro and In Vivo Preclinical Studies
Cell Viability and DNA Damage Assays (In Vitro):
-
Cell Culture: Cancer cell lines expressing the target receptor (e.g., folate receptor-positive KB cells, somatostatin receptor-positive AR42J cells) are cultured under standard conditions.[11][14]
-
Treatment: Cells are incubated with varying activity concentrations of the ¹⁴⁹Tb-labeled radiopharmaceutical.[14]
-
Assessment of Viability: Cell viability is measured using assays such as the MTT assay.[14]
-
DNA Damage Analysis: To assess the mechanism of cell killing, DNA double-strand breaks can be visualized and quantified by immunofluorescence staining of markers like γ-H2A.X and 53BP1.[14]
Therapeutic Efficacy and Imaging Studies (In Vivo):
-
Animal Models: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with the cancer cell line of interest to establish tumor xenografts.[5][6][10]
-
Administration of Radiopharmaceutical: Once tumors reach a specified size, the ¹⁴⁹Tb-labeled compound is administered, typically via intravenous injection.[5][6][10]
-
Therapeutic Efficacy Assessment: Tumor growth is monitored over time by caliper measurements. The survival of the treated mice is compared to control groups (untreated or receiving unlabeled conjugate).[5][6][10]
-
PET/CT Imaging: For imaging studies, mice are anesthetized and scanned using a preclinical PET/CT scanner at specific time points post-injection (e.g., 2 hours).[6]
-
Toxicity Assessment: To evaluate potential side effects, blood samples can be collected and analyzed for hematological and biochemical parameters to assess kidney and liver function.[10]
Visualizing the Theranostic Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the early research of ¹⁴⁹Tb.
Conclusion and Future Directions
The early preclinical research on this compound has firmly established its significant theranostic potential. The ability to combine potent, localized alpha-particle therapy with the diagnostic advantages of PET imaging in a single radionuclide is a powerful proposition for the future of personalized oncology.[5] The successful in vivo studies using various targeting molecules have demonstrated its efficacy in controlling tumor growth and improving survival in animal models.[5][6][10]
While these foundational studies are highly encouraging, further research is necessary to translate this potential into clinical reality. Key areas for future investigation include scaling up the production of ¹⁴⁹Tb to meet clinical demands, comprehensive long-term toxicity studies, and the development of new and more specific targeting agents. The continued exploration of ¹⁴⁹Tb promises to be a vibrant and impactful area of research, with the ultimate goal of providing a new and effective treatment option for cancer patients.
References
- 1. 149Tb [prismap.eu]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 4. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics [boris-portal.unibe.ch]
- 5. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics. [folia.unifr.ch]
- 9. inis.iaea.org [inis.iaea.org]
- 10. mdpi.com [mdpi.com]
- 11. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. euronuclear.org [euronuclear.org]
- 13. openmedscience.com [openmedscience.com]
- 14. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
Terbium-149 in Nuclear Medicine: A Technical Guide to a Promising Alpha-Emitter for Theranostics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Terbium-149 (¹⁴⁹Tb), a radionuclide with significant potential for revolutionizing cancer treatment through Targeted Alpha Therapy (TAT). As part of the versatile terbium family of isotopes, often called the "Swiss knife" of nuclear medicine, ¹⁴⁹Tb offers a unique combination of therapeutic alpha-particle emission and diagnostic positron emission, positioning it as a true theranostic agent.[1][2] This document details its core properties, experimental applications, and future outlook for clinical translation.
Introduction to Targeted Alpha Therapy (TAT) and this compound
Targeted Alpha Therapy is an advanced form of radionuclide therapy that uses alpha-emitting isotopes to deliver highly potent and localized radiation to cancer cells.[3][4] Alpha particles are helium nuclei that deposit a large amount of energy over a very short distance—typically only a few cell diameters (25-80 μm).[5][6][7][8] This high linear energy transfer (LET) is extremely effective at inducing complex and difficult-to-repair DNA double-strand breaks, leading to efficient cell death, even in hypoxic or radioresistant tumors.[4][6][9]
The core principle of TAT involves attaching an alpha-emitter to a targeting molecule, such as an antibody or peptide, that specifically binds to receptors overexpressed on cancer cells.[3][10] This targeted delivery ensures that the destructive power of the alpha particles is concentrated at the tumor site, minimizing damage to surrounding healthy tissue.[4][10]
This compound is an emerging radionuclide ideally suited for this application.[5][11] Its favorable decay characteristics, including a therapeutic alpha emission and a positron emission suitable for PET imaging, make it a powerful candidate for the "matched-pair" principle of theranostics, where diagnosis and therapy are performed with the same chemical entity.[5][12]
Core Properties of this compound
The production of ¹⁴⁹Tb remains a significant challenge, which has limited its widespread preclinical and clinical investigation.[1][5][13] The primary and most established method is:
-
Proton-Induced Spallation: High-energy protons (e.g., 1.4 GeV) bombard a tantalum (Ta) target.[5][12][14] This reaction creates a wide range of spallation products.
-
Isotope Separation On-Line (ISOL): The desired ¹⁴⁹Tb ions are then separated from other radionuclides using mass separation techniques.[5][12] Facilities like ISOLDE at CERN are central to producing research quantities of ¹⁴⁹Tb.[14][15][16][17]
New dedicated medical research facilities, such as MEDICIS at CERN, are being established to increase the production and availability of novel radionuclides like ¹⁴⁹Tb, which is crucial for advancing towards clinical trials.[8][15]
This compound has a relatively short half-life of 4.12 hours, which is advantageous for outpatient therapies and minimizing long-term radiation exposure.[5][9][12][17] Its decay scheme is complex but offers unique theranostic capabilities.[5][15]
-
α-Emission (16.7%): It decays by emitting an alpha particle with an energy of 3.97 MeV.[5][8][12][17] This is the primary therapeutic emission.
-
Positron (β+) Emission (7.1%): A portion of its decay involves the emission of positrons, which enables in vivo visualization of the radiopharmaceutical's distribution using Positron Emission Tomography (PET).[5][8][12][15] This "Alpha-PET" capability is a key advantage.
-
Electron Capture (EC) (76.2%): The most frequent decay mode is electron capture.[5][12]
A significant benefit of ¹⁴⁹Tb is the absence of alpha-emitting daughter radionuclides in its decay chain.[5][8][12][15] This prevents the release of free alpha-emitters that could travel to and damage healthy tissues, a potential concern with other therapeutic alpha-emitters.[8][15]
// Alpha Decay Branch alpha_decay [label="α-decay\n(16.7%)\nEα = 3.97 MeV", shape=plaintext, fontcolor="#202124"]; Eu145 [label="Europium-145 (¹⁴⁵Eu)\nHalf-life: 5.93 d", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// EC and Beta+ Decay Branch ec_beta_decay [label="EC (76.2%)\nβ+ (7.1%)", shape=plaintext, fontcolor="#202124"]; Gd149 [label="Gadolinium-149 (¹⁴⁹Gd)\nHalf-life: 9.28 d", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Tb149 -> alpha_decay [color="#EA4335"]; alpha_decay -> Eu145 [color="#EA4335"]; Tb149 -> ec_beta_decay [color="#5F6368"]; ec_beta_decay -> Gd149 [color="#5F6368"];
// Subsequent Decays (Simplified) sub_decay1 [label="→ Sm-145 → Pm-145 → ...", shape=plaintext, fontcolor="#5F6368"]; sub_decay2 [label="→ Eu-149 → Sm-149 (Stable)", shape=plaintext, fontcolor="#5F6368"];
Eu145 -> sub_decay1 [style=invis]; Gd149 -> sub_decay2 [style=invis];
{rank=same; alpha_decay; ec_beta_decay} {rank=same; Eu145; Gd149} } caption { label = "Simplified decay scheme of this compound."; fontname = "sans-serif"; fontsize = 10; }
Quantitative Data Summary
The physical properties of ¹⁴⁹Tb are summarized below, alongside a comparison with its theranostic sibling isotopes.
Table 1: Physical Decay Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Half-life (T₁/₂) | 4.12 hours[5][12][17] | Suitable for rapidly clearing targeting molecules. |
| Decay Modes | α-emission (16.7%)[5][8][12] | Therapeutic action. |
| β⁺-emission (7.1%)[5][12][15] | Enables PET imaging ("Alpha-PET"). | |
| Electron Capture (76.2%)[5][12] | Main decay pathway. | |
| Alpha Energy (Eα) | 3.97 MeV[5][8][12][17] | High energy for potent cell killing. |
| Alpha Range in Tissue | ~28 µm[5][14][18] | Highly localized radiation dose. |
| Mean Positron Energy (Eβ⁺) | 730 keV[8][15] | Suitable for standard PET scanners. |
| Key Gamma Emission | 165.0 keV (26.4%)[16][17] | Potentially useful for SPECT imaging. |
Table 2: The Terbium "Swiss-Knife" - A Theranostic Quadruplet
| Isotope | Half-Life | Primary Emission | Primary Application |
|---|---|---|---|
| ¹⁴⁹Tb | 4.1 hours [19] | Alpha (α), Positron (β⁺) [5][12] | Targeted Alpha Therapy (TAT) & PET Imaging [5][12] |
| ¹⁵²Tb | 17.5 hours[5][19] | Positron (β⁺)[5][12] | High-resolution PET Imaging[5][19] |
| ¹⁵⁵Tb | 5.23 days[5][12] | Gamma (γ)[12] | SPECT Imaging[5][12] |
| ¹⁶¹Tb | 6.96 days[12] | Beta (β⁻), Auger electrons[19] | Targeted Radionuclide Therapy (β⁻)[5][12] |
Table 3: Summary of Key Preclinical Studies with this compound
| Targeting Agent | Cancer Model | Key Findings |
|---|---|---|
| Folate Conjugate (cm09) | Folate receptor-positive KB tumor xenografts (mice) | Significant tumor growth delay and increased survival time (43 days vs. 21 days for controls) with a 3.0 MBq dose. No signs of acute kidney or liver toxicity.[17] |
| Rituximab | Daudi cell-based lymphoma (mice) | 89% of treated mice showed tumor-free survival over >120 days, demonstrating high therapeutic efficacy.[8][15] |
| DOTANOC | AR42J (SSTR-positive) tumor xenografts (mice) | High-quality PET/CT images were obtained, showing clear tumor uptake and demonstrating the feasibility of Alpha-PET.[12][15] |
| DOTATATE / DOTA-LM3 | AR42J (SSTR-positive) tumor cells and xenografts (mice) | Both radiopeptides effectively reduced cell viability in vitro and significantly extended median survival in vivo (up to 30 days vs. 8 days for controls) with a 2 x 5 MBq dose.[20] |
Experimental Protocols and Methodologies
The successful application of ¹⁴⁹Tb relies on robust protocols for radiolabeling, in vitro validation, and in vivo evaluation.
This protocol describes the conjugation of ¹⁴⁹Tb to a DOTA-chelated peptide, a common procedure in radiopharmaceutical development.[8][15][20][21]
Objective: To stably attach ¹⁴⁹Tb to the DOTA chelator on the DOTATATE peptide for targeted delivery.
Materials:
-
¹⁴⁹TbCl₃ in a suitable buffer (e.g., HCl).
-
DOTA-peptide conjugate (e.g., DOTATATE).
-
Reaction buffer (e.g., Sodium Acetate, pH 4.5).
-
Heating block or water bath.
-
High-Performance Liquid Chromatography (HPLC) system for quality control.
Methodology:
-
Preparation: The purified ¹⁴⁹Tb is obtained in a solution.[14][15] A solution of the DOTA-peptide is prepared.
-
Reaction: The ¹⁴⁹Tb solution is added to the DOTA-peptide in the reaction buffer.
-
Incubation: The reaction mixture is heated at 95°C for 10-15 minutes to facilitate the chelation of ¹⁴⁹Tb by the DOTA macrocycle.[8][17]
-
Quality Control: The final product is analyzed using HPLC to determine the radiochemical purity.[8] A successful reaction yields >98% purity, with the ¹⁴⁹Tb-DOTATATE peak clearly separated from any free ¹⁴⁹Tb.[8][20]
-
Molar Activity: The specific activity (e.g., MBq/nmol) is calculated to ensure a high concentration of radioactivity per mole of peptide, which is critical for therapeutic efficacy.[8][17][20]
Objective: To visualize and quantify the DNA damage induced by the ¹⁴⁹Tb-radiopharmaceutical in cancer cells.
Methodology:
-
Cell Culture: SSTR-positive tumor cells (e.g., AR42J) are cultured in appropriate media.[20]
-
Treatment: Cells are incubated with varying activity concentrations of the ¹⁴⁹Tb-radiopharmaceutical (e.g., [¹⁴⁹Tb]Tb-DOTATATE) for 16-18 hours.[20]
-
Immunofluorescence Staining: After treatment, cells are fixed and stained with antibodies against DNA double-strand break markers, such as γ-H2A.X and 53BP1.[20]
-
Microscopy and Analysis: Cells are imaged using a fluorescence microscope. The number of fluorescent foci per cell nucleus is counted, with a higher number of foci indicating more extensive DNA damage.[20]
Objective: To evaluate the therapeutic efficacy and safety of a ¹⁴⁹Tb-radiopharmaceutical in a living animal model.
Methodology:
-
Tumor Model: Nude mice are subcutaneously inoculated with cancer cells (e.g., KB or AR42J cells) to establish tumor xenografts.[8][17][20]
-
Biodistribution & Imaging: Prior to therapy, the biodistribution can be assessed. Mice are injected with the ¹⁴⁹Tb-radiopharmaceutical, and PET/CT scans are performed at various time points to confirm tumor uptake and visualize distribution throughout the body.[14][15]
-
Therapy: Once tumors reach a specified size, mice are divided into control and treatment groups. Treatment groups receive intravenous injections of the ¹⁴⁹Tb-radiopharmaceutical (e.g., one or two cycles of 2.2-5 MBq).[17][20] The control group receives saline.
-
Monitoring: Tumor volume is measured regularly (e.g., with a caliper) to monitor tumor growth. Body weight is tracked as an indicator of overall health.[17]
-
Endpoint Analysis: The study continues until a predefined endpoint (e.g., maximum tumor size). Key outcomes are tumor growth delay and median survival time.[17][20]
-
Toxicity Assessment: At the end of the study, blood samples are collected for hematology and analysis of kidney/liver function biomarkers to assess potential toxicity.[17][20]
// Nodes Production [label="¹⁴⁹Tb Production\n(Spallation @ CERN)", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Radiochemical\nPurification", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Radiolabeling [label="Radiolabeling\n(¹⁴⁹Tb + DOTA-Peptide)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; QC [label="Quality Control\n(HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Studies\n(Cell Viability, DNA Damage)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Animal Studies\n(Tumor-Bearing Mice)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imaging [label="PET/CT Imaging\n(Biodistribution)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Therapy [label="Therapy & Monitoring\n(Tumor Growth, Survival)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity Assessment\n(Blood, Organs)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n& Conclusion", shape=parallelogram, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Production -> Purification [color="#202124"]; Purification -> Radiolabeling [color="#202124"]; Radiolabeling -> QC [color="#202124"]; QC -> InVitro [color="#202124"]; QC -> InVivo [color="#202124"]; InVivo -> Imaging [color="#202124"]; InVivo -> Therapy [color="#202124"]; Therapy -> Toxicity [color="#202124"]; {InVitro, Imaging, Therapy, Toxicity} -> Data [color="#202124"]; } caption { label = "Experimental workflow for preclinical evaluation."; fontname = "sans-serif"; fontsize = 10; }
Future Perspectives and Conclusion
This compound stands out as a highly promising radionuclide for the future of oncology.[9] Its unique ability to combine potent, localized alpha therapy with the diagnostic feedback of PET imaging in a single agent embodies the ideal of theranostics.[12][15] Preclinical studies have consistently demonstrated its efficacy in various cancer models, showing significant tumor growth inhibition and increased survival with minimal toxicity.[17][19][20]
The primary obstacle to its clinical translation remains its limited and complex production.[5][21][22] However, with dedicated efforts at facilities like CERN-MEDICIS and others worldwide, there is growing optimism that sufficient quantities of ¹⁴⁹Tb will become available for early-phase human trials.[8][15]
As production capacity increases and research progresses, ¹⁴⁹Tb-based radiopharmaceuticals are poised to expand beyond experimental settings into clinical practice.[9] The ongoing development of novel chelators and highly specific targeting molecules will further enhance its therapeutic window, paving the way for more effective and personalized cancer treatments.[9] The evidence strongly suggests that this compound is not just another radionuclide but a cornerstone for the next generation of targeted alpha therapies.
References
- 1. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 3. medpace.com [medpace.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 6. nationalacademies.org [nationalacademies.org]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
- 10. Alpha emitters for cancer treatment | Thor Medical [thormedical.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. 149Tb [prismap.eu]
- 17. Folate Receptor Targeted Alpha-Therapy Using this compound [mdpi.com]
- 18. inis.iaea.org [inis.iaea.org]
- 19. openmedscience.com [openmedscience.com]
- 20. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Terbium-149 Production via Proton Spallation of Tantalum Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of the alpha-emitting radionuclide Terbium-149 (¹⁴⁹Tb) through proton-induced spallation of tantalum (Ta) targets. This document is intended to guide researchers in understanding the production process, purification methods, and potential applications of ¹⁴⁹Tb in targeted alpha therapy (TAT).
Introduction to this compound
This compound is a radionuclide of significant interest for medical applications, particularly in the field of oncology.[1][2] It decays with a half-life of 4.12 hours and emits alpha particles with an energy of 3.967 MeV.[1][3] These short-range, high-energy alpha particles are highly effective at inducing double-strand breaks in the DNA of cancer cells, leading to cell death with minimal damage to surrounding healthy tissue.[2] Additionally, ¹⁴⁹Tb emits positrons and gamma rays, enabling its use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, respectively, making it a true "theranostic" agent.[4][5]
The production of ¹⁴⁹Tb in quantities and purities suitable for clinical research remains a challenge.[5] One of the most viable production routes is through the proton-induced spallation of heavy metal targets, such as tantalum.[6][7] This method, typically performed at high-energy physics facilities like CERN-ISOLDE, involves bombarding a tantalum target with high-energy protons, leading to a cascade of nuclear reactions that produce a wide range of radionuclides, including ¹⁴⁹Tb.[6][8] Subsequent on-line isotope separation and radiochemical purification are crucial to isolate ¹⁴⁹Tb from isobaric and other contaminants.[5][6]
Production and Purification of this compound
The production of ¹⁴⁹Tb via proton spallation of tantalum is a multi-step process that requires specialized facilities and expertise. The general workflow involves target preparation, irradiation, on-line mass separation, and radiochemical purification.
Experimental Workflow for ¹⁴⁹Tb Production and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. openmedscience.com [openmedscience.com]
- 3. scilit.com [scilit.com]
- 4. Production Cross-Section Measurements for Terbium Radionuclides of Medical Interest Produced in Tantalum Targets Irradiated by 0.3 to 1.7 GeV Protons and Corresponding Thick Target Yield Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of DOTA-Conjugated Peptides with Terbium-149
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-149 (¹⁴⁹Tb) is an alpha-emitting radionuclide with significant potential for targeted radionuclide therapy.[1][2] Its favorable decay characteristics, including a 4.1-hour half-life and the emission of high-energy alpha particles, make it a compelling candidate for treating various cancers.[1][3][4][5] The alpha particles emitted by ¹⁴⁹Tb have a short range in tissue, leading to highly localized and potent cell killing, thereby minimizing damage to surrounding healthy tissues.[1][4] Furthermore, ¹⁴⁹Tb can be stably chelated by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be conjugated to a variety of tumor-targeting peptides.[3][4][6] This allows for the specific delivery of the therapeutic radionuclide to cancer cells. This document provides detailed protocols for the radiolabeling of DOTA-conjugated peptides with ¹⁴⁹Tb, along with quality control procedures and representative data.
Quantitative Data Summary
The efficiency and quality of radiolabeling are critical for the successful application of ¹⁴⁹Tb-based radiopharmaceuticals. The following table summarizes key quantitative data from various studies on the radiolabeling of DOTA-conjugated peptides with ¹⁴⁹Tb.
| DOTA-Conjugated Peptide | Specific Activity (MBq/nmol) | Radiochemical Purity (%) | Reference |
| cm09 (DOTA-folate conjugate) | ~1.2 | >96 | [3][7] |
| DOTATATE | up to 20 | ≥98 | [8] |
| DOTA-LM3 | up to 20 | ≥98 | [8] |
| DOTANOC | 5 | >98 | [4] |
| DOTATATE | 50 (apparent) | >99 | [9] |
Experimental Protocols
Production and Purification of this compound
This compound is typically produced via proton-induced spallation of tantalum targets at facilities like ISOLDE/CERN.[3][9] The spallation products undergo mass separation to isolate mass 149 isobars.[3][9] Subsequent radiochemical purification is necessary to separate ¹⁴⁹Tb from other co-produced radioisotopes. This is often achieved using cation-exchange and extraction chromatography techniques.[9] The final purified ¹⁴⁹Tb is typically obtained in a solution suitable for radiolabeling, such as α-hydroxyisobutyric acid or a dilute acid solution.[4][9]
Radiolabeling of DOTA-Conjugated Peptides with ¹⁴⁹Tb
This protocol provides a general framework for the radiolabeling procedure. Optimization may be required for specific DOTA-conjugated peptides.
Materials:
-
¹⁴⁹TbCl₃ in dilute HCl or other suitable buffer
-
DOTA-conjugated peptide stock solution (e.g., 1 mM in nuclease-free water)
-
Sodium acetate buffer (0.5 M, pH 4.5-4.7)
-
Heating block or water bath
-
Vortex mixer
-
Reaction vials (e.g., Eppendorf tubes)
-
DTPA solution (50 mM, pH 5)
Procedure:
-
In a sterile reaction vial, combine the DOTA-conjugated peptide and sodium acetate buffer. For example, for a final reaction volume of 100 µL, one might use 10 µL of a 1 mM peptide stock solution and 40 µL of 0.5 M sodium acetate buffer.
-
Carefully add the desired amount of ¹⁴⁹Tb solution to the reaction vial. The volume will depend on the activity concentration of the radionuclide stock.
-
Gently vortex the reaction mixture.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[3][4][7]
-
After incubation, allow the reaction vial to cool to room temperature.
-
To quench the reaction and chelate any unreacted ¹⁴⁹Tb, add a small volume of DTPA solution (e.g., 10 µL of 5 mM DTPA).[3][7]
Diagram of the Radiolabeling Workflow:
References
- 1. openmedscience.com [openmedscience.com]
- 2. Alpha- and beta-emitting radiolanthanides in targeted cancer therapy: the potential role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate Receptor Targeted Alpha-Therapy Using this compound [mdpi.com]
- 4. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Alpha Therapy using Terbium-149 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising strategy in oncology that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissue.[1][2][3] Terbium-149 (¹⁴⁹Tb) is a particularly interesting radionuclide for TAT due to its favorable decay characteristics.[1][4] It has a half-life of 4.12 hours and decays via the emission of short-range, high-energy alpha particles (Eα = 3.967 MeV), which are highly effective at inducing double-strand DNA breaks in cancer cells.[4][5][6] This document provides a detailed overview of the protocols and application of ¹⁴⁹Tb-conjugates in preclinical targeted alpha therapy research.
Production and Purification of this compound
High-purity ¹⁴⁹Tb is essential for successful radiolabeling and therapeutic efficacy. The primary method for producing ¹⁴⁹Tb for medical research is through proton-induced spallation of tantalum targets, followed by on-line isotope separation and subsequent radiochemical purification.[5][6][7][8]
Production Facility: ISOLDE facility at CERN, Geneva, Switzerland.[4][5]
Protocol for Production and Purification:
-
Target Irradiation: A tantalum target (e.g., 50 g/cm²) is irradiated with high-energy protons (~1.4 GeV).[5]
-
Spallation and Ionization: Spallation products effuse from the heated target (~2,000 °C) and are ionized through surface and resonant laser ionization.[5]
-
Mass Separation: The resulting monocations are accelerated (to 50 keV) and separated based on their mass-to-charge ratio in a magnetic field.[5] Products with mass number 149 are implanted into a zinc-coated gold foil.[5]
-
Shipment and Initial Processing: The foil containing the implanted isotopes is shipped to a radiochemistry facility. Upon arrival, the zinc layer is dissolved (e.g., in 0.2 M HNO₃/NH₄NO₃ solution at 50 °C).[9]
-
Chromatographic Purification: The dissolved solution is loaded onto a cation exchange column to separate ¹⁴⁹Tb from isobaric and pseudo-isobaric contaminants.[5][8][10] A common method involves using α-hydroxyisobutyric acid (α-HIBA) as the eluent.[8][10]
The final product is a high-purity ¹⁴⁹Tb solution suitable for radiolabeling biomolecules.[8]
Radiolabeling of Targeting Molecules with this compound
The stable conjugation of ¹⁴⁹Tb to a targeting molecule, such as a monoclonal antibody or a small molecule ligand, is critical for delivering the radionuclide to the tumor site. This is typically achieved using a bifunctional chelator.
Chelators for this compound
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator widely used for its stable complexation of lanthanides like Terbium.[5][11]
-
CHX-A"-DTPA (cyclohexane diethylene triamine pentaacetic acid): An open-chained chelator also demonstrated to be effective for labeling antibodies with ¹⁴⁹Tb.[11]
General Radiolabeling Workflow
Caption: Workflow for the conjugation and radiolabeling of targeting molecules with this compound.
Protocol for Radiolabeling a DOTA-Folate Conjugate (cm09)
This protocol is based on the methodology described by Müller et al. (2014).[5]
-
Reaction Setup: In a reaction vial, combine the DOTA-folate conjugate (cm09) with the purified ¹⁴⁹Tb solution.
-
Incubation: Incubate the reaction mixture at 95°C for 15 minutes.[11]
-
Quality Control: Analyze the radiochemical purity of the product using methods like high-performance liquid chromatography (HPLC).[5][11] A mobile phase of MilliQ water with 0.1% trifluoroacetic acid (A) and methanol (B) with a linear gradient can be used.[5]
-
Quenching: After labeling, add a solution of Na-DTPA (e.g., 10 μL, 5 mM, pH 5) to complex any free ¹⁴⁹Tb.[5]
-
Stability Assay: The stability of the radiolabeled conjugate can be assessed by incubation in human plasma at 37°C, with analysis at various time points (e.g., 30 min, 1 h, 4 h).[5]
In Vitro Studies: Assessing Cytotoxicity
In vitro assays are crucial for determining the efficacy and specificity of the ¹⁴⁹Tb-conjugate in killing cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cell viability and cytotoxicity assay.
Protocol for Cell Viability Assay ([³H]thymidine Incorporation)
This protocol is adapted from the methodology described by Miederer et al. (2003).[12]
-
Cell Seeding: Seed 1 x 10⁴ cancer cells per well in 200 μL of culture medium in a 96-well plate.
-
Treatment: Add various activity concentrations of the ¹⁴⁹Tb-conjugate (in triplicate) to the wells.
-
Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.
-
[³H]thymidine Addition: Add [³H]thymidine to each well to a final activity concentration of 74 kBq/mL.
-
Final Incubation: Allow the incorporation of [³H]thymidine to proceed for 5 hours.
-
Measurement: Harvest the cells and measure the amount of incorporated [³H]thymidine using a scintillation counter to determine cell proliferation.
In Vivo Studies: Preclinical Therapy Models
In vivo studies in animal models are essential to evaluate the therapeutic efficacy, biodistribution, and potential toxicity of ¹⁴⁹Tb-conjugates.
Experimental Workflow for In Vivo Therapy Study
Caption: Workflow for a typical in vivo tumor therapy study in a mouse model.
Protocol for a Tumor Therapy Study in Mice
This protocol is based on studies with ¹⁴⁹Tb-cm09 and ¹⁴⁹Tb-rituximab.[4][5][13]
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft models.
-
Tumor Inoculation: Subcutaneously inoculate mice with a suspension of cancer cells (e.g., KB cells for a folate receptor-positive model).
-
Tumor Growth: Allow tumors to reach a volume of approximately 60–80 mm³ before starting treatment.[5]
-
Treatment Groups:
-
Administration: Administer the treatment via intravenous injection.
-
Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of the animals.
-
Endpoints: The primary endpoints are typically tumor growth delay and overall survival.
-
Toxicity Assessment: Collect blood samples at various time points to analyze blood parameters for signs of toxicity to organs like the kidneys and liver.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with ¹⁴⁹Tb-conjugates.
Table 1: Radiolabeling and In Vitro Results
| Parameter | Conjugate | Value | Reference |
| Specific Activity | ¹⁴⁹Tb-cm09 (DOTA-folate) | ~1.2 MBq/nmol | [4][5] |
| Specific Activity | ¹⁴⁹Tb-rituximab | 1.11 GBq/mg | [13] |
| Radiochemical Purity | ¹⁴⁹Tb-cm09 | >96% | [5] |
| Radiochemical Purity | ¹⁴⁹Tb-rituximab | >99% | [13] |
| Cell Viability | ¹⁴⁹Tb-cm09 | Reduced in a dose-dependent manner | [4][5] |
Table 2: In Vivo Therapeutic Efficacy
| Study | Conjugate | Animal Model | Injected Activity | Key Finding | Reference |
| Folate Receptor TAT | ¹⁴⁹Tb-cm09 | KB tumor-bearing mice | Control (Saline) | Average survival: 21 days | [4][5] |
| 2.2 MBq | Average survival: 30.5 days | [4][5] | |||
| 3.0 MBq | Average survival: 43 days | [4][5] | |||
| Leukemia Model | ¹⁴⁹Tb-rituximab | SCID mice with Daudi cells | 5.5 MBq | 89% of mice had tumor-free survival >120 days | [13] |
Conclusion
This compound is a potent alpha-emitter with significant potential for targeted cancer therapy. The protocols outlined in this document provide a framework for the production, radiolabeling, and preclinical evaluation of ¹⁴⁹Tb-based radiopharmaceuticals. The available data demonstrates that ¹⁴⁹Tb-conjugates can effectively delay tumor growth and increase survival in animal models, supporting further investigation and development of this promising therapeutic approach.[4][5][12] Future research will be crucial to further optimize treatment protocols and assess the long-term safety and efficacy of ¹⁴⁹Tb-based targeted alpha therapy.[1]
References
- 1. openmedscience.com [openmedscience.com]
- 2. banglajol.info [banglajol.info]
- 3. Targeted alpha therapy: evidence for potential efficacy of alpha-immunoconjugates in the management of micrometastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate Receptor Targeted Alpha-Therapy Using this compound [mdpi.com]
- 6. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Application Notes and Protocols for Preclinical In Vivo Studies with Terbium-149
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical experimental design of in vivo studies utilizing Terbium-149 (¹⁴⁹Tb), a promising alpha-emitting radionuclide for targeted cancer therapy. The protocols outlined below are based on established preclinical research and are intended to serve as a detailed resource for investigators in the field of radiopharmaceutical development.
Introduction to this compound for Theranostics
This compound is a radionuclide of significant interest for theranostic applications in nuclear medicine.[1][2] Its unique decay properties make it suitable for both targeted alpha therapy (TAT) and diagnostic imaging. As a member of the lanthanide series, its chemistry allows for stable chelation with commonly used bifunctional chelators like DOTA, enabling its conjugation to a variety of targeting molecules such as peptides and antibodies.[1][3][4]
The primary appeal of ¹⁴⁹Tb lies in its dual decay pathway. It emits alpha particles with a high linear energy transfer (LET), which are highly effective at inducing double-strand DNA breaks in cancer cells, leading to potent and localized cell killing with minimal damage to surrounding healthy tissue due to their short path length.[3][5][6] Concurrently, ¹⁴⁹Tb also undergoes positron emission, allowing for in vivo visualization and dosimetry studies using Positron Emission Tomography (PET), a concept often referred to as "alpha-PET".[3][4][7][8]
Physicochemical Properties of this compound
A thorough understanding of the nuclear and chemical properties of ¹⁴⁹Tb is fundamental for designing effective preclinical studies.
| Property | Value | Reference |
| Half-life (T½) | 4.118 hours | [5] |
| Decay Mode & Energy | ||
| Alpha (α) Emission | 3.97 MeV (16.7% abundance) | [3][4] |
| Positron (β+) Emission | 0.730 MeV (mean energy, 7.1% abundance) | [3][4][7] |
| Electron Capture (EC) | 83.3% | [5] |
| Gamma (γ) Emission | 165 keV (26.4% abundance) | [3] |
| Particle Range in Tissue | ||
| Alpha (α) Particle | ~28 µm | [5] |
| Linear Energy Transfer (LET) | ~143 keV/µm | [5] |
Production and Purification of this compound
The availability of ¹⁴⁹Tb for preclinical research is currently limited to specialized facilities.[9][10] The primary production route involves proton-induced spallation of tantalum targets at high-energy facilities like the ISOLDE at CERN.[3][9]
Production and Purification Workflow:
Production and purification workflow for this compound.
Following production, the mass-separated isobars of mass 149 are collected.[9] The ¹⁴⁹Tb is then chemically separated from other isobars and pseudo-isobars using cation exchange chromatography to yield a purified product suitable for radiolabeling.[3][11]
Preclinical Experimental Design: Protocols
Radiolabeling of Targeting Molecules
Objective: To stably conjugate ¹⁴⁹Tb to a targeting molecule (e.g., peptide, antibody) via a chelator (e.g., DOTA).
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Add the DOTA-conjugated targeting molecule to the purified ¹⁴⁹Tb solution.
-
Adjust the pH of the reaction mixture to approximately 4.5 using the reaction buffer.
-
Incubate the reaction mixture at 95°C for 15-30 minutes.[3]
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >98% is typically required for in vivo studies.[3][12]
-
Animal Model Development
Objective: To establish a relevant tumor model in immunocompromised mice for evaluating the efficacy of ¹⁴⁹Tb-labeled radiopharmaceuticals.
Protocol:
-
Animal Strain:
-
Use immunocompromised mice (e.g., athymic nude mice, SCID mice) to prevent rejection of human tumor xenografts.
-
-
Cell Culture:
-
Tumor Inoculation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., sterile saline or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 5-10 x 10⁶ cells) into the flank of each mouse.
-
For disseminated disease models, intravenous injection can be performed.[13]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Measure tumor dimensions regularly using calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
In Vivo Biodistribution and Imaging Studies
Objective: To determine the uptake and clearance of the ¹⁴⁹Tb-radiopharmaceutical in various organs and to visualize its distribution using PET.
Protocol:
-
Animal Groups:
-
Divide tumor-bearing mice into groups for different time points post-injection (e.g., 2h, 24h, 48h).
-
-
Administration of Radiopharmaceutical:
-
Intravenously inject a known amount of the ¹⁴⁹Tb-labeled compound into each mouse. The injected activity will depend on the specific activity and the imaging system but is typically in the range of 5-10 MBq for PET imaging.[3]
-
-
PET/CT Imaging:
-
At the designated time points, anesthetize the mice.
-
Perform a whole-body PET scan followed by a CT scan for anatomical reference.[3]
-
Reconstruct the images and perform image analysis to quantify radioactivity in the tumor and major organs.
-
-
Ex Vivo Biodistribution:
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g).
-
Targeted Alpha Therapy Efficacy Studies
Objective: To evaluate the therapeutic efficacy of the ¹⁴⁹Tb-radiopharmaceutical in controlling tumor growth and improving survival.
Workflow for Targeted Alpha Therapy:
Workflow for a preclinical targeted alpha therapy study.
Protocol:
-
Animal Groups:
-
Randomly assign tumor-bearing mice to different treatment groups:
-
-
Treatment Administration:
-
Administer the respective treatments intravenously.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals.
-
Euthanize animals when tumors reach a predetermined size or if signs of significant toxicity are observed.
-
-
Toxicity Assessment:
-
At the end of the study, or at predefined time points, collect blood samples for hematological and biochemical analysis to assess potential liver and kidney toxicity.[9]
-
Collect major organs for histopathological examination to identify any treatment-related tissue damage.
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Delay and Survival in a Preclinical ¹⁴⁹Tb Therapy Study
| Treatment Group | Injected Activity (MBq) | Average Survival (days) | Tumor Growth Inhibition (%) | Reference |
| Control (Saline) | 0 | 21 | 0 | [9] |
| ¹⁴⁹Tb-cm09 | 2.2 | 30.5 | 62 | [9] |
| ¹⁴⁹Tb-cm09 | 3.0 | 43 | 85 | [9] |
| ¹⁴⁹Tb-rituximab | 5.5 | >120 (in 89% of mice) | N/A | [13] |
Table 2: Biodistribution of a ¹⁴⁹Tb-labeled Radiopharmaceutical (%IA/g)
| Organ | 2 hours post-injection | 24 hours post-injection | 48 hours post-injection |
| Blood | |||
| Tumor | |||
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Muscle | |||
| Bone |
Note: The values in Table 2 are placeholders and should be filled with experimental data.
Signaling Pathway of Targeted Alpha Therapy
The therapeutic effect of ¹⁴⁹Tb is mediated by the targeted delivery of high-energy alpha particles to cancer cells, leading to irreparable DNA damage and subsequent cell death.
Mechanism of action for ¹⁴⁹Tb targeted alpha therapy.
Safety and Dosimetry Considerations
Due to the emission of high-energy alpha particles, appropriate safety precautions must be taken when handling ¹⁴⁹Tb. All procedures should be conducted in a designated radionuclide laboratory with appropriate shielding and contamination control measures. Dosimetry calculations should be performed based on biodistribution data to estimate the absorbed dose to the tumor and healthy organs.
Conclusion
This compound holds significant promise as a theranostic radionuclide for oncology. The protocols and guidelines presented in these application notes are intended to facilitate the design and execution of robust preclinical in vivo studies. Careful planning of the experimental design, adherence to established protocols, and thorough data analysis are crucial for successfully evaluating the therapeutic potential and safety profile of novel ¹⁴⁹Tb-based radiopharmaceuticals.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. inis.iaea.org [inis.iaea.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PET Imaging with Terbium-149
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Terbium-149 (¹⁴⁹Tb) in Positron Emission Tomography (PET) imaging to visualize its distribution in preclinical research settings. This compound is a unique radionuclide with theranostic potential, meaning it has both therapeutic (alpha particle emission) and diagnostic (positron emission) properties.[1][2][3][4] This dual capability allows for "alpha-PET," enabling the visualization of the distribution of the therapeutic agent itself.[5][6]
Introduction to this compound for PET Imaging
This compound is a radioisotope with a half-life of 4.1 hours, decaying through both alpha emission (3.97 MeV, 16.7% abundance) and positron emission (Eβ+mean = 730 keV, 7.1% abundance).[1][3][5][6] The emission of positrons allows for in vivo imaging using PET, a highly sensitive and quantitative imaging modality.[3] This provides a significant advantage in radiopharmaceutical development, as it allows for the non-invasive assessment of the biodistribution and tumor targeting of ¹⁴⁹Tb-labeled agents.
The ability to perform PET imaging with ¹⁴⁹Tb is particularly valuable for post-treatment assessment, enabling the visualization of the therapeutic radiopharmaceutical's distribution.[4][7] As a radiolanthanide, ¹⁴⁹Tb can be stably chelated by macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be conjugated to various targeting molecules like peptides and antibodies.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving ¹⁴⁹Tb for PET imaging.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Half-life (T₁/₂) | 4.1 hours | [1] |
| Decay Mode | α-emission, β+-emission, Electron Capture | [4][7] |
| α-particle Energy (Eα) | 3.97 MeV | [1] |
| α-particle Intensity (Iα) | 16.7% | [1] |
| Mean Positron Energy (Eβ+mean) | 730 keV | [3][5][6] |
| Positron Intensity (Iβ+) | 7.1% | [3][5][6] |
| Gamma-ray Energy (Eγ) for SPECT | 165 keV | [3] |
| Gamma-ray Intensity (Iγ) for SPECT | 26.4% | [3] |
Table 2: Radiolabeling and Preclinical Imaging Parameters for ¹⁴⁹Tb-labeled Radiopharmaceuticals
| Parameter | ¹⁴⁹Tb-DOTANOC | ¹⁴⁹Tb-PSMA-617 | ¹⁴⁹Tb-cm09 (folate conjugate) |
| Targeting Moiety | DOTANOC | PSMA-617 | Folate conjugate (cm09) |
| Target | Somatostatin Receptors | Prostate-Specific Membrane Antigen (PSMA) | Folate Receptor |
| Radiochemical Purity | >98% | >98% | >96% |
| Specific Activity | 5 MBq/nmol | 6 MBq/nmol | ~0.48 MBq/nmol |
| Animal Model | Nude mouse with AR42J tumor xenografts | Mice with PSMA-positive PC-3 PIP tumors | KB tumor-bearing nude mice |
| Injected Activity (PET) | ~7 MBq (~1.4 nmol) | 5 MBq | ~9 MBq |
| Imaging Time Point | 2 hours post-injection | Not specified in search results | 1.5 and 3 hours post-injection |
| Imaging Modality | Preclinical PET/CT | PET/CT | PET/CT |
Experimental Protocols
Production and Purification of this compound
This compound is typically produced via proton-induced spallation of a tantalum target, followed by an online isotope separation process.[3][5]
-
Irradiation: A tantalum target is irradiated with high-energy protons (e.g., 1.4 GeV).[7]
-
Isotope Separation: The produced radionuclides are released from the target, ionized, and separated based on their mass-to-charge ratio using an online isotope separator. The mass-separated ¹⁴⁹Tb ion beam is then implanted into a catcher foil (e.g., zinc-coated gold).[5]
-
Chemical Purification: The ¹⁴⁹Tb is chemically separated from the catcher foil and any isobaric or pseudo-isobaric impurities using cation exchange chromatography to obtain a highly pure solution of ¹⁴⁹Tb.[5]
Radiolabeling of a DOTA-conjugated Peptide with this compound (General Protocol)
This protocol is a general guideline based on the radiolabeling of DOTANOC with ¹⁴⁹Tb.[3][5]
-
Reagents and Equipment:
-
¹⁴⁹Tb in a suitable buffer (e.g., α-hydroxyisobutyric acid solution, pH 4.7)[5]
-
DOTA-conjugated peptide (e.g., DOTANOC)
-
Reaction vial
-
Heating block or water bath set to 95°C
-
High-Performance Liquid Chromatography (HPLC) system for quality control
-
-
Procedure:
-
Quality Control:
Preclinical PET/CT Imaging Protocol
This protocol is based on preclinical imaging studies with ¹⁴⁹Tb-DOTANOC in tumor-bearing mice.[3][5]
-
Animal Handling and Preparation:
-
Radiopharmaceutical Administration:
-
PET/CT Imaging:
-
Position the anesthetized mouse in a preclinical PET/CT scanner.
-
At a predetermined time point post-injection (e.g., 2 hours), acquire a static PET scan (e.g., 30 minutes duration).[3][5]
-
Following the PET scan, acquire a CT scan (e.g., 1.5 minutes duration) for anatomical co-registration and attenuation correction.[3][5]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images using the scanner's software.
-
Fuse the PET and CT images to visualize the biodistribution of the ¹⁴⁹Tb-labeled compound in relation to the anatomy.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over tumors and other organs to determine the radioactivity concentration.
-
Visualizations
Caption: Experimental workflow for PET imaging with this compound.
Caption: Conceptual diagram of targeted PET imaging with ¹⁴⁹Tb.
References
- 1. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics [boris-portal.unibe.ch]
- 2. openmedscience.com [openmedscience.com]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT Imaging with Terbium-149 in Biodistribution Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-149 (¹⁴⁹Tb) is a radionuclide of significant interest for theranostics, the integrated approach of diagnostics and therapy. Its decay characteristics, which include the emission of α-particles for therapeutic purposes and positrons for Positron Emission Tomography (PET) imaging, have been widely explored.[1][2] Additionally, ¹⁴⁹Tb emits gamma radiation at 165 keV with an intensity of 26.4%, making it potentially suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[2][3] This unique combination allows for the potential to visualize the biodistribution of a ¹⁴⁹Tb-labeled therapeutic agent, providing crucial data for dosimetry and treatment planning.
These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁴⁹Tb in SPECT-based biodistribution studies. While preclinical SPECT imaging studies with ¹⁴⁹Tb are not as prevalent as PET studies, the principles and protocols outlined here are based on established radiolabeling techniques and biodistribution methodologies for terbium isotopes and other radiometals. For comparative purposes, biodistribution data for other terbium isotopes amenable to SPECT imaging, such as ¹⁵⁵Tb and ¹⁶¹Tb, are also included.
Key Features of this compound
| Property | Value | Reference |
| Half-life (T₁⸝₂) | 4.12 hours | [1][3] |
| Alpha (α) Emission Energy | 3.97 MeV (16.7%) | [1] |
| Positron (β⁺) Emission (Mean Energy) | 0.73 MeV (7.1%) | [1] |
| Gamma (γ) Emission Energy | 165 keV (26.4%) | [2][3] |
Targeting Vectors for this compound
The versatility of ¹⁴⁹Tb allows for its conjugation with various targeting vectors to direct the radionuclide to specific cancer cells. As a radiolanthanide, ¹⁴⁹Tb can be stably chelated by macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This enables the labeling of a wide range of DOTA-functionalized molecules.
This document focuses on the following targeting strategies:
-
Folate Receptor (FR) : Overexpressed in various cancers, including ovarian and lung cancer. The DOTA-folate conjugate cm09 is a relevant example.
-
Prostate-Specific Membrane Antigen (PSMA) : A well-established target for prostate cancer imaging and therapy. PSMA-617 is a widely used ligand.
-
Somatostatin Receptor (SSTR) : Overexpressed in neuroendocrine tumors. DOTATATE and DOTANOC are common targeting peptides.
-
CD20 : A surface antigen on B-cells, targeted in lymphomas. Rituximab is a monoclonal antibody targeting CD20.
Signaling Pathways of Targeting Receptors
Understanding the signaling pathways associated with the targeted receptors provides context for the biological effects of the radiopharmaceutical beyond just its localization.
Experimental Workflow for Biodistribution Studies
The following diagram outlines the typical workflow for a preclinical SPECT-based biodistribution study using a ¹⁴⁹Tb-labeled radiopharmaceutical.
Protocols
Protocol 1: Radiolabeling of DOTA-conjugated Peptides/Antibodies with ¹⁴⁹Tb
This protocol is a general guideline and may require optimization for specific targeting vectors.
Materials:
-
¹⁴⁹TbCl₃ in dilute HCl
-
DOTA-conjugated targeting vector (e.g., PSMA-617, DOTATATE)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)
-
Heating block or water bath
-
Reaction vials (e.g., Eppendorf tubes)
-
High-Performance Liquid Chromatography (HPLC) system for quality control
Procedure:
-
To a reaction vial, add the required amount of DOTA-conjugated targeting vector.
-
Add the reaction buffer to achieve the desired pH.
-
Carefully add the ¹⁴⁹TbCl₃ solution to the vial. The molar ratio of chelator to radionuclide should be optimized to ensure high labeling efficiency.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 95°C for 10-20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo studies.
Protocol 2: In Vivo SPECT/CT Imaging and Biodistribution Study
Animal Models:
-
Appropriate tumor-bearing mouse models should be used (e.g., PC-3 PIP tumor-bearing mice for PSMA studies, AR42J tumor-bearing mice for SSTR studies). Animal studies must be conducted in accordance with institutional guidelines and regulations.
Procedure:
-
Injection: Anesthetize the tumor-bearing mice and intravenously inject the ¹⁴⁹Tb-labeled compound (typically 5-10 MBq) via the tail vein.
-
SPECT/CT Imaging:
-
At designated time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT images using a medium-energy collimator, with an energy window centered at 165 keV (e.g., ±10%).
-
Acquisition parameters (e.g., number of projections, time per projection) should be optimized for the specific scanner and activity.
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
-
Ex Vivo Biodistribution:
-
Immediately after the final imaging session or at separate, predetermined time points, euthanize the mice.
-
Collect blood and harvest relevant organs and tissues (e.g., tumor, kidneys, liver, spleen, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Quantitative Biodistribution Data
The following tables summarize representative biodistribution data for terbium-labeled radiopharmaceuticals. Note that much of the available data for ¹⁴⁹Tb is from PET imaging or ex vivo analysis. Data for ¹⁶¹Tb, which is also suitable for SPECT, is included for comparison.
Table 1: Biodistribution of ¹⁶¹Tb-PSMA-617 in PC-3 PIP Tumor-Bearing Mice (%ID/g) [4]
| Organ | 1 h | 4 h | 24 h | 48 h | 96 h |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Tumor (PSMA+) | 28.3 ± 3.9 | 49.0 ± 5.5 | 40.1 ± 6.2 | 31.5 ± 5.1 | 22.1 ± 4.3 |
| Tumor (PSMA-) | 1.9 ± 0.3 | 0.9 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 115.6 ± 15.1 | 101.4 ± 12.3 | 25.6 ± 3.8 | 13.9 ± 2.1 | 7.6 ± 1.5 |
| Liver | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Spleen | 12.1 ± 2.1 | 5.9 ± 1.0 | 1.1 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Bone | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
Table 2: Biodistribution of ¹⁶¹Tb-DOTATATE in FVB Mice (%ID/g) [5]
| Organ | 2 h | 6 h | 24 h | 72 h |
| Blood | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Kidneys | 9.0 ± 0.6 | 5.9 ± 0.8 | 3.4 ± 0.5 | 1.2 ± 0.2 |
| Liver | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Spleen | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Pancreas | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Adrenals | 1.8 ± 0.3 | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Bone | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 3: Biodistribution of ¹⁴⁹Tb-Rituximab in SCID Mice (2 hours post-injection) [6]
| Organ | %ID/organ | %ID/g |
| Liver | 10.5 ± 1.5 | 7.0 ± 1.0 |
| Spleen | 0.7 ± 0.1 | 7.0 ± 1.0 |
| Kidneys | 1.8 ± 0.3 | 6.0 ± 1.0 |
| Lungs | 1.2 ± 0.2 | 8.0 ± 1.3 |
| Bone | 2.5 ± 0.4 | 2.5 ± 0.4 |
Conclusion
This compound presents a promising avenue for the development of theranostic agents. While its application in SPECT imaging is less explored than PET, its gamma emission at 165 keV provides a viable option for biodistribution analysis. The protocols and data presented here offer a foundation for researchers to design and execute preclinical studies to evaluate the in vivo behavior of novel ¹⁴⁹Tb-labeled radiopharmaceuticals. Further research is warranted to fully establish the utility of ¹⁴⁹Tb for SPECT imaging and to generate comprehensive, comparative biodistribution data for a wider range of targeting molecules.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Terbium-149 from Isobaric Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-149 (¹⁴⁹Tb) is a radionuclide of significant interest for targeted alpha therapy (TAT) due to its favorable decay characteristics, including a 4.1-hour half-life and the emission of alpha particles (3.97 MeV, 16.7% branching ratio) with a short tissue range of 28 µm.[1][2] This allows for highly localized energy deposition in tumor tissues while minimizing damage to surrounding healthy cells. Additionally, its positron emission (7% branching ratio) enables in-vivo visualization of the radiopharmaceutical's distribution via Positron Emission Tomography (PET), offering a theranostic approach.[3][4][5]
The production of ¹⁴⁹Tb, however, is often accompanied by the co-production of isobaric and pseudo-isobaric impurities, which have the same mass number and can interfere with radiolabeling and compromise the therapeutic efficacy and safety of the final radiopharmaceutical. Therefore, robust and efficient purification methods are crucial to obtain high-purity ¹⁴⁹Tb suitable for preclinical and clinical applications.
This document provides detailed application notes and protocols for the state-of-the-art methods used in the purification of ¹⁴⁹Tb from its most common isobaric impurities.
Production Routes and Associated Impurities
The choice of purification strategy is intrinsically linked to the ¹⁴⁹Tb production method, as this dictates the spectrum of impurities. The primary production routes include:
-
Proton-Induced Spallation of Tantalum (Ta) Targets: High-energy proton bombardment (e.g., 1.4 GeV) of Ta targets at facilities like CERN-ISOLDE is a common method.[1][2][6] This process generates a wide range of spallation products. While online mass separation is employed to select for mass 149, isobaric contaminants and pseudo-isobaric species (e.g., molecular ions) can still be present.[4] A significant portion of ¹⁴⁹Tb activity from this method results from the decay of ¹⁴⁹Dy (T₁/₂ = 4 min), which is more readily released from the target.[1]
-
Heavy-Ion Induced Reactions: These reactions, such as bombarding a Neodymium-142 target with Carbon-12 ions (¹⁴²Nd(¹²C,5n)¹⁴⁹Dy → ¹⁴⁹Tb), can also produce ¹⁴⁹Tb.[7][8][9] While this method can offer higher yields of ¹⁴⁹Dy, the decay product, it also results in the co-production of other lanthanides from secondary reactions, necessitating efficient chemical separation.[7]
The most common isobaric and pseudo-isobaric impurities that need to be separated from ¹⁴⁹Tb include:
-
¹⁴⁹Gd (Gadolinium-149): An isobaric impurity.
-
¹⁴⁹Dy (Dysprosium-149): The parent radionuclide of ¹⁴⁹Tb in some production routes.
-
¹³³Ce (Cerium-133) and ¹³³La (Lanthanum-133): These appear as pseudo-isobaric impurities in the form of monoxide molecular ions (e.g., ¹³³Ce¹⁶O⁺) at mass 149 during mass separation.[10][11]
Purification Methodologies
A multi-step approach combining physical and chemical separation techniques is typically required to achieve the high radionuclidic purity needed for medical applications.
Online Isotope Mass Separation (ISOL)
The Isotope Separation On-Line (ISOL) technique is a powerful method for the initial purification of ¹⁴⁹Tb.[1] In this process, the products from the irradiated target are vaporized, ionized, accelerated, and then separated in a magnetic field according to their mass-to-charge ratio. This provides an isotopically clean beam of mass 149. However, this method cannot distinguish between different elements of the same mass (isobars) or molecular ions with the same mass (pseudo-isobars).[4] Therefore, a subsequent radiochemical separation is almost always necessary.
References
- 1. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production Cross-Section Measurements for Terbium Radionuclides of Medical Interest Produced in Tantalum Targets Irradiated by 0.3 to 1.7 GeV Protons and Corresponding Thick Target Yield Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Terbium-149 in Folate Receptor-Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy is a promising strategy in oncology that aims to selectively deliver cytotoxic radiation to cancer cells while minimizing damage to healthy tissues.[1] The folate receptor (FR) has emerged as an attractive molecular target due to its overexpression in a variety of cancers, including ovarian, lung, and breast cancer, and its limited expression in normal tissues.[2][3][4] This differential expression allows for the targeted delivery of therapeutic radionuclides using folate-based radiopharmaceuticals.[5]
Terbium-149 (¹⁴⁹Tb) is a particularly interesting radionuclide for targeted alpha therapy.[6][7][8] It decays with a half-life of 4.12 hours and emits alpha particles (Eα = 3.967 MeV), which have a high linear energy transfer (LET) and a short path length (25–100 μm).[8][9][10] These properties make ¹⁴⁹Tb highly effective at killing cancer cells with high precision, minimizing damage to surrounding healthy tissue.[9] This document provides detailed application notes and protocols for the use of ¹⁴⁹Tb in folate receptor-targeted cancer therapy, based on preclinical studies using a DOTA-folate conjugate, cm09.[9][10]
Principle of Folate Receptor-Targeted Alpha Therapy
The therapeutic strategy involves a bifunctional molecule that consists of three key components: a targeting moiety (folic acid), a chelator (DOTA), and a therapeutic radionuclide (¹⁴⁹Tb).
-
Folic Acid: This vitamin has a high affinity for the folate receptor, which is overexpressed on the surface of many cancer cells.[2]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator securely sequesters the terbium radionuclide, preventing its release in vivo.[10]
-
This compound: The alpha particles emitted by ¹⁴⁹Tb induce double-strand DNA breaks in cancer cells, leading to cell death.[9]
The folate conjugate binds to the folate receptor on cancer cells and is internalized through endocytosis.[2][5] This process concentrates the ¹⁴⁹Tb at the tumor site, leading to targeted cell killing.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ¹⁴⁹Tb-cm09.
Table 1: Radiolabeling and In Vitro Data
| Parameter | Value | Reference |
| Radionuclide | This compound (¹⁴⁹Tb) | [6][7][8][9][10] |
| Targeting Molecule | DOTA-folate conjugate (cm09) | [9][10] |
| Specific Activity | ~1.2 MBq/nmol | [6][7][8][9][10] |
| Radiochemical Purity | >96% | [9] |
| In Vitro Cell Viability (KB cells) | ||
| 0.5 kBq/mL ¹⁴⁹Tb-cm09 | 20% reduction in cell viability | [9] |
| 500 kBq/mL ¹⁴⁹Tb-cm09 | Almost complete loss of cell viability | [9] |
| Blocking with excess folic acid | Abolished the cytotoxic effect | [9] |
Table 2: In Vivo Therapeutic Efficacy in KB Tumor-Bearing Mice
| Treatment Group | Injected Activity | Average Survival Time | Tumor Growth Inhibition (at day 21) | Reference |
| Group A (Control) | Saline | 21 days | - | [6][7][8][9][10] |
| Group B | 2.2 MBq | 30.5 days | 62% | [6][7][8][9][10] |
| Group C | 3.0 MBq | 43 days | 85% | [6][7][8][9][10] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-folate (cm09) with ¹⁴⁹Tb
This protocol describes the procedure for radiolabeling the DOTA-folate conjugate cm09 with this compound.
Materials:
-
¹⁴⁹Tb in L-lactate (pH 4.7)
-
DOTA-folate (cm09) stock solution (10 mM)
-
Heating block or water bath (95 °C)
-
HPLC system with a C-18 reversed-phase column
Procedure:
-
To a solution of ¹⁴⁹Tb (25 MBq) in L-lactate (pH 4.7), add 18 µL of the 10 mM DOTA-folate (cm09) stock solution (corresponding to 18 nmol of cm09).[9]
-
Incubate the reaction mixture at 95 °C for 10 minutes.[8][9]
-
Perform quality control using HPLC on a C-18 reversed-phase column.[9]
-
The radiolabeled product, ¹⁴⁹Tb-cm09, should have a retention time of approximately 19.5 minutes.[9] The radiochemical purity should be greater than 96%.[9]
Figure 1: Workflow for the radiolabeling of the DOTA-folate conjugate cm09 with ¹⁴⁹Tb.
Protocol 2: In Vitro Cell Viability Assay
This protocol details the steps to assess the cytotoxicity of ¹⁴⁹Tb-cm09 on folate receptor-positive cancer cells.
Materials:
-
Folate receptor-positive KB tumor cells
-
Folate-free RPMI (FFRPMI) medium with supplements
-
96-well plates
-
¹⁴⁹Tb-cm09
-
Folic acid (for blocking experiment)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Harvest KB cells and seed them in 96-well plates at a density of 2.5 x 10³ cells per well in 200 µL of FFRPMI medium.[9]
-
Incubate for 24 hours to allow for cell adhesion.[9]
-
Remove the medium and incubate the cells with varying concentrations of ¹⁴⁹Tb-cm09 (e.g., 0.05–500 kBq in 200 µL medium/well) for 4 hours at 37 °C.[9]
-
For the blocking experiment, co-incubate the cells with ¹⁴⁹Tb-cm09 and an excess of folic acid (200 nM).[9]
-
As a control, incubate cells with FFRPMI medium only.[9]
-
After the 4-hour incubation, remove the supernatants and wash the cells with 200 µL/well of PBS.[9]
-
Add 200 µL/well of fresh supplemented FFRPMI medium.[9]
-
Assess cell viability at a designated time point using a standard cell viability assay.
Figure 2: Workflow for the in vitro cell viability assay of ¹⁴⁹Tb-cm09.
Protocol 3: In Vivo Therapy Study in a Tumor Mouse Model
This protocol outlines the procedure for evaluating the therapeutic efficacy of ¹⁴⁹Tb-cm09 in mice bearing folate receptor-positive tumors.
Materials:
-
KB tumor-bearing mice
-
¹⁴⁹Tb-cm09 solution
-
Saline solution
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis
Procedure:
-
When KB tumors reach a volume of 60-80 mm³, randomize the mice into treatment and control groups.[8]
-
Administer a single intravenous injection of either saline (control group) or ¹⁴⁹Tb-cm09 at the desired activity levels (e.g., 2.2 MBq or 3.0 MBq) to the treatment groups.[6][7][8][9][10]
-
Monitor tumor growth by measuring the perpendicular diameters with calipers three times a week. Calculate the tumor volume using the formula: V = 0.5 × L × W², where L is the length and W is the width.[10]
-
Monitor the body weight of the mice three times a week.[10]
-
Monitor for any signs of toxicity. Blood samples can be collected to analyze plasma parameters such as blood urea nitrogen (BUN), alkaline phosphatase (ALP), and total bilirubin (TBIL) to assess kidney and liver function.[10]
-
Follow predefined endpoint criteria for euthanasia.[10]
-
Calculate the tumor growth inhibition and the increase in average survival time for the treated groups compared to the control group.[9][10]
Figure 3: Workflow for the in vivo therapy study of ¹⁴⁹Tb-cm09.
Signaling and Targeting Pathway
The targeting mechanism of ¹⁴⁹Tb-cm09 relies on the specific interaction between the folate conjugate and the folate receptor on the surface of cancer cells, leading to internalization and subsequent cell death induced by alpha-particle radiation.
Figure 4: Mechanism of folate receptor-targeted alpha therapy with ¹⁴⁹Tb-cm09.
Conclusion
The use of this compound in conjunction with a folate-targeting conjugate like cm09 presents a potent and highly specific approach for cancer therapy.[9][10] Preclinical data demonstrate significant, dose-dependent anti-tumor efficacy and increased survival in mouse models of folate receptor-positive cancer, with no signs of acute toxicity.[6][7][8][9][10] The detailed protocols and data provided herein serve as a valuable resource for researchers and drug development professionals interested in advancing this promising targeted alpha therapy to further preclinical and potential clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting folate receptor alpha for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate receptor targeted alpha-therapy using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate Receptor Targeted Alpha-Therapy Using this compound | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Single Cancer Cell Kill Efficacy of Terbium-149 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbium-149 (¹⁴⁹Tb) is a radionuclide of significant interest for targeted alpha therapy (TAT) due to its favorable decay characteristics. With a half-life of 4.12 hours, it emits high-energy alpha particles (3.97 MeV, 16.7% abundance) with a short path length (25-28 µm) and high linear energy transfer (LET), making it exceptionally potent for killing individual cancer cells with minimal damage to surrounding healthy tissue.[1][2][3] This property is particularly advantageous for treating micrometastases and circulating tumor cells.[1] Furthermore, ¹⁴⁹Tb also emits positrons (7.1% abundance), enabling Positron Emission Tomography (PET) imaging for theranostic applications.[2][4] These application notes provide a summary of the single-cell killing efficacy of ¹⁴⁹Tb-radiopharmaceuticals, detailed experimental protocols, and visualizations of the key cellular mechanisms.
Data Presentation: Efficacy of ¹⁴⁹Tb-Radiopharmaceuticals
The following tables summarize the quantitative data from preclinical studies on the efficacy of various ¹⁴⁹Tb-labeled radiopharmaceuticals.
Table 1: In Vivo Efficacy of ¹⁴⁹Tb-Radiopharmaceuticals
| Radiopharmaceutical | Cancer Model | Dosing | Key Efficacy Results | Reference |
| ¹⁴⁹Tb-Rituximab | SCID mice with Daudi cell (leukemia) xenografts | 5.5 MBq | 89% of treated mice showed tumor-free survival for >120 days. Control mice all developed lymphoma.[5][6][7] | [5][6][7] |
| ¹⁴⁹Tb-cm09 (DOTA-folate conjugate) | Mice with KB tumor (folate receptor-positive) xenografts | 2.2 MBq | Increased average survival time to 30.5 days (vs. 21 days for control).[1][8] | [1][8] |
| 3.0 MBq | Increased average survival time to 43 days (vs. 21 days for control).[1][8] | [1][8] | ||
| ¹⁴⁹Tb-DOTATATE | AR42J tumor-bearing mice | 1 x 5 MBq | Median survival of 16.5 days (vs. 8 days for control).[9][10] | [9][10] |
| 2 x 5 MBq | Median survival of 30 days.[9][10] | [9][10] | ||
| ¹⁴⁹Tb-DOTA-LM3 | AR42J tumor-bearing mice | 1 x 5 MBq | Median survival of 19 days (vs. 8 days for control).[9][10] | [9][10] |
| 2 x 5 MBq | Median survival of 29 days.[9][10] | [9][10] |
Table 2: In Vitro Efficacy of ¹⁴⁹Tb-Radiopharmaceuticals
| Radiopharmaceutical | Cell Line | Assay | Key Efficacy Results | Reference |
| ¹⁴⁹Tb-cm09 (DOTA-folate conjugate) | KB cells | Cell Viability | Reduced cell viability in a folate receptor-specific and activity-dependent manner. | [8][11] |
| ¹⁴⁹Tb-DOTATATE | AR42J cells | Cell Viability (MTT) | EC₅₀: 1.2 kBq/mL | [9][10] |
| ¹⁴⁹Tb-DOTA-LM3 | AR42J cells | Cell Viability (MTT) | EC₅₀: 0.5 kBq/mL | [9][10] |
Experimental Protocols
Protocol 1: Production and Radiolabeling of ¹⁴⁹Tb-Radiopharmaceuticals
1.1. Production of ¹⁴⁹Tb: this compound is typically produced via proton-induced spallation of tantalum targets at facilities like ISOLDE at CERN.[6][8][12] The process involves irradiating a tantalum foil with high-energy protons (e.g., 1.4 GeV).[6][8] The resulting radionuclides are then released, ionized, and mass-separated.[12] Further chemical purification using techniques like cation exchange chromatography is necessary to separate ¹⁴⁹Tb from isobaric and pseudo-isobaric contaminants.[3][6]
1.2. Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE): This protocol is a general guideline based on standard labeling procedures.
-
Materials:
-
¹⁴⁹TbCl₃ in a suitable buffer (e.g., pH 4.5).
-
DOTA-conjugated peptide (e.g., DOTATATE).
-
Reaction buffer (e.g., sodium acetate, pH 4.5).
-
Heating block or water bath at 95°C.
-
Quality control system (e.g., HPLC).
-
-
Procedure:
-
Combine the DOTA-conjugated peptide with the ¹⁴⁹TbCl₃ solution in the reaction buffer.
-
Incubate the reaction mixture at 95°C for 15 minutes.[3]
-
Allow the mixture to cool to room temperature.
-
Perform quality control using HPLC to determine the radiochemical purity. A purity of ≥98% is typically desired.[9][10]
-
The final product can be formulated for in vitro or in vivo use.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol assesses the metabolic activity of cells as an indicator of viability after treatment with ¹⁴⁹Tb-radiopharmaceuticals.
-
Materials:
-
Cancer cell line of interest (e.g., AR42J).
-
Complete cell culture medium.
-
96-well plates.
-
¹⁴⁹Tb-radiopharmaceutical.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various activity concentrations of the ¹⁴⁹Tb-radiopharmaceutical. Include untreated control wells.
-
Incubate for a specified period (e.g., 16-18 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ value.
-
Protocol 3: Immunofluorescence for DNA Double-Strand Breaks (γH2AX and 53BP1 Foci)
This protocol allows for the visualization and quantification of DNA double-strand breaks, a key mechanism of alpha particle-induced cell killing.
-
Materials:
-
Treated and untreated cells grown on coverslips or in chamber slides.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBST).
-
Primary antibodies: mouse anti-γH2AX and rabbit anti-53BP1.
-
Secondary antibodies: fluorescently-labeled anti-mouse and anti-rabbit antibodies (e.g., Alexa Fluor 488 and 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
After treatment with the ¹⁴⁹Tb-radiopharmaceutical, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Incubate the cells with a cocktail of primary antibodies (anti-γH2AX and anti-53BP1) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell nucleus.
-
Signaling Pathways and Experimental Workflows
Cellular Response to ¹⁴⁹Tb Alpha Particle Radiation
The primary mechanism of cell killing by ¹⁴⁹Tb is the induction of complex and difficult-to-repair DNA double-strand breaks (DSBs) by the high-LET alpha particles.[3] This triggers a cascade of cellular responses.
Caption: DNA Damage Response Pathway Induced by ¹⁴⁹Tb.
Experimental Workflow for In Vitro Efficacy Assessment
The following workflow outlines the key steps in evaluating the single-cell killing efficacy of a novel ¹⁴⁹Tb-radiopharmaceutical in vitro.
Caption: In Vitro Efficacy Testing Workflow.
Logical Relationship for Preclinical Development
The successful preclinical development of a ¹⁴⁹Tb-radiopharmaceutical follows a logical progression from in vitro characterization to in vivo validation.
Caption: Preclinical Development Pathway for ¹⁴⁹Tb Radiopharmaceuticals.
References
- 1. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling factors and pathways of α-particle irradiation induced bilateral bystander responses between Beas-2B and U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 7. Targeted alpha therapy in vivo: direct evidence for single cancer cell kill using 149Tb-rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terbium-149 Labeling of Somatostatin Analogues for Neuroendocrine Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). This distinct feature allows for targeted radionuclide therapy using radiolabeled somatostatin analogues. Terbium-149 (¹⁴⁹Tb) is a promising radionuclide for targeted alpha therapy due to its favorable decay characteristics. It has a half-life of 4.12 hours and decays through the emission of α-particles (3.97 MeV, 16.7% abundance), positrons (Eβ+mean = 730 keV, 7.1% abundance), and electron capture (76.2%).[1][2] The high linear energy transfer (LET) of α-particles makes them highly effective at inducing double-strand DNA breaks in cancer cells, leading to potent cytotoxicity with a short path length, minimizing damage to surrounding healthy tissue.[1][2] Furthermore, the emission of positrons allows for Positron Emission Tomography (PET) imaging, enabling a theranostic approach with a single radionuclide.[2]
This document provides detailed application notes and protocols for the labeling of somatostatin analogues with this compound for the targeting of neuroendocrine tumors. It includes information on the production of ¹⁴⁹Tb, radiolabeling procedures, and in vitro and in vivo experimental protocols.
Production of this compound
This compound can be produced through several nuclear reactions. A common method is high-energy proton-induced spallation of tantalum targets, followed by online mass separation.[3] Alternative production routes include heavy-ion induced reactions, such as the irradiation of a europium oxide target with alpha particles.[4] For preclinical research, ¹⁴⁹Tb has been primarily produced at facilities like ISOLDE/CERN.[5]
Radiolabeling of Somatostatin Analogues
The most commonly used chelator for stably coordinating trivalent radiometals like this compound is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). Somatostatin analogues such as DOTATATE and DOTATOC are conjugated with DOTA to facilitate radiolabeling.
Quantitative Radiolabeling Data
| Parameter | Value | Somatostatin Analogue | Reference |
| Radiochemical Purity | ≥98% | DOTATATE, DOTA-LM3 | [5] |
| Molar Activity | Up to 20 MBq/nmol | DOTATATE, DOTA-LM3 | [5] |
| Specific Activity | 5 MBq/nmol | DOTANOC | [2] |
In Vitro Evaluation
Cell Lines
SSTR-positive cell lines are essential for the in vitro evaluation of ¹⁴⁹Tb-labeled somatostatin analogues. A commonly used cell line is the rat pancreatic cancer cell line AR42J, which expresses SSTRs.[5]
Quantitative In Vitro Data
| Assay | ¹⁴⁹Tb-DOTATATE | ¹⁴⁹Tb-DOTA-LM3 | Cell Line | Reference |
| Cell Viability (EC₅₀) | 1.2 kBq/mL | 0.5 kBq/mL | AR42J | [6] |
| Internalization (2h) | ~4% of total added activity | ~1.5% of total added activity | AR42J | [7] |
Note: Internalization data is estimated from graphical representation in the cited source.
In Vivo Evaluation
Animal Models
Animal models for in vivo studies typically involve immunodeficient mice bearing xenografts of human neuroendocrine tumor cells. For example, nude mice with AR42J tumor xenografts are a suitable model.[2]
Quantitative In Vivo Data
| Parameter | ¹⁴⁹Tb-DOTATATE | ¹⁴⁹Tb-DOTA-LM3 | Animal Model | Reference |
| Median Survival (1 x 5 MBq) | 16.5 days | 19 days | AR42J tumor-bearing mice | [6] |
| Median Survival (2 x 5 MBq) | 30 days | 29 days | AR42J tumor-bearing mice | [6] |
| Control Median Survival | 8 days | 8 days | AR42J tumor-bearing mice | [6] |
Representative Biodistribution Data
The following table presents representative biodistribution data for a ¹⁶¹Tb-labeled somatostatin analogue, which is expected to have a similar biodistribution profile to the ¹⁴⁹Tb-labeled counterpart. Data is presented as percentage of injected activity per gram of tissue (% IA/g).
| Organ | [¹⁶¹Tb]Tb-DOTATOC (% IA/g) at 2h | [¹⁶¹Tb]Tb-DOTATOC (% IA/g) at 24h | [¹⁶¹Tb]Tb-DOTA-LM3 (% IA/g) at 2h | [¹⁶¹Tb]Tb-DOTA-LM3 (% IA/g) at 24h | Reference |
| Blood | 0.2 ± 0.1 | 0.0 ± 0.0 | 0.3 ± 0.1 | 0.0 ± 0.0 | [4][8] |
| Heart | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.5 ± 0.1 | 0.1 ± 0.0 | [4][8] |
| Lungs | 1.2 ± 0.3 | 0.2 ± 0.1 | 1.5 ± 0.3 | 0.3 ± 0.1 | [4][8] |
| Liver | 1.0 ± 0.2 | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | [4][8] |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.1 | 1.8 ± 0.4 | 1.0 ± 0.2 | [4][8] |
| Stomach | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.9 ± 0.2 | 0.4 ± 0.1 | [4][8] |
| Intestine | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.1 | [4][8] |
| Kidneys | 9.0 ± 0.6 | 3.4 ± 0.5 | 17.0 ± 2.0 | 8.3 ± 0.6 | [9] |
| Tumor | 15.0 ± 1.0 | 6.3 ± 0.6 | 12.0 ± 2.0 | 10.0 ± 1.5 | [4] |
| Bone | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.8 ± 0.2 | 0.5 ± 0.1 | [4][8] |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.1 ± 0.0 | [4][8] |
Data for [¹⁶¹Tb]Tb-DOTATOC and [¹⁶¹Tb]Tb-DOTA-LM3 are included as a reference for expected biodistribution patterns.
Signaling Pathways
Somatostatin analogues exert their anti-tumor effects by binding to SSTRs, primarily SSTR2, which triggers a cascade of intracellular signaling events. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Caption: SSTR2 signaling cascade upon binding of a ¹⁴⁹Tb-labeled somatostatin analogue.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Somatostatin Analogues with ¹⁴⁹Tb
Caption: Workflow for radiolabeling of somatostatin analogues with ¹⁴⁹Tb.
Materials:
-
¹⁴⁹TbCl₃ in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
DOTA-conjugated somatostatin analogue (e.g., DOTATATE)
-
Heating block or water bath
-
Reaction vials
-
Instant thin-layer chromatography (ITLC) strips or High-Performance Liquid Chromatography (HPLC) system
-
C18 Sep-Pak cartridges (if purification is necessary)
Procedure:
-
Add the DOTA-conjugated somatostatin analogue to a reaction vial.
-
Add the ¹⁴⁹TbCl₃ solution to the vial. The final pH of the reaction mixture should be approximately 4.5.
-
Gently mix the contents and incubate the vial at 95°C for 15-30 minutes.[2]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using ITLC or HPLC to determine the radiochemical purity. A purity of >98% is desired.[2][5]
-
If the radiochemical purity is below 98%, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 2: In Vitro Cell Viability (MTT) Assay
Materials:
-
SSTR-positive neuroendocrine tumor cells (e.g., AR42J)
-
96-well cell culture plates
-
Complete cell culture medium
-
¹⁴⁹Tb-labeled somatostatin analogue
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the SSTR-positive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ¹⁴⁹Tb-labeled somatostatin analogue in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the radiolabeled compound. Include untreated control wells.
-
Incubate the plate for a defined period (e.g., 16-18 hours).[5]
-
After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC₅₀ value.
Protocol 3: In Vitro Internalization Assay
Materials:
-
SSTR-positive neuroendocrine tumor cells (e.g., AR42J)
-
12-well cell culture plates
-
Binding medium (e.g., RPMI with 1% FCS)
-
¹⁴⁹Tb-labeled somatostatin analogue
-
Acid wash buffer (e.g., 50 mM glycine-HCl, 100 mM NaCl, pH 2.8)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Seed cells in 12-well plates and allow them to grow to confluence.
-
Wash the cells with binding medium.
-
Add the ¹⁴⁹Tb-labeled somatostatin analogue (at a specific concentration) to the wells and incubate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, remove the radioactive medium and wash the cells twice with ice-cold binding medium.
-
To determine the membrane-bound fraction, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect the supernatant.
-
To determine the internalized fraction, lyse the cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized).
Protocol 4: In Vivo Biodistribution Study
Caption: Workflow for an in vivo biodistribution study.
Materials:
-
Tumor-bearing mice (e.g., nude mice with AR42J xenografts)
-
¹⁴⁹Tb-labeled somatostatin analogue
-
Anesthetic
-
Syringes and needles
-
Dissection tools
-
Tubes for organ collection
-
Balance for weighing organs
-
Gamma counter
Procedure:
-
Inject a known amount of the ¹⁴⁹Tb-labeled somatostatin analogue (e.g., 5 MBq) intravenously into the tail vein of tumor-bearing mice.[4]
-
At designated time points post-injection (e.g., 2, 24, 48 hours), euthanize the mice.[4]
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) and the tumor.
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the uptake in each organ and express it as the percentage of the injected activity per gram of tissue (% IA/g).
Conclusion
This compound is a highly promising radionuclide for the targeted alpha therapy of neuroendocrine tumors. Its ability to be stably chelated by DOTA and conjugated to somatostatin analogues like DOTATATE allows for specific delivery of a potent cytotoxic payload to SSTR-expressing tumor cells. The accompanying positron emission also provides the valuable option of in vivo imaging to monitor dosimetry and treatment response. The protocols outlined in this document provide a framework for the preclinical evaluation of ¹⁴⁹Tb-labeled somatostatin analogues, which is a critical step in their translation to clinical applications for the benefit of patients with neuroendocrine tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combination of terbium-161 with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Production of Terbium-149
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the large-scale production of Terbium-149 (¹⁴⁹Tb).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: There are three main routes for the production of ¹⁴⁹Tb:
-
Light-particle induced reactions: This method involves bombarding enriched targets with light particles like protons. A common reaction is ¹⁵²Gd(p,4n)¹⁴⁹Tb.[1][2]
-
Heavy-ion induced reactions: These reactions use heavier ions to bombard a target. Examples include the direct process ¹⁴¹Pr(¹²C,4n)¹⁴⁹Tb and the indirect route ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy, which then decays to ¹⁴⁹Tb.[1][2]
-
Spallation: This process involves irradiating a heavy target, such as tantalum, with high-energy protons (e.g., 1.4 GeV).[3][4][5] The resulting spallation products are then mass-separated to isolate ¹⁴⁹Tb. This method is notably used at the CERN-ISOLDE facility.[3][4][5]
Q2: What makes large-scale production of ¹⁴⁹Tb so challenging?
A2: The large-scale production of ¹⁴⁹Tb is hindered by several key factors:
-
Limited Availability of Enriched Targets: Production routes requiring enriched starting materials, such as ¹⁵²Gd (with a natural abundance of only 0.2%), are limited by the availability and high cost of these materials.[6]
-
Need for High-Energy Accelerators: Many production methods require high-energy cyclotrons or linear accelerators that are not widely available for commercial production.[6][7]
-
Low Production Yields: Current production methods result in relatively low yields of ¹⁴⁹Tb, making it difficult to produce quantities sufficient for widespread clinical use.[8][9]
-
Co-production of Impurities: All production routes result in the co-production of other radionuclides, including other terbium isotopes and isobars, which necessitates extensive purification.[1][7]
-
Short Half-Life: The short half-life of ¹⁴⁹Tb (4.1 hours) presents significant logistical challenges for production, purification, transportation, and clinical application.[3][8]
-
Complex Purification: Achieving the high radionuclidic purity required for medical use mandates multi-step radiochemical separation processes even after mass separation.[3][7]
Q3: What level of radionuclidic purity can be expected for ¹⁴⁹Tb?
A3: Following rigorous radiochemical separation, a radionuclidic purity of greater than 99% can be achieved for ¹⁴⁹Tb.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of ¹⁴⁹Tb | * Suboptimal beam energy or current: The energy and current of the particle beam may not be optimized for the specific nuclear reaction. * Target issues: The target material may be too thin, not sufficiently enriched, or may have degraded during irradiation. * Inefficient extraction from the target: For spallation, the effusion of ¹⁴⁹Tb from the target may be incomplete. * Formation of the metastable isomer (¹⁴⁹mTb): This isomer does not decay to the desired ground state, reducing the effective yield.[8] | * Optimize accelerator parameters: Consult theoretical excitation functions and experimental data to determine the optimal beam energy and current. * Verify target specifications: Ensure the target meets the required thickness and enrichment levels. Consider using thicker targets where feasible to increase interaction probability.[1] * Optimize target temperature: In spallation, ensure the target is heated to the appropriate temperature (e.g., ~2,000 °C for tantalum) to maximize the release of spallation products.[4] * Characterize isomer production: If possible, quantify the production ratio of the ground state to the metastable state to better understand yield limitations.[8] |
| Radionuclidic Impurities in Final Product | * Incomplete mass separation: For spallation, the mass separator may not have completely resolved ¹⁴⁹Tb from its isobars. * Co-production of pseudo-isobars: Molecular ions (e.g., ¹³³LaO⁺ and ¹³³CeO⁺) can have a mass-to-charge ratio similar to ¹⁴⁹Tb⁺ and be co-implanted.[4] * Ineffective radiochemical separation: The chromatography method may not be providing adequate separation of ¹⁴⁹Tb from other lanthanides or target material remnants. | * Refine mass separation parameters: Optimize the settings of the mass separator to improve resolution. * Implement robust radiochemical purification: A multi-step separation process is essential. Cation-exchange chromatography followed by extraction chromatography is a proven method.[3] * Utilize appropriate eluents: α-hydroxyisobutyric acid (α-HIBA) is an effective eluent for separating lanthanides via cation-exchange chromatography.[1][10] |
| Poor Radiolabeling Efficiency | * Chemical impurities: Trace metals (e.g., Zn, Fe, Cu, Pb) from the target or collection foil can compete with ¹⁴⁹Tb for chelation sites on the targeting molecule.[3] * Incorrect pH or buffer: The pH and buffer conditions of the labeling reaction are critical for efficient chelation. * Low specific activity: If the concentration of ¹⁴⁹Tb is too low relative to the targeting molecule, it can result in incomplete labeling. | * Ensure high chemical purity: The final ¹⁴⁹Tb solution should be analyzed for trace metal content (e.g., by ICP-MS) to ensure it meets the required specifications.[3] The purification process should effectively remove these contaminants. * Optimize labeling conditions: Systematically vary the pH, buffer, temperature, and incubation time to determine the optimal conditions for your specific targeting molecule and chelator. * Maximize specific activity: The production and purification process should be designed to minimize the presence of non-radioactive terbium isotopes and other competing metals. |
Data Presentation
Table 1: Comparison of ¹⁴⁹Tb Production Routes
| Production Route | Target Material | Projectile | Typical Yield | Advantages | Disadvantages |
| Light-Particle Induced | Enriched ¹⁵²Gd | Protons (>50 MeV) | Variable, depends heavily on enrichment and beam parameters | Higher cross-sections compared to heavy-ion reactions[1] | Requires highly enriched, expensive, and rare target material; requires high-energy accelerators not widely available[6][7] |
| Heavy-Ion Induced | ¹⁴²Nd | ¹²C ions (~108 MeV) | ~2.7 MBq from a 1.25h irradiation of a 12 mg/cm² target[1] | Can be performed on cyclotrons | Low radionuclidic purity and yield compared to the (p,4n) reaction; lack of accelerators with intense carbon ion beams[1] |
| Spallation & ISOL | Tantalum (Ta) | High-energy protons (~1.4 GeV) | Up to 260 MBq at end of separation[3] | Does not require enriched targets; can produce high-purity ¹⁴⁹Tb after mass and chemical separation | Requires a major research facility like CERN-ISOLDE; produces a wide range of contaminants that must be separated; complex infrastructure[7] |
Table 2: Key Properties and Quality Control Parameters for ¹⁴⁹Tb
| Parameter | Value/Specification | Reference |
| Half-life | 4.1 hours | [3][5] |
| Alpha Energy | 3.97 MeV (16.7% branching ratio) | [3] |
| Positron Emission | Eβ+mean = 730 keV (7.1% branching ratio) | [5] |
| Tissue Range (alpha) | ~25-28 µm | [2][5] |
| Radionuclidic Purity | > 99% | [3] |
| Radiochemical Purity (for radiolabeling) | > 99% | [3] |
| Apparent Molar Activity | Achieved up to 50 MBq/nmol with DOTATATE | [3] |
| Chemical Purity | ppb levels of trace metals (Pb, Cu, Fe, Zn) | [3] |
Experimental Protocols
Protocol 1: Production of ¹⁴⁹Tb via Proton Spallation of Tantalum at an ISOL Facility
-
Target Preparation: A thick tantalum target (e.g., 50 g/cm²) is used.[4]
-
Irradiation: The tantalum target is irradiated with high-energy protons (e.g., ~1.4 GeV).[4]
-
Effusion and Ionization: The target is heated to approximately 2,000 °C, causing the spallation products to effuse from the target material. These products are then ionized using surface ionization and resonant laser ionization.[4]
-
Mass Separation: The resulting monocations are extracted from the ion source, accelerated (e.g., to 50 keV), and passed through a magnetic field to separate them according to their mass-to-charge ratio.[4]
-
Collection: Ions with a mass number of 149 are implanted onto a zinc-coated gold or other suitable collection foil.[3][4]
Protocol 2: Radiochemical Purification of ¹⁴⁹Tb from a Collection Foil
This protocol is adapted from methods used to purify ¹⁴⁹Tb produced at CERN-ISOLDE.[3][4]
-
Dissolution: The zinc layer of the collection foil, containing the implanted ¹⁴⁹Tb and other isobars, is dissolved in a suitable acidic solution (e.g., a mixture of HNO₃/NH₄NO₃).[4]
-
Cation-Exchange Chromatography:
-
Column Preparation: A cation-exchange column (e.g., Sykam resin) is prepared.
-
Loading: The dissolved solution is loaded onto the column.
-
Elution: A gradient elution is performed using α-hydroxyisobutyric acid (α-HIBA) with increasing molarity (e.g., 0.07 M to 1.0 M) to separate ¹⁴⁹Tb from other co-produced lanthanide isobars (e.g., ¹⁴⁹Gd, ¹⁴⁹Eu).[3] The fractions containing ¹⁴⁹Tb are collected.
-
-
Extraction Chromatography:
-
Column Preparation: An extraction chromatography column (e.g., LN3 resin) is prepared.
-
Loading: The collected ¹⁴⁹Tb fraction is loaded onto the column.
-
Elution: A two-step elution with dilute HCl (e.g., 0.01 M followed by 0.05 M) is used to remove any remaining traces of zinc and other impurities, yielding a purified ¹⁴⁹TbCl₃ solution.[3]
-
-
Quality Control: The final product is analyzed for radionuclidic purity (gamma spectrometry), radiochemical purity (e.g., HPLC), and trace metal content (ICP-MS).
Visualizations
Caption: Overview of ¹⁴⁹Tb production routes and associated challenges.
Caption: Troubleshooting workflow for ¹⁴⁹Tb production and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 9. Terbium sisters: current development status and upscaling opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
Technical Support Center: Production of Terbium-149 from Enriched Gadolinium Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the production yield of Terbium-149 (¹⁴⁹Tb) from enriched gadolinium (Gd) targets. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during ¹⁴⁹Tb production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in producing ¹⁴⁹Tb from enriched gadolinium targets?
A1: The primary challenges include:
-
Low Natural Abundance of Target Isotopes: The most common precursor isotope, ¹⁵²Gd, has a very low natural abundance (0.2%), making enrichment essential but costly.[1][2]
-
Incomplete Isotopic Enrichment: Currently, ¹⁵²Gd can only be enriched to about 30%.[1][2] This leads to the co-production of other terbium radioisotopes from reactions with other gadolinium isotopes present in the target, complicating the purification process and reducing the radionuclidic purity of the final ¹⁴⁹Tb product.[1][2]
-
Complex Radiochemical Separation: Terbium and gadolinium are both lanthanides with very similar chemical properties, making the separation of no-carrier-added ¹⁴⁹Tb from the bulk gadolinium target material a difficult and critical step.[1][2][3]
-
High Proton Energies Required: The production of ¹⁴⁹Tb via the ¹⁵²Gd(p,4n) reaction requires relatively high proton energies (around 42 MeV for peak cross-section), which may not be available on all commercial cyclotrons.[4]
-
Limited Availability of Enriched Target Material: The high cost and limited availability of enriched gadolinium isotopes are significant logistical hurdles for large-scale production.[3]
Q2: Which nuclear reaction is most commonly used for producing ¹⁴⁹Tb from gadolinium?
A2: The most frequently cited reaction is the ¹⁵²Gd(p,4n)¹⁴⁹Tb reaction.[1][2][4] This reaction has a relatively high cross-section, peaking at a proton energy of approximately 42 MeV.[4]
Q3: What level of radionuclidic purity can be expected?
A3: The achievable radionuclidic purity of ¹⁴⁹Tb produced from 30% enriched ¹⁵²Gd targets is often limited to less than 65% due to the co-production of other terbium isotopes.[4][5] To achieve higher purity suitable for preclinical and clinical applications, offline mass separation or highly efficient radiochemical separation techniques are necessary.[5][6]
Q4: What are the main radioactive impurities I should be concerned about?
A4: When irradiating enriched gadolinium targets, you can expect to co-produce other terbium isotopes such as ¹⁵⁰Tb, ¹⁵¹Tb, ¹⁵²Tb, and ¹⁵³Tb.[1] Additionally, the decay of ¹⁴⁹Tb itself leads to the ingrowth of its daughter nuclide, ¹⁴⁹Gd.[7] If spallation is used on other targets like tantalum, a wider range of isobaric and pseudo-isobaric contaminants like ¹³³Ce¹⁶O⁺ may be present and require chemical separation.[6][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the production and purification of ¹⁴⁹Tb.
| Problem | Possible Causes | Recommended Solutions |
| Low ¹⁴⁹Tb Yield | - Incorrect proton beam energy. - Inaccurate target thickness. - Suboptimal target material enrichment. - Inefficient chemical separation. | - Optimize the proton beam energy to match the peak cross-section of the ¹⁵²Gd(p,4n) reaction (~42 MeV).[4] - Carefully calculate and fabricate the target thickness to ensure the desired energy degradation of the proton beam. - Use the highest available enrichment of ¹⁵²Gd to maximize the target nuclei. - Refine the radiochemical separation protocol to minimize losses. (See Experimental Protocols section). |
| Poor Radionuclidic Purity | - Presence of other Gd isotopes in the target leading to co-production of other Tb isotopes. - Incomplete separation from other terbium isotopes. | - If possible, start with a higher enrichment of ¹⁵²Gd. - Implement a multi-step purification process, potentially combining cation exchange and extraction chromatography.[3][5] - For very high purity, consider offline mass separation after initial chemical processing.[4][5] |
| Gadolinium Contamination in Final Product | - Inefficient separation of terbium from the bulk gadolinium target. - Similar chemical behavior of Tb and Gd. | - Optimize the elution profile during cation exchange chromatography. The use of chelating agents like α-hydroxyisobutyric acid (α-HIBA) is crucial.[7][8] - Employ extraction chromatography resins (e.g., LN resin) that show good separation factors for adjacent lanthanides.[3][9] |
| Difficulty Dissolving Irradiated Target | - Gadolinium oxide (Gd₂O₃) is a common target material and can be slow to dissolve. | - Use a strong acid such as 2M HCl and gentle heating (e.g., 50°C) to facilitate dissolution.[10] |
Quantitative Data
The following tables summarize key quantitative data related to ¹⁴⁹Tb production from gadolinium targets.
Table 1: Production Cross-Sections for ¹⁴⁹Tb from Gadolinium Isotopes
| Reaction | Peak Proton Energy (MeV) | Maximum Cross-Section (mb) | Reference |
| ¹⁵²Gd(p,4n)¹⁴⁹Tb | ~42 | ~250 | [4] |
| ⁿᵃᵗGd(p,x)¹⁴⁹Tb | 69.8 | 7.1 | [1] |
Table 2: Co-produced Terbium Radionuclides from Natural Gadolinium Target
| Radionuclide | Cross-Section at 69.8 MeV (mb) |
| ¹⁵⁰Tb | 31 |
| ¹⁵¹Tb | 96 |
| ¹⁵²Tb | 114 |
| ¹⁵³Tb | 124 |
| (Data from irradiation of natural gadolinium, highlighting the challenge of isotopic impurities)[1] |
Experimental Protocols
A detailed methodology for the production and purification of ¹⁴⁹Tb is outlined below.
I. Enriched Gadolinium Target Preparation
-
Target Material: Obtain enriched ¹⁵²Gd, typically in the form of gadolinium oxide (¹⁵²Gd₂O₃).
-
Target Fabrication: Two common methods for target fabrication are:
II. Proton Irradiation
-
Facility: Utilize a cyclotron capable of delivering a proton beam of the required energy (e.g., >40 MeV).
-
Irradiation Parameters:
-
Proton Energy: The incident proton energy should be selected to maximize the ¹⁵²Gd(p,4n)¹⁴⁹Tb reaction cross-section while minimizing the cross-sections of competing reactions. An energy of around 42 MeV is optimal for the peak of this reaction.[4]
-
Beam Current and Duration: These parameters will depend on the desired activity of ¹⁴⁹Tb and the thermal properties of the target. Currents can range from 10-20 µA.[10]
-
III. Radiochemical Separation
This is a critical step to separate the minute quantities of ¹⁴⁹Tb from the bulk of the gadolinium target material. A multi-step chromatographic process is typically employed.
-
Target Dissolution: Dissolve the irradiated gadolinium target in a suitable acid, for example, 2 M HCl with gentle heating.[10]
-
Cation Exchange Chromatography:
-
Resin: Use a strong cation exchange resin (e.g., AG 50W-X8).
-
Loading: Load the dissolved target solution onto the pre-conditioned column.
-
Elution: Elute the different lanthanides using a chelating agent. A gradient of α-hydroxyisobutyric acid (α-HIBA) is effective for separating adjacent lanthanides. Terbium will elute in a distinct fraction from gadolinium.[7][8]
-
-
Extraction Chromatography:
-
Resin: To further purify the terbium fraction and remove any remaining gadolinium, an extraction chromatography resin such as LN resin can be used.[3][9]
-
Loading: Load the terbium-containing fraction from the previous step onto the LN resin column.
-
Elution: Use different concentrations of nitric acid (HNO₃) to selectively elute gadolinium and then terbium. For example, gadolinium can be eluted with 0.8 M HNO₃, while terbium is eluted with 3 M HNO₃.[9]
-
-
Final Formulation: The purified ¹⁴⁹Tb fraction is typically evaporated to dryness and reconstituted in a suitable solution (e.g., dilute HCl) for subsequent radiolabeling experiments.
Visualizations
Experimental Workflow for ¹⁴⁹Tb Production
Caption: Workflow for ¹⁴⁹Tb production from enriched Gd targets.
Troubleshooting Logic for Low Radionuclidic Purity
Caption: Troubleshooting logic for low ¹⁴⁹Tb radionuclidic purity.
References
- 1. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jonra.nstri.ir [jonra.nstri.ir]
- 10. Production and Purification of Terbium-155 Using Natural Gadolinium Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.Development and optimization of enriched gadolinium target for the measure of cross section and the future routine production for medical terbium production 2. Core-collapse Supernovae neutrino detection with the 3" PMT system of the JUNO experiment (June 3, 2021) · IN2P3 Events Directory (Indico) [indico.in2p3.fr]
- 12. Cross-section Measurement and Thick Target Production of Terbium Radioisotopes by Enriched Gadolinium Targets [harvest.usask.ca]
Technical Support Center: Optimization of Terbium-149 Purification using Cation Exchange Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Terbium-149 (¹⁴⁹Tb) using cation exchange chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cation exchange chromatography purification of ¹⁴⁹Tb.
| Problem | Potential Cause | Recommended Solution |
| Low ¹⁴⁹Tb Yield | Incomplete Elution: The elution conditions (e.g., eluent concentration, pH) may not be optimal for desorbing ¹⁴⁹Tb from the resin. | - Optimize Eluent Concentration: If using a gradient elution with α-hydroxyisobutyric acid (α-HIBA), ensure the final concentration is sufficient to elute all ¹⁴⁹Tb. - Adjust pH: The pH of the eluent can affect the complexation of ¹⁴⁹Tb and its affinity for the resin. A slight adjustment in the eluent's pH may improve elution. |
| Precipitation on Column: The sample may have precipitated on the column, causing a blockage and preventing the elution of ¹⁴⁹Tb. | - Sample Preparation: Ensure the sample is fully dissolved and filtered before loading onto the column. - Check Buffer Compatibility: Verify that the sample buffer is compatible with the chromatography buffers to prevent precipitation. | |
| Column Overloading: The amount of sample loaded onto the column exceeds its binding capacity. | - Reduce Sample Load: Decrease the amount of sample loaded in the next run. - Use a Larger Column: If high throughput is required, consider using a column with a larger bed volume. | |
| Poor Radionuclidic Purity (Contamination with Isobars) | Suboptimal Separation Conditions: The elution gradient may not be shallow enough to effectively separate ¹⁴⁹Tb from its isobaric contaminants like Gadolinium-149 (¹⁴⁹Gd). | - Optimize Elution Gradient: A shallower gradient of the complexing agent (e.g., α-HIBA) can improve the resolution between adjacent lanthanide-like elements. - Adjust Flow Rate: A lower flow rate can increase the interaction time with the resin, potentially improving separation. |
| Incorrect Fraction Collection: The fractions containing the contaminants may have been collected along with the ¹⁴⁹Tb fraction. | - Precise Fraction Collection: Use a fraction collector and monitor the elution profile closely using a radiation detector to identify the ¹⁴⁹Tb peak accurately. | |
| Peak Tailing in Chromatogram | Column Packing Issues: The column may be poorly packed, leading to uneven flow and band broadening. | - Repack Column: If using a self-packed column, ensure it is packed evenly and to the correct density. - Use Pre-packed Columns: Consider using commercially available pre-packed columns for better consistency. |
| Sample Viscosity: A highly viscous sample can lead to poor peak shape. | - Dilute Sample: Dilute the sample with the starting buffer to reduce its viscosity. | |
| High Back Pressure | Blocked Column Frit or Tubing: Particulate matter in the sample or buffers may have clogged the column inlet frit or tubing. | - Filter Sample and Buffers: Always filter your sample and buffers through a 0.22 µm or 0.45 µm filter before use. - Clean the System: Clean the column and chromatography system according to the manufacturer's instructions. |
| Precipitation on Column: As mentioned earlier, sample precipitation can also lead to increased back pressure. | - Review Sample Preparation: Ensure the sample is fully solubilized and stable in the loading buffer. |
Frequently Asked Questions (FAQs)
1. What are the most common contaminants in ¹⁴⁹Tb production and how are they removed?
The most common contaminants in ¹⁴⁹Tb production, particularly from spallation of tantalum targets, are isobaric and pseudo-isobaric species.[1] These include:
-
Isobaric Contaminants: Gadolinium-149 (¹⁴⁹Gd) and Europium-149 (¹⁴⁹Eu), which have the same mass number as ¹⁴⁹Tb.[2]
-
Pseudo-isobaric Contaminants: These are molecular ions with a mass-to-charge ratio close to 149, such as ¹³³Ce¹⁶O⁺ and ¹³³La¹⁶O⁺.[2]
Cation exchange chromatography is a highly effective method for separating these contaminants from ¹⁴⁹Tb due to the subtle differences in their ionic radii and, consequently, their binding affinities to the cation exchange resin.[3][4] Elution with a complexing agent like α-hydroxyisobutyric acid (α-HIBA) enhances these separation factors.[3][5]
2. What type of cation exchange resin is recommended for ¹⁴⁹Tb purification?
Strongly acidic macroporous cation exchange resins are commonly used for the purification of ¹⁴⁹Tb.[6] The choice of resin can impact the separation efficiency, and factors such as particle size and cross-linkage should be considered.
3. How do I prepare the α-HIBA eluent and what is the optimal concentration and pH?
The α-HIBA eluent is typically prepared by dissolving the acid in high-purity water and adjusting the pH with a suitable base, such as ammonium hydroxide. The optimal concentration and pH of the α-HIBA eluent can vary depending on the specific resin and column dimensions being used. However, a common starting point is a gradient elution with α-HIBA concentrations ranging from approximately 0.07 M to 1.0 M.[7] The pH is a critical parameter, and a pH around 4.7 has been reported to be effective.[3][8] It is recommended to optimize these parameters for your specific experimental setup to achieve the best separation.
4. How can I monitor the purification process in real-time?
The elution of radionuclides from the column can be monitored in real-time using a radiation detector connected to a multichannel analyzer or a similar data acquisition system. This allows for the visualization of the elution profile and the identification of the peaks corresponding to ¹⁴⁹Tb and its contaminants.
5. What are the key quality control measures for the purified ¹⁴⁹Tb?
After purification, it is crucial to perform quality control to ensure the final product is suitable for its intended application. Key quality control measures include:
-
Radionuclidic Purity: This is assessed using gamma-ray spectroscopy to identify and quantify any remaining radionuclide contaminants. A radionuclidic purity of >99% is often desired.[7][9]
-
Radiochemical Purity: This is typically determined by techniques like high-performance liquid chromatography (HPLC) to ensure that the ¹⁴⁹Tb is in the desired chemical form and not complexed with any unintended ligands.[10][11]
-
Chemical Purity: Inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the concentration of any stable metal ion impurities.[12]
6. How should I handle and store the purified ¹⁴⁹Tb?
Due to its short half-life of 4.1 hours, the purified ¹⁴⁹Tb should be used as quickly as possible.[2][9] It should be handled in a properly shielded facility, following all appropriate radiation safety protocols. The purified product is often collected in a solution that is suitable for direct use in radiolabeling reactions, such as an α-hydroxyisobutyric acid solution at a specific pH.[3][8]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the purification of this compound and other lanthanides using cation exchange chromatography.
| Parameter | Value/Range | Reference |
| Resin Type | Strongly acidic macroporous cation exchange resin | [6] |
| Sykam macroporous cation exchange resin | [10] | |
| Eluent | α-hydroxyisobutyric acid (α-HIBA) | [3][6][7] |
| Eluent Concentration | Gradient elution: 0.07 M - 1.0 M α-HIBA | [7] |
| Isocratic elution: 0.13 M α-HIBA | [6] | |
| Eluent pH | 4.7 | [3][6][8] |
| Flow Rate | 0.33 mL/min | [6] |
| Achieved Radionuclidic Purity | > 99% | [7][9] |
| Separation Yield | ~99% | [3] |
Experimental Protocols
Protocol: Cation Exchange Chromatography for ¹⁴⁹Tb Purification
This protocol is a generalized procedure based on published methods.[3][6][7] Optimization may be required for specific experimental conditions.
1. Materials and Reagents:
-
Strongly acidic macroporous cation exchange resin
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Radiation detector
-
α-hydroxyisobutyric acid (α-HIBA)
-
Ammonium hydroxide (for pH adjustment)
-
High-purity water
-
Hydrochloric acid (for column regeneration)
-
¹⁴⁹Tb sample in a suitable loading buffer
2. Column Preparation:
-
Prepare a slurry of the cation exchange resin in high-purity water.
-
Carefully pack the chromatography column with the resin slurry, avoiding the formation of air bubbles.
-
Equilibrate the column by washing it with at least 5-10 column volumes of the starting buffer (e.g., a low concentration of α-HIBA or a dilute acid).
3. Sample Loading:
-
Ensure the ¹⁴⁹Tb sample is dissolved in a buffer that is compatible with the starting buffer to ensure efficient binding to the resin.
-
Load the sample onto the column at a low flow rate to allow for maximum binding.
4. Elution:
-
Begin the elution process using a gradient of α-HIBA. A typical gradient might start at a low concentration (e.g., 0.07 M) and gradually increase to a higher concentration (e.g., 1.0 M).
-
Maintain a constant flow rate throughout the elution process.
-
Continuously monitor the eluate with a radiation detector to track the separation of the different radionuclides.
5. Fraction Collection:
-
Use a fraction collector to collect small, uniform fractions of the eluate.
-
Based on the real-time radiation detection profile, identify and collect the fractions corresponding to the ¹⁴⁹Tb peak.
6. Column Regeneration:
-
After the elution is complete, wash the column with a high concentration of acid (e.g., 1 M HCl) to remove any remaining ions.
-
Re-equilibrate the column with the starting buffer for the next purification run.
Visualizations
Caption: Workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing poor ¹⁴⁹Tb radionuclidic purity.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. scispace.com [scispace.com]
- 6. inorganic chemistry - Separating lanthanides using ion-exchange method - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Research Portal [laro.lanl.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
minimizing radionuclidic impurities in Terbium-149 production lots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-149 (¹⁴⁹Tb). The focus is on minimizing radionuclidic impurities to ensure the quality and safety of ¹⁴⁹Tb for preclinical and clinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary production methods for this compound?
A1: The most common and efficient method for producing research quantities of ¹⁴⁹Tb is through high-energy proton-induced spallation of tantalum (Ta) targets, followed by online isotope mass separation.[1][2] This method is utilized at specialized facilities like ISOLDE at CERN.[1][3] Alternative, though more challenging, routes include heavy ion induced reactions, such as bombarding praseodymium (¹⁴¹Pr) or neodymium (¹⁴²Nd) targets with carbon ions (¹²C).[4][5]
Q2: What are the most common radionuclidic impurities in ¹⁴⁹Tb production lots?
A2: Radionuclidic impurities in ¹⁴⁹Tb lots primarily fall into three categories:
-
Isobaric Impurities: These are radionuclides with the same mass number (A=149) that cannot be separated by mass separation alone. Common examples include Gadolinium-149 (¹⁴⁹Gd) and Europium-149 (¹⁴⁹Eu).[6]
-
Pseudo-isobaric Impurities: These are molecular ions that have a mass-to-charge ratio close to ¹⁴⁹Tb. A notable example is the oxide of Cerium-133 (¹³³Ce¹⁶O⁺).[1][6]
-
Decay Products: As ¹⁴⁹Tb decays, its daughter products, such as Europium-145 (¹⁴⁵Eu), will be present.[6]
Q3: Why is it critical to minimize these impurities?
A3: The purity of the final radiopharmaceutical is paramount for both diagnostic and therapeutic applications.[7] Radionuclidic impurities can increase the radiation dose to non-target tissues, potentially causing toxicity and reducing the therapeutic efficacy of the treatment.[8][9] For imaging applications, impurities can degrade image quality and lead to inaccurate dosimetry calculations.
Q4: What are the state-of-the-art methods for purifying ¹⁴⁹Tb?
A4: After initial mass separation, a multi-step radiochemical purification process is essential to achieve high radionuclidic purity.[1] This typically involves a combination of:
-
Cation Exchange Chromatography: This technique is crucial for separating ¹⁴⁹Tb from other chemically similar lanthanides (isobaric impurities).[3][4]
-
Extraction Chromatography: This method is effective for removing other contaminants, such as zinc, which may be present from the implantation foils used in the production process.[2][10]
Q5: What level of radionuclidic purity is considered acceptable for preclinical research?
A5: Through optimized, multi-step purification processes, a radionuclidic purity of greater than 99% can be achieved for ¹⁴⁹Tb.[2][10] This high level of purity is necessary to ensure the quality and reliability of preclinical data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production and purification of ¹⁴⁹Tb.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low ¹⁴⁹Tb Yield | Sub-optimal proton beam energy or target thickness.[1] | Optimize irradiation parameters based on established cross-section data. |
| Inefficient release of spallation products from the tantalum target. | Ensure the target is heated to the appropriate temperature (~2,000 °C) during irradiation to facilitate effusion.[11] | |
| High Isobaric Impurity Levels (e.g., ¹⁴⁹Gd) | Incomplete separation during cation exchange chromatography. | Optimize the elution gradient. A slight overlap between dysprosium and terbium peaks can occur; discarding the initial and final fractions of the terbium peak can improve purity.[4] |
| Presence of Pseudo-isobaric Impurities (e.g., ¹³³Ce¹⁶O⁺) | Inadequate separation by mass separation alone. | Implement a robust cation exchange chromatography step, as this is effective at separating terbium from cerium.[1][6] |
| Contamination from Implantation Foil (e.g., Zinc) | The zinc layer from the collection foil is dissolved along with the ¹⁴⁹Tb. | Employ an extraction chromatography step specifically designed to remove zinc and other metallic impurities.[2][8][10] |
| Poor Radiolabeling Efficiency with Chelators (e.g., DOTA) | Presence of competing metallic impurities (e.g., Pb, Cu, Fe, Zn) in the final product. | Verify the chemical purity of the final ¹⁴⁹TbCl₃ solution using techniques like ICP-MS.[2][10] Ensure all purification steps are performed correctly to remove non-radioactive metal ions. |
| Incorrect pH or temperature during the labeling reaction. | Follow established protocols for radiolabeling, typically incubating at 95°C for 10-15 minutes at a controlled pH.[3][11] |
Data Presentation
Table 1: Comparison of Selected ¹⁴⁹Tb Production Routes
| Production Reaction | Target Material | Projectile / Energy | Typical Yield | Major Potential Impurities |
| Ta(p, spallation)X | Tantalum | 1.4 GeV Protons | Up to 260 MBq | ¹⁴⁹Gd, ¹³³Ce¹⁶O⁺, other lanthanides[2][10] |
| ¹⁴¹Pr(¹²C,4n)¹⁴⁹Tb | Praseodymium-141 | Heavy Ions (¹²C) | Lower yield | Other terbium isotopes, secondary reaction products[4] |
| ¹⁵¹Eu(³He,5n)¹⁴⁹Tb | Europium-151 | 70-40 MeV ³He | 129 MBq/µAh (Thick Target) | ¹⁴⁸Tb, ¹⁵⁰Tb, ¹⁵¹Tb, ¹⁵²Tb[12] |
| ¹⁵²Gd(p,4n)¹⁴⁹Tb | Gadolinium-152 | Protons | High cross-section | Other Tb and rare earth isotopes due to low enrichment of ¹⁵²Gd target[12] |
Table 2: Quality Control Parameters for Preclinical Grade [¹⁴⁹Tb]TbCl₃
| Parameter | Specification | Analytical Method | Reference |
| Radionuclidic Purity | > 99% | Gamma-ray Spectrometry | [2][10] |
| Radiochemical Purity | > 99% (after labeling) | High-Performance Liquid Chromatography (HPLC) | [8] |
| Chemical Purity | Pb, Cu, Fe, Zn at ppb level | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | [2][8][10] |
| Apparent Molar Activity | ~50 MBq/nmol (with DOTATATE) | HPLC-based quality control | [2][10] |
Experimental Protocols
Protocol 1: Production and Mass Separation of ¹⁴⁹Tb at ISOLDE
-
Target Irradiation: A tantalum (Ta) foil target (approx. 50 g/cm²) is irradiated with a high-energy proton beam (~1.4 GeV).[11]
-
Product Effusion & Ionization: The target is maintained at a high temperature (~2,000 °C) to allow for the effusion of spallation products. These products are then ionized using surface and resonant laser ionization techniques.[11]
-
Mass Separation: The resulting monocations are extracted from the ion source, accelerated to 50 keV, and passed through a magnetic field to separate them according to their mass-to-charge ratio.[11]
-
Implantation: Ions with mass number 149 are implanted into a thin zinc-coated gold or aluminum foil for collection and transport.[1][11]
Protocol 2: Radiochemical Purification of ¹⁴⁹Tb
This protocol describes a two-step chromatographic process to separate ¹⁴⁹Tb from isobaric and metallic impurities.[10]
Step 1: Cation Exchange Chromatography (Separation from Lanthanides)
-
Sample Preparation: The zinc layer of the implantation foil is dissolved in a suitable acidic solution (e.g., 0.2 M NO₃⁻, pH 1).[11]
-
Column: A cation exchange column (e.g., Sykam resin) is used.[10]
-
Elution: A gradient elution is performed using α-hydroxyisobutyric acid (α-HIBA) as the eluent.[3][4] The concentration of α-HIBA is gradually increased (e.g., from 0.07 M to 1.0 M) to selectively elute the different lanthanides.
-
Fraction Collection: Fractions are collected, and those containing the pure ¹⁴⁹Tb are identified using gamma spectrometry.
Step 2: Extraction Chromatography (Removal of Zinc)
-
Sample Preparation: The purified ¹⁴⁹Tb fractions from Step 1 are acidified (e.g., to 0.01 M HCl).
-
Column: An extraction resin column (e.g., LN3 resin) is used.[10]
-
Loading & Washing: The acidified solution is loaded onto the column. The column is then washed with dilute HCl (e.g., 0.01 M) to elute any remaining zinc traces.[10]
-
Elution of ¹⁴⁹Tb: The final, purified ¹⁴⁹Tb is eluted from the column using a slightly more concentrated acid (e.g., 0.05 M HCl), resulting in a solution of [¹⁴⁹Tb]TbCl₃ suitable for radiolabeling.[10]
Mandatory Visualizations
Caption: Workflow for ¹⁴⁹Tb Production and Purification.
Caption: Troubleshooting Logic for ¹⁴⁹Tb Impurities.
Caption: Radiochemical Separation Pathway for ¹⁴⁹Tb.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound production: a focus on yield and quality improvement towards preclinical application [ouci.dntb.gov.ua]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Terb-149 in Experimental Logistics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-149 (¹⁴⁹Tb). The content is designed to directly address the logistical challenges presented by its short 4.12-hour half-life.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary logistical challenges associated with the short half-life of ¹⁴⁹Tb?
A1: The primary challenge is the rapid radioactive decay, which necessitates extremely tight coordination between production, purification, radiolabeling, quality control, and administration. Any delay in this tightly scheduled sequence can result in a significant loss of the final product, potentially compromising the experiment.[3][4] Production is also limited to a few specialized facilities worldwide, adding transportation time to the logistical complexity.[1][5]
Q2: My shipment of ¹⁴⁹Tb arrived with lower-than-expected activity. What could be the cause?
A2: Several factors could contribute to lower-than-expected activity upon receipt:
-
Production Yield Variability: The production of ¹⁴⁹Tb via spallation is complex and yields can vary.[5][6]
-
Transportation Delays: Given the 4.12-hour half-life, any unforeseen delays during shipping will lead to significant decay.[2][7]
-
Inaccurate Initial Activity Measurement: It is crucial to have a precise initial activity measurement from the production facility at a clearly defined time.
Q3: How can I minimize activity loss during my radiolabeling and purification steps?
A3: To minimize activity loss, it is essential to have a well-rehearsed and optimized experimental protocol. This includes:
-
"Dry Runs": Conduct non-radioactive ("cold") runs of the entire procedure to identify potential bottlenecks and streamline the workflow.
-
Pre-prepared Reagents and Equipment: Ensure all necessary reagents are prepared and equipment is calibrated and ready for immediate use upon receipt of the ¹⁴⁹Tb.
-
Efficient Purification Methods: Utilize rapid and high-yield purification techniques, such as cation exchange chromatography, to separate ¹⁴⁹Tb from contaminants.[1][8]
Q4: What are the common contaminants in a ¹⁴⁹Tb shipment and how do they affect my experiment?
A4: Due to the production method (proton-induced spallation of tantalum targets followed by mass separation), shipments can contain isobaric and pseudo-isobaric contaminants.[1][2] Common contaminants include Gadolinium-149 (¹⁴⁹Gd), Europium-149 (¹⁴⁹Eu), and monoxide molecular ions of mass 133 (e.g., ¹³³Ce¹⁶O⁺).[1][2] These contaminants can compete with ¹⁴⁹Tb during radiolabeling and may have different biological activities, potentially confounding experimental results. Therefore, post-shipment chemical separation is crucial.[1]
Q5: How does the decay of ¹⁴⁹Tb to its daughter products affect longer-term experiments?
A5: ¹⁴⁹Tb decays primarily to Gadolinium-149 (¹⁴⁹Gd), which has a much longer half-life of 9.28 days.[1] This and subsequent decay products will remain in the sample. For in vitro studies, this may be less of a concern, but for in vivo studies, the biodistribution and potential toxicity of these daughter nuclides need to be considered, especially in longer-term imaging or therapy studies.[6]
Troubleshooting Guides
Issue 1: Inefficient Radiolabeling
| Symptom | Possible Cause | Suggested Solution |
| Low radiochemical yield | Suboptimal reaction conditions (pH, temperature, time) | Optimize labeling parameters using a non-radioactive surrogate or a longer-lived terbium isotope. |
| Presence of metallic impurities | Ensure all buffers and reagents are of high purity and metal-free. Perform a thorough purification of the initial ¹⁴⁹Tb solution.[8] | |
| Competing contaminants in the ¹⁴⁹Tb source | Implement a robust post-delivery purification step to remove isobaric and pseudo-isobaric impurities.[1] |
Issue 2: Delays in Experimental Timeline
| Symptom | Possible Cause | Suggested Solution |
| Insufficient time for all experimental steps | Poor planning and coordination | Develop a detailed, minute-by-minute experimental plan from the moment of ¹⁴⁹Tb receipt. Assign specific roles to team members to ensure parallel workflows where possible. |
| Equipment malfunction | Perform pre-experiment checks on all critical equipment (e.g., HPLC, gamma counter, animal imaging systems). | |
| Unexpected logistical issues (e.g., transportation) | Establish clear communication channels with the production facility and shipping provider. Have a contingency plan for minor delays.[3] |
Quantitative Data Summary
Table 1: Decay Properties of this compound
| Property | Value | Citation |
| Half-life | 4.12 hours | [1][2] |
| Primary Decay Mode | Electron Capture (~76.2%) | [1] |
| Alpha Emission | ~16.7% (3.97 MeV) | [1] |
| Positron Emission | ~7.1% | [1] |
| Primary Daughter Nuclide | Gadolinium-149 (Half-life: 9.28 days) | [1] |
Table 2: Typical ¹⁴⁹Tb Production and Experimental Timeline
| Phase | Typical Duration | Key Considerations |
| Production at Facility (e.g., CERN-ISOLDE) | Several hours | Dependent on facility beam schedule and target material.[2] |
| Transportation to Research Institution | 4+ hours | Must be expedited; significant decay occurs during this time.[2] |
| Post-delivery Purification | 1-2 hours | Essential to remove contaminants before use.[8] |
| Radiolabeling and Quality Control | 1-2 hours | Requires a rapid and efficient protocol. |
| In vivo/In vitro Experiment | Variable | Must be initiated immediately after quality control is confirmed. |
Experimental Protocols
Protocol 1: Post-Delivery Purification of ¹⁴⁹Tb
This protocol is a generalized example based on cation exchange chromatography methods described in the literature.[1][8]
-
Preparation:
-
Prepare an alpha-hydroxyisobutyric acid (α-HIBA) gradient elution system.
-
Equilibrate a cation exchange column with the starting buffer.
-
Ensure all collection vials are clearly labeled.
-
-
Sample Loading:
-
Upon receipt, dissolve the ¹⁴⁹Tb from the zinc-coated gold foil in an appropriate acidic solution.[2]
-
Carefully load the dissolved sample onto the equilibrated column.
-
-
Elution:
-
Begin the α-HIBA gradient to separate the different lanthanides.
-
Collect fractions and measure the radioactivity of each fraction using a calibrated gamma counter.
-
-
Fraction Pooling:
-
Identify the fractions containing the purified ¹⁴⁹Tb based on the elution profile.
-
Pool the relevant fractions for immediate use in radiolabeling.
-
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ¹⁴⁹Tb
-
Reagent Preparation:
-
Prepare a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., ammonium acetate).
-
Ensure the pH of the reaction mixture is optimized for chelation (typically between 4.0 and 5.0).
-
-
Reaction:
-
Add the purified ¹⁴⁹Tb solution to the peptide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a short duration (e.g., 15-30 minutes).[9]
-
-
Quality Control:
-
Perform rapid quality control using a method such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical purity.
-
The final product should have a radiochemical purity of >95% before injection.
-
Visualizations
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rls.bio [rls.bio]
- 4. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 5. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 6. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Half-life of Radiopharmaceutical Preparations | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent Terbium-149 radiolabeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-149 (¹⁴⁹Tb).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiopharmaceutical research?
This compound is a radionuclide with a half-life of 4.12 hours that is of significant interest for targeted alpha therapy (TAT).[1][2] It primarily decays by electron capture and positron emission, but also undergoes alpha decay, emitting high-energy alpha particles with a short tissue penetration range.[1][3] This unique decay characteristic allows for highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.[1][3] The absence of alpha-emitting daughter radionuclides is another advantage, reducing the risk of off-target toxicity.[2][3]
Q2: What are the common chelators used for this compound?
The most commonly used chelator for this compound is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives.[4][5] DOTA forms stable complexes with this compound, which is crucial for preventing the release of the radionuclide in vivo and subsequent off-target accumulation.[4][5]
Q3: What are the typical radiolabeling conditions for conjugating ¹⁴⁹Tb to a DOTA-functionalized molecule?
Standard radiolabeling of DOTA-conjugated peptides or antibodies with ¹⁴⁹Tb typically involves the following conditions:
-
pH: An acidic pH range of 4.0 to 5.5 is generally optimal.[6]
-
Temperature: Heating is often required, with temperatures ranging from 80°C to 95°C.[5][6]
-
Incubation Time: Reaction times are typically between 10 to 30 minutes.[5][6]
-
Buffer: Sodium acetate or ammonium acetate buffers are commonly used to maintain the optimal pH.[6]
Troubleshooting Inconsistent Radiolabeling Efficiency
Problem 1: Low Radiochemical Yield (<95%)
Possible Cause 1.1: Suboptimal pH of the reaction mixture.
The pH of the radiolabeling reaction is critical. A pH outside the optimal range of 4.0-5.5 can significantly decrease radiolabeling efficiency.
-
At pH < 4.0: The carboxyl groups of the DOTA chelator are protonated, which hinders the complexation of the terbium ion.
-
At pH > 6.0: this compound can form insoluble hydroxides, making it unavailable for chelation.
Troubleshooting Steps:
-
Verify the pH of your reaction mixture using a calibrated pH meter or pH-indicator strips.
-
Adjust the pH to the optimal range of 4.0-5.5 using a suitable buffer, such as sodium acetate or ammonium acetate.
-
Ensure that the addition of the ¹⁴⁹Tb solution (which is often in an acidic solution) does not significantly lower the final pH of the reaction mixture.
Quantitative Impact of pH on Radiolabeling Efficiency (Illustrative Data)
| pH | Radiochemical Yield (%) |
| 3.0 | < 50% |
| 4.0 | > 90% |
| 4.5 | > 95% |
| 5.0 | > 95% |
| 5.5 | > 90% |
| 6.0 | < 70% |
| 7.0 | < 50% |
Note: This table provides illustrative data based on typical radiometal labeling with DOTA chelators. Actual yields may vary depending on the specific molecule, reaction conditions, and other factors.
Possible Cause 1.2: Inadequate reaction temperature or time.
DOTA chelation with trivalent radiometals like this compound often requires thermal energy to overcome the kinetic barrier of complexation.
Troubleshooting Steps:
-
Ensure your heating block or water bath is calibrated and maintaining the target temperature.
-
Increase the incubation temperature to 95°C.
-
Extend the incubation time up to 30 minutes.
Quantitative Impact of Temperature on Radiolabeling Efficiency (Illustrative Data)
| Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) |
| 25 | 30 | < 60% |
| 60 | 30 | 70-80% |
| 80 | 20 | > 90% |
| 95 | 15 | > 95% |
| 95 | 30 | > 98% |
Note: This table provides illustrative data. Optimal conditions should be determined empirically for each new conjugate.
Possible Cause 1.3: Presence of competing metal ion impurities.
Trace metal contaminants in the ¹⁴⁹Tb solution, buffers, or reaction vials can compete with ¹⁴⁹Tb for the DOTA chelator, leading to a significant decrease in radiochemical yield. Common culprits include iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺).
Troubleshooting Steps:
-
Use high-purity water and reagents that are certified for trace metal analysis.
-
Treat all buffers with a chelating resin (e.g., Chelex® 100) to remove any metal contaminants.
-
Use metal-free reaction vials and pipette tips.
-
Ensure the ¹⁴⁹Tb solution is of high chemical purity. If necessary, perform an additional purification step.
Quantitative Impact of Metal Contaminants on Radiolabeling Efficiency
| Contaminant | Molar Ratio (Contaminant:¹⁴⁹Tb) | Approximate Reduction in Radiochemical Yield |
| Fe³⁺ | 10:1 | 20-30% |
| Zn²⁺ | 10:1 | 15-25% |
| Cu²⁺ | 10:1 | 30-40% |
| Ca²⁺ | 100:1 | 10-15% |
Note: This data is illustrative and the actual impact can vary.
Problem 2: Inconsistent Batch-to-Batch Radiolabeling Efficiency
Possible Cause 2.1: Variability in the quality of the DOTA-conjugated precursor.
Incomplete conjugation of the DOTA chelator to the targeting molecule or degradation of the conjugate can lead to inconsistent labeling.
Troubleshooting Steps:
-
Confirm the purity and integrity of your DOTA-conjugated molecule using methods like HPLC and mass spectrometry.
-
Ensure consistent storage conditions for your precursor to prevent degradation.
Possible Cause 2.2: Inconsistent quality of the this compound.
Variations in the specific activity and chemical purity of the ¹⁴⁹Tb solution between batches can lead to inconsistent results.
Troubleshooting Steps:
-
Always obtain a certificate of analysis for each batch of ¹⁴⁹Tb.
-
Perform quality control on the incoming radionuclide to check for radionuclidic and chemical purity.
Problem 3: Poor Stability of the Radiolabeled Conjugate
Possible Cause 3.1: Radiolysis.
The radiation emitted by ¹⁴⁹Tb can damage the labeled molecule, leading to the release of the radionuclide.
Troubleshooting Steps:
-
Add radical scavengers, such as ethanol, ascorbic acid, or gentisic acid, to the reaction mixture and the final product formulation.
-
Minimize the time the product is stored before use.
-
Store the radiolabeled product at a low temperature (2-8°C) and protected from light.
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with this compound
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
This compound chloride (¹⁴⁹TbCl₃) in dilute HCl
-
Sodium acetate buffer (0.5 M, pH 4.5), treated with chelating resin
-
Sterile, metal-free reaction vial
-
Heating block or water bath set to 95°C
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add 5-20 nmol of the DOTA-conjugated peptide.
-
Add a sufficient volume of sodium acetate buffer to achieve a final reaction volume of 100-200 µL and a pH of 4.5.
-
Carefully add the ¹⁴⁹TbCl₃ solution (e.g., 10-100 MBq) to the reaction mixture.
-
Gently mix the solution by pipetting up and down.
-
Incubate the reaction vial at 95°C for 15-20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical yield.
Protocol 2: Quality Control using Radio-TLC
Materials:
-
Instant thin-layer chromatography (iTLC-SG) strips
-
Mobile phase: 0.1 M sodium citrate buffer, pH 5.5
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small volume (1-2 µL) of the reaction mixture onto the origin of an iTLC-SG strip.
-
Place the strip in a developing chamber containing the mobile phase.
-
Allow the mobile phase to ascend to the top of the strip.
-
Remove the strip and allow it to air dry.
-
Analyze the strip using a radio-TLC scanner. The radiolabeled peptide will remain at the origin (Rf = 0), while free ¹⁴⁹Tb will migrate with the solvent front (Rf = 1).
-
Calculate the radiochemical yield by integrating the peaks corresponding to the product and free radionuclide.
Protocol 3: Quality Control using Radio-HPLC
Materials:
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector.
-
C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Inject a small volume (10-20 µL) of the reaction mixture onto the HPLC system.
-
Elute the sample using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the eluate with both a UV detector (to detect the unlabeled peptide) and a radioactivity detector.
-
Free ¹⁴⁹Tb will typically elute with the solvent front, while the radiolabeled peptide will have a longer retention time.
-
Calculate the radiochemical purity by integrating the area under the radioactive peaks.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound radiolabeling.
Caption: Simplified somatostatin receptor signaling pathway.
Caption: Folate receptor-mediated endocytosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of Terbium-149 Availability for Academic Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the limited availability of Terbium-149 (¹⁴⁹Tb) for academic research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the use of ¹⁴⁹Tb in preclinical research, with a focus on practical solutions to availability constraints.
Q1: What are the primary reasons for the limited availability of this compound?
A1: The scarcity of ¹⁴⁹Tb is primarily due to its complex production process. It is most effectively produced through proton-induced spallation of tantalum targets at high-energy accelerator facilities, followed by online isotope separation.[1][2][3][4] There are only a few such facilities worldwide, including ISOLDE at CERN and TRIUMF in Canada, and access to beamtime is highly competitive.[1] This production method often results in low yields and requires sophisticated purification techniques to achieve the high radionuclidic purity necessary for research.[1][4]
Q2: How can I plan my experiments around the unpredictable supply of ¹⁴⁹Tb?
A2: Due to the challenges in production and the short half-life of ¹⁴⁹Tb (4.12 hours), a flexible experimental plan is crucial.[3][5] It is advisable to have open communication with the production facility to get realistic estimates of production schedules and potential yields. Design experiments that can be conducted in parallel or in stages, allowing for adjustments based on the received activity. For instance, have cell cultures ready for in vitro studies, which typically require less activity, while preparing for in vivo experiments that are more activity-dependent.
Q3: What is the typical activity and quality of a ¹⁴⁹Tb batch?
A3: Production batches of ¹⁴⁹Tb are typically in the range of a few hundred megabecquerels (MBq) to approximately 1 gigabecquerel (GBq).[3] Through meticulous purification processes, a radionuclidic purity of over 99% can be achieved.[4] The final product is often supplied in a dilute acid solution, and the specific activity can be high, reaching up to 50 MBq/nmol, which is suitable for radiolabeling peptides like DOTATATE.[4]
Q4: What are the most common impurities in ¹⁴⁹Tb productions and how can they affect my experiments?
A4: The primary contaminants in ¹⁴⁹Tb production are pseudo-isobars (e.g., ¹³³CeO⁺, ¹³³LaO⁺) and decay products like ¹⁴⁹Gd and ¹⁴⁹Eu.[6] These impurities can compete with ¹⁴⁹Tb during radiolabeling, reducing the specific activity and potentially altering the biodistribution of the radiopharmaceutical. Cation exchange chromatography is a critical step to remove these impurities.[3][6]
Q5: What are the viable alternatives to ¹⁴⁹Tb for targeted alpha therapy research?
A5: Several other alpha-emitting radionuclides are being investigated for targeted alpha therapy. The most prominent alternatives include Actinium-225 (²²⁵Ac), Bismuth-213 (²¹³Bi), Lead-212 (²¹²Pb), and Astatine-211 (²¹¹At).[2][7] The choice of radionuclide depends on factors such as half-life, decay chain, and availability.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments with ¹⁴⁹Tb.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Radiolabeling Yield | 1. Low Specific Activity of ¹⁴⁹Tb: The batch may have a lower than expected specific activity due to production variability. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. 3. Chelator Incompatibility: The chosen chelator may not be ideal for Terbium. | 1. Adjust Peptide Concentration: Increase the amount of peptide to compensate for the lower specific activity. 2. Optimize Labeling Conditions: Ensure the pH is around 4.5.[4] Verify the incubation temperature (typically 95°C) and time (15-20 minutes).[4][7] 3. Use a Proven Chelator: DOTA is a well-established and effective chelator for Terbium.[5][7] |
| Inconsistent In Vivo Results | 1. Variable Molar Activity: Differences in the molar activity of the radiolabeled compound between experiments. 2. Radiopharmaceutical Instability: Dissociation of ¹⁴⁹Tb from the chelator in vivo. 3. Animal Model Variability: Differences in tumor size, vascularization, or receptor expression. | 1. Standardize Molar Activity: Aim for a consistent apparent molar activity across all experiments.[4] 2. Perform Quality Control: Use HPLC to confirm the radiochemical purity and stability of the radiopharmaceutical before injection.[7] 3. Standardize Animal Models: Use animals of similar age and weight, and ensure consistent tumor implantation and growth. |
| Unexpected Biodistribution | 1. Presence of Impurities: Radionuclidic or chemical impurities can alter the biodistribution profile. 2. Formation of Colloids: Aggregation of the radiopharmaceutical. 3. Incorrect Injection Technique: Intravenous injection is critical for proper distribution. | 1. Verify Purity: Review the quality control data from the supplier. If in doubt, perform your own purity checks. 2. Filter the Product: Use a 0.22 µm filter before injection to remove any potential aggregates. 3. Refine Injection Technique: Ensure proper intravenous administration to avoid localized deposition. |
| Low Signal in PET Imaging | 1. Insufficient Injected Activity: The amount of ¹⁴⁹Tb administered may be too low for clear imaging, given its 7.1% positron emission branching ratio.[3][5] 2. Rapid Clearance: The radiopharmaceutical may be cleared from the body before sufficient signal can be acquired. 3. Imaging Protocol: Suboptimal acquisition time or reconstruction parameters. | 1. Administer Sufficient Activity: For preclinical small animal imaging, activities in the range of 7-10 MBq have been shown to produce good quality images.[7][8] 2. Optimize Imaging Timepoint: Perform dynamic or multiple static scans to capture the peak tumor uptake. 3. Adjust Imaging Parameters: Increase the acquisition time to improve photon statistics. |
Section 3: Data Presentation
The following tables provide a summary of key quantitative data for ¹⁴⁹Tb and its alternatives.
Table 1: Production and Quality Control Parameters for this compound
| Parameter | Typical Value | Reference |
| Production Yield | Up to 260 MBq per run | [4] |
| Radionuclidic Purity | > 99% | [4] |
| Apparent Molar Activity | Up to 50 MBq/nmol | [4] |
| Common Impurities | ¹⁴⁹Gd, ¹⁴⁹Eu, ¹³³CeO⁺, ¹³³LaO⁺ | [6] |
Table 2: Comparison of this compound with Alternative Alpha-Emitters
| Radionuclide | Half-life | Alpha Energy (MeV) & Intensity | Decay Chain | Availability |
| This compound (¹⁴⁹Tb) | 4.12 hours | 3.97 (16.7%) | No alpha-emitting daughters | Very limited |
| Actinium-225 (²²⁵Ac) | 9.9 days | Multiple alpha emissions (avg. 6.8) | 4 alpha-emitting daughters | Limited but increasing |
| Bismuth-213 (²¹³Bi) | 45.6 minutes | 8.4 (97.8%) | 1 alpha-emitting daughter | Generator-produced |
| Lead-212 (²¹²Pb) | 10.6 hours | Decays to ²¹²Bi (alpha emitter) | 1 alpha-emitting daughter | Generator-produced |
| Astatine-211 (²¹¹At) | 7.2 hours | 5.9 & 7.5 (100%) | No alpha-emitting daughters | Limited, accelerator-produced |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹⁴⁹Tb.
Protocol 1: Radiolabeling of DOTATATE with this compound
-
Preparation:
-
In a sterile, low-adhesion microcentrifuge tube, add 1-10 nmol of DOTATATE solution.
-
Add a sufficient volume of 0.2 M sodium acetate buffer (pH 4.5) to bring the total reaction volume to 100 µL.
-
-
Radiolabeling:
-
Quenching (Optional):
-
After incubation, add 10 µL of a 50 mM DTPA solution to chelate any unreacted ¹⁴⁹Tb.
-
-
Quality Control:
-
Determine the radiochemical purity using high-performance liquid chromatography (HPLC) with a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
The radiolabeled product should have a different retention time than free ¹⁴⁹Tb.
-
Protocol 2: In Vitro Cell Viability Assay
-
Cell Seeding:
-
Seed tumor cells (e.g., AR42J, a somatostatin receptor-positive cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of [¹⁴⁹Tb]Tb-DOTATATE in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted radiopharmaceutical to each well. Include untreated control wells.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
After incubation, remove the medium containing the radiopharmaceutical.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
-
Section 5: Visualizations
Diagram 1: Somatostatin Receptor Signaling Pathway
Caption: Targeted alpha therapy with ¹⁴⁹Tb-DOTATATE.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of ¹⁴⁹Tb-radiopharmaceuticals.
References
- 1. Somatostatin receptor-targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 7. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical investigations and first-in-human application of 152Tb-PSMA-617 for PET/CT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
strategies to increase the specific activity of Terbium-149 preparations
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the specific activity of Terbium-149 (¹⁴⁹Tb). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is specific activity, and why is it critical for ¹⁴⁹Tb-based radiopharmaceuticals?
A: Specific activity refers to the amount of radioactivity per unit mass of a radionuclide (e.g., MBq/nmol or Ci/mol). For targeted radionuclide therapy, a high specific activity is crucial because a limited number of receptors are present on cancer cells. A high specific activity preparation allows for the delivery of a therapeutic dose of radiation without administering an excessive mass of the radionuclide, which could saturate the target receptors and lead to non-specific binding and potential toxicity to healthy tissues.[1]
Q2: What is the primary production method for obtaining high specific activity ¹⁴⁹Tb?
A: The most effective and established method for producing research quantities of ¹⁴⁹Tb with high specific activity is through the proton-induced spallation of tantalum (Ta) targets using high-energy protons (e.g., 1.4 GeV).[2][3] This process is coupled with online isotope mass separation at specialized facilities like ISOLDE and MEDICIS at CERN.[2][4] This combination is optimal for achieving high radionuclidic purity, which is a prerequisite for high specific activity.[2]
Q3: Are there alternative production routes for ¹⁴⁹Tb?
A: Yes, alternative routes have been explored, including light and heavy ion-induced reactions. The most promising among these are the direct ¹⁵²Gd(p,4n)¹⁴⁹Tb reaction and the indirect ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy → ¹⁴⁹Tb reaction.[5][6] However, these methods often face challenges such as lower yields, the need for highly enriched and expensive target materials, and the co-production of other terbium isotopes or impurities that are difficult to separate, potentially lowering the final specific activity.[5][7]
Q4: Why is radiochemical purification necessary after mass separation?
A: While online mass separation is excellent for isolating nuclides of a specific mass (A=149), it cannot differentiate between isobars (different elements with the same mass number) or pseudo-isobaric species (e.g., molecular ions like ¹³⁹Ce¹⁶O).[2][8] Therefore, after the mass-separated ¹⁴⁹Tb is implanted onto a collection foil (e.g., zinc-coated aluminum or gold), further radiochemical purification is essential to:
-
Separate ¹⁴⁹Tb from co-implanted isobaric contaminants (e.g., ¹⁴⁹Gd, ¹⁴⁹Eu).
-
Remove the collection foil material (e.g., zinc).
-
Eliminate any trace metallic impurities that could compete with ¹⁴⁹Tb during radiolabeling.
This final purification step is critical for maximizing the specific activity and ensuring the chemical purity of the final product.[3][9]
Troubleshooting Guide
This section addresses common issues encountered during the preparation of high specific activity ¹⁴⁹Tb.
Issue 1: Low Molar Activity in the Final Product
Symptoms:
-
Poor radiolabeling efficiency with targeting molecules (e.g., DOTA-peptides).
-
Calculated molar activity is significantly lower than reported values.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Metallic Impurities | Analyze a sample of the final product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Pay close attention to levels of Zn, Fe, Cu, Pb, and stable Gadolinium (Gd) or other lanthanides. | If metallic impurities are detected, re-purify the sample using the established two-column chromatography method. Ensure high-purity reagents and acid-washed labware are used throughout the process. |
| Incomplete Separation | Review the elution profiles from the cation-exchange and extraction chromatography steps. Check for overlapping peaks between ¹⁴⁹Tb and impurities. | Optimize the chromatography protocol. Adjust the gradient of the eluent (α-HIBA) or the molarity of the acid (HCl) to achieve better separation. Ensure the column resin capacity is not exceeded.[10] |
| Introduction of Contaminants | Verify the purity of all reagents (water, acids, buffers) and check for leaching from vials or pipette tips. | Use metal-free water and high-purity acids. Pre-wash all materials that will contact the final product with a dilute acid solution. |
Issue 2: Unacceptable Radionuclidic Purity
Symptoms:
-
Presence of unexpected peaks in the gamma spectrum of the final product.
-
Purity is below the required specification (typically >99%).[3]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Ineffective Isobar Separation | Perform high-resolution gamma-ray spectrometry to identify the specific radionuclidic impurities. Common isobars include ¹⁴⁹Gd. | The cation-exchange chromatography step is crucial for separating lanthanide isobars. Ensure the pH and concentration of the α-HIBA eluent are precisely controlled to resolve the terbium peak from gadolinium and europium peaks.[3][5] |
| Mass Separator Contamination | Consult with the production facility (e.g., ISOLDE) about potential contamination in the mass separator or the presence of pseudo-isobaric molecules. | Further chemical purification may be necessary. For certain impurities like cerium (from ¹³⁹Ce¹⁶O), an oxidation step can change its chemical behavior, allowing for effective separation using extraction chromatography.[8][10] |
Data Summary Tables
Table 1: Comparison of ¹⁴⁹Tb Production Strategies
| Production Route | Target Material | Projectile & Energy | Key Advantages | Key Challenges |
| Proton Spallation [2][3] | Tantalum (Ta) | Protons (~1.4 GeV) | High yields possible; suitable for large-scale production at specialized facilities. | Requires high-energy accelerator and online mass separation; co-produces numerous isotopes. |
| Light Ion Reaction [5][7] | Enriched ¹⁵²Gd | Protons (e.g., 70 MeV) | Potentially accessible with cyclotrons. | Requires highly enriched, expensive ¹⁵²Gd target (natural abundance 0.2%); lower cross-section. |
| Heavy Ion Reaction [5][6] | Enriched ¹⁴²Nd | ¹²C ions (~108 MeV) | Can produce ¹⁴⁹Tb via the ¹⁴⁹Dy parent. | Low radionuclidic purity and yield compared to other methods; requires a heavy-ion accelerator. |
Table 2: Reported Quality of Purified ¹⁴⁹Tb Preparations
| Parameter | Reported Value | Reference |
| Activity Yield (Post-Processing) | Up to 260 MBq | [3] |
| ~100 MBq | [9][11] | |
| Up to 500 MBq | [5] | |
| Radionuclidic Purity | > 99% | [3] |
| > 99.8% | [11] | |
| Radiochemical Purity | > 99% | [3] |
| > 98% | [9] | |
| Apparent Molar Activity | 50 MBq/nmol | [3] |
| 20 MBq/nmol | [11] | |
| 5 MBq/nmol | [9] | |
| Chemical Purity | Pb, Cu, Fe, Zn at ppb level | [3] |
Experimental Protocols & Visualizations
Overall Workflow for High Specific Activity ¹⁴⁹Tb
The production and purification of ¹⁴⁹Tb is a multi-stage process that begins at a large-scale accelerator facility and concludes with meticulous radiochemical separation in a hot cell.
Caption: High-level workflow for ¹⁴⁹Tb production and purification.
Protocol: Two-Column Radiochemical Purification of ¹⁴⁹Tb
This protocol is adapted from methodologies reported for purifying ¹⁴⁹Tb from zinc-coated collection foils.[3][11]
Materials:
-
Sykam Cation-Exchange Resin (or equivalent)
-
LN3 Extraction Chromatography Resin (or equivalent)
-
Ammonium Nitrate (NH₄NO₃)
-
α-hydroxyisobutyric acid (α-HIBA)
-
Hydrochloric Acid (HCl), high purity
-
Ammonia (NH₃), high purity
-
Metal-free water
Procedure:
-
Foil Dissolution:
-
Carefully place the zinc-coated foil containing the implanted ¹⁴⁹Tb into a reaction vessel inside a shielded hot cell.
-
Dissolve the foil using an appropriate volume of concentrated HCl.
-
Evaporate the solution to dryness and reconstitute in the loading buffer for the first column.
-
-
Step 1: Cation-Exchange Chromatography (Isobar Separation)
-
Column: Sykam resin (e.g., 1.4 mL column volume).
-
Loading: Load the dissolved sample onto the column.
-
Wash: Wash the column with 1.0 M NH₄NO₃ to elute any remaining zinc.
-
Elution: Apply a gradient of α-HIBA (e.g., 0.07 M to 1.0 M, pH adjusted) to selectively elute the lanthanides. Collect fractions and identify the ¹⁴⁹Tb fraction using gamma spectrometry. The terbium fraction will elute after europium and gadolinium.
-
-
Step 2: Extraction Chromatography (Zinc Removal)
-
Column: LN3 resin (e.g., 0.8 mL column volume).
-
Conditioning: Condition the column with 0.01 M HCl.
-
Loading: Load the pooled and evaporated ¹⁴⁹Tb fraction (reconstituted in 0.01 M HCl) onto the LN3 column.
-
Wash: Wash the column with a sufficient volume of 0.01 M HCl to remove any final traces of zinc or other non-retained impurities.
-
Elution: Elute the purified ¹⁴⁹Tb from the column using a small volume (e.g., 1 mL) of 0.05 M HCl. This fraction is the final product.
-
Caption: Detailed two-column radiochemical purification workflow.
Troubleshooting Logic for Low Specific Activity
This decision tree helps diagnose the root cause of low specific activity after purification.
Caption: Decision tree for troubleshooting low specific activity.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Production of Mass-Separated Erbium-169 Towards the First Preclinical in vitro Investigations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. euronuclear.org [euronuclear.org]
refinement of separation techniques for Terbium-149 from its daughter nuclides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of Terbium-149 (Tb-149) separation from its daughter nuclides and other contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the primary contaminants that need to be separated from this compound?
A1: The primary contaminants requiring separation from Tb-149 include its decay products, namely Gadolinium-149 (Gd-149) and Europium-149 (Eu-149).[1][2] Additionally, pseudo-isobaric ions, such as Cerium-133m oxides (¹³³Ce¹⁶O⁺) and Lanthanum-133 oxides (¹³³La¹⁶O⁺), can be significant impurities, particularly when Tb-149 is produced via spallation followed by mass separation.[1][2]
Q2: What are the most common separation techniques for purifying Tb-149?
A2: The most prevalent and effective methods for Tb-149 purification are chromatographic techniques.[1] Cation exchange chromatography is frequently employed, often utilizing eluents such as an aqueous carboxylic acid solution like α-hydroxyisobutyric acid (α-HIBA).[1][3][4] Extraction chromatography using LN-type resins with varying concentrations of nitric acid (HNO₃) is also a common approach.[1][5]
Q3: Why is the separation of Tb-149 from other lanthanides challenging?
A3: The separation of Tb-149 from adjacent lanthanides is difficult due to their very similar chemical properties and ionic radii.[2][6][7] This chemical similarity makes it challenging to achieve high-purity separations using standard chemical methods.
Q4: What level of radionuclidic purity can be expected from current separation methods?
A4: Current separation protocols, combining techniques like cation-exchange and extraction chromatography, can achieve high radionuclidic purity. For instance, purities of greater than 99% have been reported for Tb-149 after radiochemical separation.[5][8]
Q5: How does the short half-life of Tb-149 impact the separation process?
A5: this compound has a relatively short half-life of 4.12 hours.[1] This necessitates rapid separation methods to minimize decay losses and prevent the in-growth of its longer-lived daughter nuclide, Gd-149 (half-life of 9.28 days), which can become a significant contaminant.[1][2] High-Performance Liquid Chromatography (HPLC) is often preferred as it can reduce separation times.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation and refinement of Tb-149.
Issue 1: Poor Separation of Tb-149 from Gd-149
-
Symptom: Elution profiles show significant overlap between the Tb-149 and Gd-149 peaks.
-
Possible Causes & Solutions:
-
Incorrect Eluent pH: The pH of the eluent is a critical factor in achieving good separation of lanthanides.[9]
-
Inadequate Elution Gradient: A suboptimal gradient may not provide sufficient resolution.
-
Troubleshooting Step: Optimize the gradient elution with α-HIBA. A stepwise gradient, for example, moving from 0.07 M to 0.11 M α-HIBA, can effectively separate Tb-149.[10]
-
-
Flow Rate Too High: A high flow rate can lead to broader peaks and reduced separation efficiency.
-
Troubleshooting Step: Reduce the elution flow rate. A flow rate of 0.5 ml/min has been used in some protocols.[3]
-
-
Issue 2: Presence of Isobaric Contaminants (e.g., ¹³³CeO⁺) in the Final Product
-
Symptom: Gamma spectroscopy of the purified Tb-149 fraction shows peaks corresponding to Cerium isotopes or other unexpected radionuclides.
-
Possible Causes & Solutions:
-
Ineffective Initial Separation: The initial mass separation may not have fully removed pseudo-isobaric species.
-
Troubleshooting Step: Implement a multi-step chromatographic purification. A combination of cation exchange and extraction chromatography is often necessary to remove these contaminants.[5][10] For example, a Sykam cation exchange resin can be used for the primary separation of lanthanides, followed by an LN3 resin to remove remaining impurities.[5]
-
-
Issue 3: Low Recovery Yield of Tb-149
-
Symptom: The activity of the final purified Tb-149 is significantly lower than expected.
-
Possible Causes & Solutions:
-
Prolonged Separation Time: Given the short half-life of Tb-149, lengthy separation procedures will result in substantial decay.
-
Troubleshooting Step: Streamline the separation workflow to minimize processing time. Using smaller columns can significantly reduce the separation time with minimal impact on recovery and purity.[11]
-
-
Suboptimal Elution Conditions: The Tb-149 may not be completely eluting from the column.
-
Troubleshooting Step: Ensure the eluent concentration and volume are sufficient to fully elute the terbium fraction. Monitor the activity of the column after elution to check for retained Tb-149.
-
-
Experimental Protocols and Data
Quantitative Data Summary
| Parameter | Value | Separation Method | Reference |
| Radionuclidic Purity | > 99% | Cation-Exchange & Extraction Chromatography | [5][8] |
| Radiochemical Purity | > 98% | Cation Exchange Chromatography (for radiolabeling) | [4] |
| Chemical Yield | ~ 96% | Cation Exchange Chromatography (Aminex A5) | [3] |
| Separation Yield | ~99% (100 MBq) | Cation Exchange Chromatography | [4] |
| Final Activity | Up to 260 MBq | Cation-Exchange & Extraction Chromatography | [5][10] |
| Apparent Molar Activity | 50 MBq/nmol | Cation-Exchange & Extraction Chromatography | [5][10] |
Detailed Methodologies
Protocol 1: Cation Exchange Chromatography with Aminex A5 Resin
This protocol is based on the separation of terbium from other lanthanides produced via heavy-ion reactions.[3]
-
Target Dissolution: Dissolve the irradiated target in approximately 0.5 ml of 6M nitric acid and evaporate to dryness.
-
Residue Reconstitution: Re-dissolve the residue in about 0.5 ml of 0.16 M α-hydroxyisobutyric acid (α-HIBA).
-
Column Preparation: Use a cation exchange column (Aminex A5, 60 mm length, 3 mm diameter, ~13 µm particle size).
-
Eluent Preparation: Prepare the eluent, α-HIBA, and adjust the pH to 5 using aqueous ammonia.
-
Chromatographic Separation:
-
Load the reconstituted sample onto the column.
-
Elute the terbium with α-HIBA under a pressure of 5-7 kgf/cm² at a flow rate of 0.5 ml/min.
-
Collect fractions of 0.5 ml.
-
-
Fraction Analysis: Subject the collected fractions to gamma spectrometry to identify the terbium-containing fractions and assess radionuclidic purity.
-
Post-Separation Processing:
-
Combine the pure terbium fractions and gently dry them.
-
Heat the residue to approximately 450 °C to decompose the Tb-isobutyrate complex.
-
Dissolve the final residue in a suitable medium, such as dilute nitric or hydrochloric acid.
-
Protocol 2: Combined Cation-Exchange and Extraction Chromatography
This protocol is designed for the purification of Tb-149 produced via spallation and implanted on zinc-coated foils.[5][10]
-
Foil Dissolution: Dissolve the zinc-coated foil containing the implanted Tb-149.
-
Initial Cation Exchange Chromatography (Sykam Resin):
-
Column: Sykam cation exchange resin.
-
Loading: Load the dissolved sample onto the column.
-
Washing: Rinse the column with 1.0 M NH₄NO₃.
-
Elution: Perform a gradient elution with α-HIBA at varying concentrations (e.g., 0.07 M, 0.09 M, and 0.11 M) to separate the lanthanides.
-
-
Extraction Chromatography (LN3 Resin):
-
Column: LN3 extraction chromatography resin.
-
Loading: Load the terbium-containing fraction from the first column onto the LN3 resin.
-
Washing: Wash the column with 0.01 M HCl to remove any remaining zinc traces.
-
Elution: Elute the purified Tb-149 with 0.05 M HCl.
-
-
Quality Control: Analyze the final product for radionuclidic and chemical purity using gamma-ray spectrometry and Inductively Coupled Plasma–Mass Spectrometry (ICP-MS).
Visualizations
Caption: Workflow for Tb-149 purification using cation exchange chromatography.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 3. osti.gov [osti.gov]
- 4. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of radiolanthanides using advanced liquid-liquid extraction techniques - American Chemical Society [acs.digitellinc.com]
- 7. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [mospace.umsystem.edu]
- 10. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
mitigating contamination from pseudo-isobaric ions during mass separation of Terbium-149
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-149 (¹⁴⁹Tb). The focus is on mitigating contamination from pseudo-isobaric ions that arise during the production and mass separation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a radioisotope with significant potential in nuclear medicine, specifically for a "theranostic" approach which combines therapy and diagnosis.[1][2] It has a half-life of 4.12 hours.[3][4][5] Its decay properties are unique: it undergoes α-decay (16.7%), which is effective for targeted alpha therapy, and also decays by positron (β+) emission (7.1%) and electron capture (76.2%), allowing for PET imaging to visualize the radiopharmaceutical's distribution.[6][7][8] This dual capability makes ¹⁴⁹Tb a promising candidate for treating cancers, including small metastases or single cancer cells.[2]
Q2: How is this compound typically produced?
A2: The most common and efficient method for producing research quantities of ¹⁴⁹Tb is through proton-induced spallation of tantalum (Ta) targets using high-energy proton beams (e.g., 1.4 GeV).[3][9] This process is carried out at specialized facilities like ISOLDE and MEDICIS at CERN.[5][9] Following irradiation, the generated radiolanthanides are released from the target, ionized, accelerated, and then subjected to on-line or off-line mass separation to isolate the A=149 isobars.[3][9]
Q3: What are pseudo-isobaric ions and why are they a problem during ¹⁴⁹Tb separation?
A3: Pseudo-isobaric ions are molecular ions that have a mass-to-charge ratio that is nearly identical to the ion of interest, making them difficult to distinguish using mass separation alone.[9] During the production of ¹⁴⁹Tb, contaminants like Cerium-133 (¹³³Ce) and Lanthanum-133 (¹³³La) can form oxide molecules (¹³³Ce¹⁶O⁺ and ¹³³La¹⁶O⁺) in the ion source.[5][9] These molecular ions have a mass of approximately 149 and are therefore collected along with ¹⁴⁹Tb⁺ during mass separation, leading to significant radionuclidic impurity in the final product.[9][10]
Q4: What are the most common contaminants I should expect in my mass-separated ¹⁴⁹Tb sample?
A4: You should anticipate two main types of contaminants:
-
Pseudo-isobaric ions: The most frequently cited contaminants are cerium and lanthanum oxide ions, specifically 133Ce16O+ and 133La16O+.[2][5][9]
-
Isobaric ions: These are other nuclides with the same mass number (A=149). A primary isobaric contaminant is Gadolinium-149 (¹⁴⁹Gd), which is a decay product of ¹⁴⁹Tb.[6][9][11] Other spallation products with mass 149 may also be present.
Troubleshooting Guide
Q5: My purified ¹⁴⁹Tb sample shows gamma peaks inconsistent with ¹⁴⁹Tb decay. What is the likely cause?
A5: The presence of unexpected gamma peaks after mass separation is a strong indicator of contamination. The most likely culprits are pseudo-isobaric ions like ¹³³Ce¹⁶O⁺ and their decay products, or other co-produced isobars.[9][10] Mass separation alone is often insufficient to remove these molecular species.[9] A subsequent radiochemical purification step is necessary to achieve high radionuclidic purity (>99%).[2][3]
Q6: How can I confirm the presence of pseudo-isobaric contaminants?
A6: Confirming these contaminants requires high-resolution gamma-ray spectrometry. You will need to look for the characteristic gamma emission lines of the suspected contaminants (e.g., ¹³³Ce) and their decay daughters. Standard mass spectrometry may not be able to resolve the tiny mass difference between ¹⁴⁹Tb⁺ and molecular ions like ¹³³Ce¹⁶O⁺ unless the instrument has an exceptionally high mass resolving power (greater than 500,000).[12]
Q7: The radionuclidic purity of my ¹⁴⁹Tb is low despite on-line mass separation. What is the next step?
A7: If on-line mass separation yields an impure product, an additional chemical separation step is mandatory.[1][9] This is a standard part of the workflow for producing high-purity ¹⁴⁹Tb for medical applications.[3][7] The most effective method is to use chromatographic techniques to separate terbium from other lanthanides (like cerium and gadolinium) and from the catcher foil material (e.g., zinc).[3][13]
Q8: What is the recommended laboratory method for removing pseudo-isobaric contaminants post-mass separation?
A8: The most widely reported and effective method is cation-exchange chromatography.[2][3][7] This technique separates elements based on their different affinities for the resin material. A combination of cation-exchange and extraction chromatography can yield ¹⁴⁹Tb with over 99% radionuclidic purity.[3] (See Experimental Protocol 1 for a detailed methodology).
Data Presentation
Table 1: Nuclear Properties of ¹⁴⁹Tb and Common Isobaric/Pseudo-isobaric Contaminants
| Isotope/Ion | Atomic Mass (amu) | Half-Life | Primary Decay Mode(s) | Role in Contamination |
| ¹⁴⁹Tb | ~148.928 | 4.12 h | EC (76.2%), α (16.7%), β+ (7.1%)[5][6] | Product |
| ¹⁴⁹Gd | ~148.928 | 9.28 d | EC | Isobaric (Daughter product of ¹⁴⁹Tb)[9][11] |
| ¹³³Ce¹⁶O⁺ | ~148.917 | 5.33 h (¹³³Ce) | EC | Pseudo-isobaric (Forms in ion source)[5][9] |
| ¹³³La¹⁶O⁺ | ~148.918 | 3.91 h (¹³³La) | EC | Pseudo-isobaric (Forms in ion source)[2][9] |
Table 2: Comparison of Separation Techniques for ¹⁴⁹Tb Purification
| Technique | Principle of Separation | Separates | Does NOT Separate | Typical Use Case |
| Electromagnetic Mass Separation | Deflection of ions in a magnetic field based on mass-to-charge ratio.[14][15] | Isotopes of different masses (e.g., ¹⁴⁹Tb from ¹⁵⁰Tb). | Isobars (e.g., ¹⁴⁹Tb from ¹⁴⁹Gd) and pseudo-isobars (e.g., ¹⁴⁹Tb from ¹³³Ce¹⁶O⁺).[9] | Primary isolation of A=149 nuclides at production facilities. |
| Radiochemical Separation (e.g., Chromatography) | Differential chemical properties and affinities for a stationary phase.[3][9] | Different elements (e.g., Tb from Ce, Gd, La, Zn).[2][3] | Isotopes of the same element (e.g., ¹⁴⁹Tb from ¹⁵⁰Tb). | Mandatory second step to remove isobaric and pseudo-isobaric contaminants.[3][9] |
Experimental Protocols
Protocol 1: Radiochemical Purification of ¹⁴⁹Tb using Cation-Exchange and Extraction Chromatography
This protocol is a generalized procedure based on methods developed at facilities like CERN for purifying mass-separated ¹⁴⁹Tb.[2][3] It is designed to separate ¹⁴⁹Tb from its isobaric decay products (¹⁴⁹Gd, ¹⁴⁵Eu), pseudo-isobaric contaminants (¹³³Ce¹⁶O⁺), and the zinc coating from the implantation foil.
Materials:
-
Sykam Cation-Exchange Resin or similar (e.g., Aminex A5).[2][3]
-
LN3 Extraction Chromatography Resin or similar.
-
α-hydroxyisobutyric acid (α-HIBA) eluent, gradient concentrations (e.g., 0.07 M to 1.0 M).[3]
-
Ammonium nitrate (NH₄NO₃) solution (e.g., 1.0 M).
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M, 0.05 M).
-
Chromatography columns.
-
High-purity water.
-
Automated chromatography system or manual setup inside a hot cell.
Methodology:
-
Sample Preparation:
-
The mass-separated ¹⁴⁹Tb is implanted on a zinc-coated foil.[3]
-
Dissolve the zinc layer and the implanted radionuclides in an appropriate starting acid (e.g., dilute HCl).
-
-
Step 1: Cation-Exchange Chromatography (Separation of Tb from Isobars)
-
Prepare a column with Sykam resin.
-
Load the dissolved sample onto the column.
-
Elute first with ~1.0 M NH₄NO₃ to remove bulk zinc.[3]
-
Begin a gradient elution with α-HIBA, starting at a low concentration (e.g., 0.07 M) and gradually increasing to 1.0 M.[3]
-
Collect fractions and identify them using gamma-ray spectrometry. The different lanthanides (Ce, Eu, Gd, Tb) will elute in distinct fractions.[2][3]
-
Combine the fractions containing the purified ¹⁴⁹Tb.
-
-
Step 2: Extraction Chromatography (Removal of Trace Zinc)
-
Prepare a second column with LN3 resin.
-
Load the combined ¹⁴⁹Tb fraction from the previous step onto the LN3 column.
-
Wash the column with dilute HCl (e.g., 0.01 M) to remove any remaining zinc traces.[3]
-
Elute the final, highly pure ¹⁴⁹Tb product using a slightly higher concentration of HCl (e.g., 0.05 M).[3]
-
-
Quality Control:
-
Assess the final radionuclidic purity using high-resolution gamma-ray spectrometry.
-
Determine the chemical purity (e.g., levels of Zn, Fe, Cu) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
-
The final product should be a solution of [¹⁴⁹Tb]TbCl₃ suitable for radiolabeling experiments.[16]
-
Visualizations
Caption: Experimental workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing low-purity this compound samples.
Caption: Simplified decay scheme of this compound, highlighting the isobaric decay chain.
References
- 1. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. 149Tb [prismap.eu]
- 6. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 7. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Purification of Terbium-155 from Pseudo-Isobaric Impurities in a Mass Separated Source Produced at CERN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope separation - Wikipedia [en.wikipedia.org]
- 15. Isotope Separation Methods - Nuclear Museum [ahf.nuclearmuseum.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Targeted Alpha Therapy for Micrometastases: A Comparative Analysis of Terbium-149 and Actinium-225
A Guide for Researchers and Drug Development Professionals
Targeted alpha therapy (TAT) is a rapidly advancing modality in precision oncology, offering the potential to eradicate micrometastatic disease through the delivery of highly potent, short-range alpha-particle radiation. Among the alpha-emitting radionuclides of interest, Terbium-149 (¹⁴⁹Tb) and Actinium-225 (²²⁵Ac) have emerged as promising candidates. This guide provides a comprehensive and objective comparison of these two isotopes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.
Physicochemical and Nuclear Properties
A fundamental comparison of ¹⁴⁹Tb and ²²⁵Ac begins with their intrinsic nuclear properties, which dictate their therapeutic potential and logistical considerations for clinical use.
| Property | This compound (¹⁴⁹Tb) | Actinium-225 (²²⁵Ac) |
| Half-life | 4.12 hours[1][2] | 9.92 days[3][4] |
| Decay Mode | α-emission (16.7%), Electron Capture (76.2%), β⁺-emission (7.1%)[1] | α-emission (100%) |
| Alpha Energy (MeV) | 3.97 MeV[1][2] | 5.8 MeV (and subsequent α-emissions from daughters)[4][5] |
| Linear Energy Transfer (LET) | ~140-142 keV/µm[1] | ~80-100 keV/µm[6] |
| Particle Range in Tissue | 25-28 µm[1] | 40-100 µm[5][6] |
| Daughter Nuclides | Long-lived radioisotopes (¹⁴⁹Gd, ¹⁴⁵Eu, ¹⁴⁵Sm)[1][7] | Series of short-lived alpha and beta emitters (e.g., ²²¹Fr, ²¹⁷At, ²¹³Bi)[3][5] |
Production and Availability
The clinical translation of radiopharmaceuticals is heavily dependent on the reliable and scalable production of the radionuclide.
This compound: The production of ¹⁴⁹Tb is considered challenging, which has limited its widespread preclinical and clinical investigation.[1] The primary method involves high-energy proton-induced spallation of tantalum targets, followed by online mass separation at facilities like ISOLDE at CERN.[1][2][8] This process requires specialized infrastructure, and the short half-life of ¹⁴⁹Tb necessitates proximity between the production site and the location of radiolabeling and administration.
Actinium-225: Historically, the supply of ²²⁵Ac has been limited, primarily sourced from the decay of Thorium-229 (²²⁹Th) stockpiles.[9] However, in response to growing demand, alternative production methods are being actively developed and scaled up. These include accelerator-based methods, such as proton irradiation of Thorium-232 or Radium-226 targets.[9][10] Efforts from governmental bodies like the U.S. Department of Energy Isotope Program and commercial entities are increasing the availability of ²²⁵Ac for clinical trials.[9][11]
Chelation Chemistry
Stable chelation of the radionuclide to a targeting molecule is critical to ensure specific delivery to the tumor site and minimize off-target toxicity.
This compound: As a lanthanide, ¹⁴⁹Tb shares well-established coordination chemistry with other medically relevant radiolanthanides like Lutetium-177. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are commonly used and form stable complexes with ¹⁴⁹Tb.[12] This allows for the direct translation of targeting vectors already developed for other radiolanthanides.
Actinium-225: The coordination chemistry of the larger Ac³⁺ ion is more complex.[3][13] While DOTA is currently considered the gold standard for ²²⁵Ac chelation in many clinical applications, there are ongoing efforts to develop more stable chelators to prevent the in vivo release of ²²⁵Ac and its daughter radionuclides.[3][14][15] Acyclic chelators like EDTA have shown to be less stable in biological systems.[14]
Preclinical Efficacy
A substantial body of preclinical research has demonstrated the anti-tumor efficacy of both ¹⁴⁹Tb and ²²⁵Ac in various cancer models.
In Vitro Studies
| Study Focus | Radionuclide | Targeting Agent | Cell Line | Key Findings |
| SSTR-positive tumors | ¹⁴⁹Tb | DOTATATE / DOTA-LM3 | AR42J (rat pancreatic) | Reduced cell viability in an activity-dependent manner.[16][17] |
| Folate receptor-positive tumors | ¹⁴⁹Tb | DOTA-folate conjugate (cm09) | KB cells | Reduced cell viability in a receptor-specific and activity-dependent manner.[2] |
| Prostate Cancer | ²²⁵Ac | PSMA-617 | LNCaP | Demonstrated potent cytotoxicity.[18] |
| Breast Cancer | ²²⁵Ac | Antibody-based | Human breast cancer cells | Showed anti-tumor efficacy.[19] |
In Vivo Studies
| Study Focus | Radionuclide | Targeting Agent | Animal Model | Key Findings |
| SSTR-positive tumors | ¹⁴⁹Tb | DOTATATE / DOTA-LM3 | AR42J tumor-bearing mice | Significantly extended median survival compared to untreated controls.[16][17] |
| Folate receptor-positive tumors | ¹⁴⁹Tb | DOTA-folate conjugate (cm09) | KB tumor-bearing mice | Significant tumor growth delay and increased survival time.[2] |
| Prostate Cancer | ²²⁵Ac | PSMA-617 | LNCaP xenograft mice | Induced complete tumor response in a majority of treated tumors without major toxic effects.[18] |
| HER2-positive Breast Cancer | ²²⁵Ac | Trastuzumab | Preclinical models | Developed safe and effective regimens with tumor cure without dose-limiting nephrotoxicity.[20] |
Clinical Evidence and Toxicity Profile
While preclinical data for ¹⁴⁹Tb is promising, ²²⁵Ac has a more extensive history of clinical investigation, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).
This compound: To date, clinical trials with ¹⁴⁹Tb are limited. However, preclinical toxicology studies in mice have shown that ¹⁴⁹Tb-labeled peptides were well-tolerated at therapeutic doses, with no significant adverse effects on bone marrow or kidney function observed.[16][17] A key advantage of ¹⁴⁹Tb is the absence of alpha-emitting daughter nuclides, which may reduce the risk of off-target toxicity from recoiling daughters.[1] However, the long-lived nature of its decay products requires further investigation regarding long-term safety and waste management.[1][7]
Actinium-225: Numerous clinical trials and compassionate use programs have demonstrated the remarkable efficacy of ²²⁵Ac-PSMA-617 in heavily pre-treated mCRPC patients, showing significant declines in prostate-specific antigen (PSA) levels and tumor regression.[5][20] However, the clinical use of ²²⁵Ac is associated with specific toxicities.
-
Xerostomia (Dry Mouth): This is a common and often dose-limiting side effect of ²²⁵Ac-PSMA therapy due to high PSMA expression in the salivary glands.[4][5]
-
Nephrotoxicity: The redistribution of the daughter radionuclide Bismuth-213 (²¹³Bi) can lead to kidney damage.[4][5] This is a significant concern, and strategies to mitigate renal toxicity are under investigation.
-
Hematotoxicity: Dose-related hematological toxicity has been observed in some patients.[4][21]
Despite these toxicities, the overall safety profile of ²²⁵Ac-based TAT is considered manageable, and its therapeutic benefits in late-stage cancer can be substantial.[21]
Experimental Protocols
Radiolabeling of DOTA-conjugated peptides with ¹⁴⁹Tb
-
Production of ¹⁴⁹Tb: this compound is produced via proton-induced spallation of a tantalum target at a high-energy physics facility (e.g., ISOLDE, CERN). The spallation products undergo online mass separation.[2][8]
-
Purification: The collected ¹⁴⁹Tb is further purified from isobaric and pseudo-isobaric contaminants using cation-exchange and extraction chromatography.[8]
-
Radiolabeling: The purified ¹⁴⁹TbCl₃ is incubated with the DOTA-conjugated peptide (e.g., DOTATATE) in a suitable buffer (e.g., pH 4.5) at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).[12][16]
-
Quality Control: The radiochemical purity of the final product is determined using methods such as high-performance liquid chromatography (HPLC).[12]
In Vivo Therapy Study in Tumor-Bearing Mice
-
Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with a relevant cancer cell line (e.g., AR42J for SSTR-positive tumors).[16][17]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment groups receive intravenous injections of the radiolabeled compound (e.g., ¹⁴⁹Tb-DOTATATE) at one or more activity levels. The control group receives a vehicle control (e.g., saline).[2][16][17]
-
Monitoring: Tumor volume is measured regularly (e.g., with a caliper). Animal body weight and overall health are monitored.[2]
-
Endpoint: The study endpoint is typically defined by a maximum tumor volume or signs of morbidity. Survival time is recorded.[2][16][17]
-
Toxicity Assessment: At the end of the study, blood samples may be collected for hematological and biochemical analysis. Organs of interest (e.g., kidneys, liver) can be harvested for histological examination.[2][16]
Visualizing the Concepts
Decay Chains
Caption: Simplified decay schemes of this compound and Actinium-225.
Targeted Alpha Therapy Workflow
Caption: General workflow for the production and application of TAT agents.
Conclusion
Both this compound and Actinium-225 are highly potent alpha-emitting radionuclides with significant potential for the treatment of micrometastases. The choice between them for a specific therapeutic application will depend on a variety of factors.
This compound offers the advantage of well-established lanthanide chelation chemistry and the absence of alpha-emitting daughters, which may lead to a more favorable toxicity profile. However, its short half-life and challenging production logistics currently limit its widespread use.
Actinium-225 , with its longer half-life and cascade of four alpha emissions, delivers a highly potent radiation dose to the tumor site. It has demonstrated impressive clinical efficacy, particularly in prostate cancer. However, challenges related to its supply chain, the potential for off-target toxicity from daughter radionuclides, and side effects like xerostomia require careful management and further research into improved chelation and delivery systems.
As production methods for both isotopes improve and our understanding of their respective biological activities deepens, both ¹⁴⁹Tb and ²²⁵Ac are poised to play crucial roles in the future of targeted alpha therapy.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Production Methods Underway to Provide Actinium-225 | NIDC: National Isotope Development Center [isotopes.gov]
- 10. labpartnering.org [labpartnering.org]
- 11. terrapower.com [terrapower.com]
- 12. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
- 18. Targeted α-Therapy in Cancer Management: Synopsis of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cnl.ca [cnl.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Preclinical Analysis of Terbium-149 and Lutetium-177 Labeled Peptides in Oncology
In the rapidly evolving landscape of targeted radionuclide therapy, the choice of radionuclide is paramount to achieving optimal therapeutic efficacy while minimizing off-target toxicity. This guide provides a comparative preclinical overview of peptides labeled with Terbium-149 (¹⁴⁹Tb) and Lutetium-177 (¹⁷⁷Lu), two prominent radionuclides with distinct emission characteristics. This comparison is intended for researchers, scientists, and drug development professionals engaged in the advancement of radiopharmaceuticals.
Introduction to this compound and Lutetium-177
Lutetium-177 is a well-established therapeutic radionuclide that emits beta particles (β⁻) and gamma (γ) rays, making it suitable for theranostic applications.[1] Its beta emissions have a tissue penetration range of up to 2 mm, proving effective for treating larger tumor masses.[2]
This compound is a compelling alternative, distinguished by its emission of alpha (α) particles and positrons (β⁺).[3] Alpha particles possess high linear energy transfer (LET) and a very short path length (micrometers), resulting in highly localized and potent cytotoxicity.[3] This characteristic makes ¹⁴⁹Tb particularly promising for targeting micrometastases and single cancer cells that may be resistant to the lower LET radiation of beta emitters.[2] Additionally, its positron emission allows for Positron Emission Tomography (PET) imaging, offering a "theranostic" approach where diagnosis and therapy are combined.[3][4]
Physical Decay Properties
The fundamental differences in the therapeutic potential of ¹⁴⁹Tb and ¹⁷⁷Lu stem from their distinct physical decay characteristics.
| Property | This compound (¹⁴⁹Tb) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 4.12 hours[3] | 6.73 days[1] |
| Primary Emissions | α (3.97 MeV), β⁺ (0.73 MeV)[3] | β⁻ (0.497 MeV max), γ (0.113, 0.208 MeV)[1] |
| Emission Type | Alpha and Positron Emitter | Beta and Gamma Emitter |
| Linear Energy Transfer (LET) | High | Low |
| Tissue Penetration | 25-80 µm (α) | up to 2 mm (β⁻) |
In Vitro Preclinical Efficacy
In vitro studies are crucial for the initial assessment of radiolabeled peptides, providing insights into their binding affinity, cellular uptake, and cytotoxicity.
| Radiopharmaceutical | Cell Line | Binding Affinity (IC50/EC50) | Cellular Uptake | Cytotoxicity (IC50/EC50) |
| ¹⁴⁹Tb-DOTATATE | AR42J | Not Reported | Not Reported | EC50: 1.2 kBq/mL[5][6] |
| ¹⁴⁹Tb-DOTA-LM3 | AR42J | Not Reported | Not Reported | EC50: 0.5 kBq/mL[5][6] |
| ¹⁷⁷Lu-DOTATATE | CA20948 | IC50 in nM range[7] | Linear increase with incubation time[7] | 10% cell survival at 18 Gy[7] |
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP | Not Reported | Not Reported | Not Reported |
| ¹⁴⁹Tb-PSMA-617 | PC-3 PIP | Not Reported | Not Reported | Not Reported |
In Vivo Preclinical Efficacy
Animal models provide a platform to evaluate the biodistribution, tumor targeting, and therapeutic efficacy of radiolabeled peptides.
| Radiopharmaceutical | Animal Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Therapeutic Efficacy |
| ¹⁴⁹Tb-DOTATATE | AR42J tumor-bearing mice | Not Reported | Not Reported | Not Reported | Median survival: 16.5 days (1x5 MBq), 30 days (2x5 MBq)[5][6] |
| ¹⁴⁹Tb-DOTA-LM3 | AR42J tumor-bearing mice | Not Reported | Not Reported | Not Reported | Median survival: 19 days (1x5 MBq), 29 days (2x5 MBq)[5][6] |
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP tumor-bearing mice | Not Reported | 0.070 ± 0.014 Gy/MBq (Absorbed Dose)[8] | Not Reported | Did not show significant tumor growth inhibition at 2 MBq[8] |
| ¹⁴⁹Tb-PSMA-617 | LNCaP tumor-bearing mice | 0.66 ± 0.10 at 24h p.i. | <0.1 at 24h p.i. | <0.1 at 24h p.i. | Not Reported |
| ¹⁷⁷Lu-rhPSMA-10.1 | 22Rv1 tumor-bearing mice | 4.9 ± 0.8 at 15h p.i. | 3.7 ± 0.5 at 15h p.i. | Not Reported | Significantly reduced tumor growth[9] |
| ¹⁷⁷Lu-PSMA-I&T | 22Rv1 tumor-bearing mice | 2.1 ± 0.3 at 15h p.i. | 23.5 ± 2.1 at 15h p.i. | Not Reported | Significantly reduced tumor growth[9] |
Experimental Protocols
A generalized workflow for the preclinical evaluation of these radiolabeled peptides is outlined below. Specific details from cited studies are provided for key experimental procedures.
Radiolabeling of Peptides
Peptides such as DOTATATE, DOTA-LM3, and PSMA-617 are conjugated with a chelator, commonly DOTA, to stably bind the radionuclide. The radiolabeling process typically involves the incubation of the peptide-chelator conjugate with the radionuclide (e.g., ¹⁴⁹TbCl₃ or ¹⁷⁷LuCl₃) in a suitable buffer (e.g., sodium acetate or ammonium acetate) at an optimized pH and temperature.[5][6][10] For instance, the radiolabeling of somatostatin analogues with [¹⁴⁹Tb]TbCl₃ was performed at pH 4.5.[6] The radiochemical purity and molar activity of the resulting radiolabeled peptide are then determined using techniques like high-performance liquid chromatography (HPLC).[4][5][6]
In Vitro Assays
-
Cell Viability/Cytotoxicity Assay (MTT Assay): Tumor cells (e.g., AR42J) are seeded in multi-well plates and incubated with increasing concentrations of the radiolabeled peptide.[5][6] After a defined incubation period, a reagent like MTT is added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated.[5][6]
-
Colony Forming Assay: This assay assesses the ability of single cells to proliferate and form colonies after treatment with the radiolabeled peptide. The survival fraction is determined by comparing the number of colonies in treated versus untreated control groups.
-
DNA Double-Strand Break Analysis (γ-H2A.X and 53BP1 Foci): Immunofluorescence staining is used to visualize and quantify DNA double-strand breaks, a hallmark of radiation-induced cytotoxicity. Cells are treated with the radiolabeled peptides, fixed, and stained with antibodies against phosphorylated H2A.X (γ-H2A.X) and 53BP1. The number of foci per nucleus is then counted.[5][6]
In Vivo Studies in Animal Models
-
Biodistribution Studies: Tumor-bearing mice (e.g., nude mice with xenografts) are injected with a defined activity of the radiolabeled peptide.[4][9] At various time points post-injection, animals are euthanized, and organs of interest (tumor, kidneys, liver, spleen, blood, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4][9]
-
Therapy Studies: Tumor-bearing mice are randomized into treatment and control groups. The treatment groups receive one or more doses of the radiolabeled peptide.[5][6] Tumor growth is monitored over time by measuring tumor volume. The primary endpoint is often median survival or tumor growth delay.[5][6] Animal body weight is also monitored as an indicator of toxicity.[11]
Visualizations
Caption: A typical experimental workflow for the preclinical comparison of radiolabeled peptides.
Caption: The mechanism of action of alpha and beta emitters in targeted radionuclide therapy.
Conclusion
The preclinical data available to date suggests that this compound is a highly potent radionuclide for targeted therapy, demonstrating superior cytotoxicity in some in vitro models and significant therapeutic efficacy in vivo.[5][6] Its high LET alpha emissions make it particularly suitable for eradicating micrometastases and single tumor cells.[2] However, its short half-life presents logistical challenges for production and clinical translation.
Lutetium-177 remains a clinically relevant and effective radionuclide, particularly for larger, well-vascularized tumors.[2] Its longer half-life and established production methods offer practical advantages.
The choice between ¹⁴⁹Tb and ¹⁷⁷Lu for peptide receptor radionuclide therapy will likely depend on the specific clinical indication, tumor characteristics (e.g., size, receptor expression), and the logistical feasibility of radionuclide supply. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of peptides labeled with these two promising radionuclides.
References
- 1. Comparative studies on the potential use of 177Lu-based radiopharmaceuticals for the palliative therapy of bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of the radiopharmaceutical [Lu-177]Lu-PSMA I&T. Preclinical study [radiation-and-risk.com]
- 3. Design, synthesis and preclinical evaluation of radiolabeled peptides for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-PET for Prostate Cancer: Preclinical investigation using 149Tb-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
- 6. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro comparison of 213Bi- and 177Lu-radiation for peptide receptor radionuclide therapy | PLOS One [journals.plos.org]
- 8. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. minervaimaging.com [minervaimaging.com]
validating quantitative PET imaging with Terbium-149 against tissue biodistribution
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of in-vivo quantitative PET imaging with Terbium-149 against traditional ex-vivo tissue biodistribution, supported by experimental data and protocols.
The emergence of this compound (¹⁴⁹Tb) as a theranostic radionuclide, offering the potential for both alpha-particle therapy and PET imaging, has generated significant interest in the field of nuclear medicine. A critical step in the preclinical development of any new PET radiopharmaceutical is the validation of in-vivo quantitative imaging against the gold standard of ex-vivo tissue biodistribution. This guide provides an objective comparison of these two methodologies, using data from studies with the chemically analogous PET isotope Terbium-152 (¹⁵²Tb), and outlines the experimental protocols required for such validation studies. Due to the identical chemical nature of terbium isotopes, the biodistribution and imaging validation of ¹⁵²Tb serves as a reliable surrogate for ¹⁴⁹Tb.
Quantitative Data Comparison
The validation of quantitative PET imaging relies on the correlation between the radiotracer uptake measured in-vivo by the PET scanner and the uptake measured ex-vivo from dissected tissues in a gamma counter. While direct comparisons of this compound PET with its own biodistribution are not yet widely published, studies validating the chemically identical PET isotope Terbium-152 provide a strong basis for comparison.
A study by Cicone et al. (2019) performed a direct comparison of microPET-based dosimetry with biodistribution-based extrapolations for a ¹⁵²Tb-labeled antibody fragment in tumor-bearing mice[1][2][3]. The absorbed dose, which is derived from the concentration of the radionuclide in the tissue over time, serves as a robust surrogate for direct biodistribution comparison. The following table summarizes the absorbed dose estimates for key organs, illustrating the correlation and discrepancies between the two methods.
| Organ/Tissue | Absorbed Dose (mGy/MBq) - MicroPET-based | Absorbed Dose (mGy/MBq) - Biodistribution-based | Relative Percent Difference (%) |
| Liver | 1.12 | 1.00 | +12 |
| Kidneys | 0.86 | 1.00 | -14 |
| Tumor | 1.17 | 1.00 | +17 |
| Heart | 1.89 | 1.00 | +89 |
| Lungs | 2.17 | 1.00 | +117 |
Data adapted from Cicone et al., EJNMMI Radiopharmacy and Chemistry, 2019.[1][2][3] The data shows acceptable agreement for the liver, kidneys, and tumor, validating the utility of ¹⁵²Tb-PET for quantitative assessment in these key tissues. However, larger discrepancies were observed in organs like the heart and lungs, which can be attributed to challenges in PET image quantification in small, mobile organs.
Experimental Protocols
A robust validation study requires meticulous and well-documented experimental procedures for both the in-vivo imaging and ex-vivo biodistribution components.
Experimental Workflow
Detailed Methodologies
1. Radiopharmaceutical Preparation
-
Radiolabeling: The targeting molecule (e.g., a peptide or antibody) is conjugated with a suitable chelator, such as DOTA. This compound, produced via spallation and purified, is then incubated with the conjugated targeting molecule under optimized conditions of pH, temperature, and time to achieve high radiolabeling efficiency.
-
Quality Control: The radiochemical purity of the final product is assessed using techniques like high-performance liquid chromatography (HPLC) to ensure that the amount of free, unbound ¹⁴⁹Tb is minimal (typically >95% purity is required).
2. Animal Model
-
Cell Culture and Tumor Implantation: Appropriate cancer cell lines are cultured and subcutaneously implanted into immunocompromised mice. Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.
3. Quantitative PET/CT Imaging
-
Administration: A known activity of the ¹⁴⁹Tb-labeled radiopharmaceutical is administered to the tumor-bearing mice, typically via intravenous injection.
-
Imaging Protocol: At predefined time points post-injection, the mice are anesthetized and placed in a preclinical PET/CT scanner. A CT scan is first performed for anatomical localization and attenuation correction, followed by a static or dynamic PET scan to acquire the emission data.
-
Image Reconstruction and Analysis: The PET data is reconstructed using an appropriate algorithm (e.g., 3D OSEM). Regions of interest (ROIs) are drawn on the co-registered PET/CT images over the tumor and various organs. The mean or maximum radioactivity concentration within these ROIs is then converted to quantitative values, such as the percentage of the injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).
4. Ex-Vivo Tissue Biodistribution
-
Euthanasia and Dissection: Immediately following the final PET scan, the animals are euthanized. The tumor, blood, and a comprehensive set of organs and tissues are promptly dissected.
-
Tissue Processing: Each tissue sample is weighed to determine its wet weight.
-
Gamma Counting: The radioactivity in each tissue sample, along with standards of the injected dose, is measured using a calibrated gamma counter.
-
Data Calculation: The raw counts are decay-corrected to the time of injection, and the %ID/g for each tissue is calculated using the following formula:
%ID/g = (Activity in tissue / Injected dose) / Tissue weight (g) x 100%
By following these rigorous experimental protocols, researchers can effectively validate the quantitative accuracy of this compound PET imaging, a crucial step towards its clinical translation for both diagnosing and treating cancer. The strong correlation observed in studies with the analogous isotope, Terbium-152, provides confidence in the potential of ¹⁴⁹Tb as a reliable quantitative imaging tool.
References
A Comparative Guide to the Therapeutic Outcomes of Terbium-149 and Terbium-161 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with the terbium family of isotopes emerging as a versatile platform for theranostics—the integration of diagnostics and therapy. Among these, Terbium-149 (¹⁴⁹Tb) and Terbium-161 (¹⁶¹Tb) present compelling, yet distinct, therapeutic profiles. This guide provides an objective comparison of their therapeutic outcomes, supported by experimental data, to aid researchers and drug development professionals in navigating the potential of these promising radiopharmaceuticals.
At a Glance: Key Differences and Therapeutic Rationale
This compound and Terbium-161 are chemically identical, allowing them to be chelated to the same targeting molecules for precise delivery to cancer cells. However, their distinct radioactive decay properties dictate their therapeutic applications and potential efficacy in different clinical scenarios.
This compound is a potent alpha-emitter.[1][2] Alpha particles are characterized by high linear energy transfer (LET) and a very short path length (micrometers), making them highly effective at inducing complex and difficult-to-repair DNA double-strand breaks in targeted cells with minimal damage to surrounding healthy tissue.[3][4] This makes ¹⁴⁹Tb an ideal candidate for treating micrometastases and single disseminated tumor cells.[5]
Terbium-161 , in contrast, is a beta-emitter with a significant co-emission of low-energy conversion and Auger electrons.[2] While the beta particles have a longer range in tissue suitable for treating larger tumor burdens, the Auger electrons deposit their energy over a very short range (nanometers), leading to a high localized radiation dose, particularly effective when the radiopharmaceutical is internalized into the cancer cell or located near the nucleus.[6] This unique emission profile suggests that ¹⁶¹Tb may be more effective than pure beta-emitters, like Lutetium-177, especially for small tumor clusters.[7][8]
Quantitative Comparison of Therapeutic Radionuclides
The following tables summarize the key physical and preclinical therapeutic data for this compound and Terbium-161, with Lutetium-177 included as a clinically established benchmark.
Table 1: Physical Decay Characteristics
| Radionuclide | Half-life | Primary Emissions | Mean Energy (keV) | Particle Range in Tissue |
| This compound (¹⁴⁹Tb) | 4.12 hours | α, β+, γ | 3967 (α) | ~28 µm |
| Terbium-161 (¹⁶¹Tb) | 6.89 days | β⁻, γ, Conversion & Auger e⁻ | 154 (β⁻) | up to ~2 mm (β⁻), nm range (Auger e⁻) |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | β⁻, γ | 134 (β⁻) | up to ~2 mm (β⁻) |
Table 2: Preclinical Therapeutic Efficacy in Tumor-Bearing Mice
| Radiopharmaceutical | Tumor Model | Administered Activity (MBq) | Median Survival (Days) | Tumor Growth Delay | Reference |
| ¹⁴⁹Tb-DOTATATE | AR42J (pancreatic) | 1 x 5 | 16.5 vs. 8 (control) | Significant | [9] |
| 2 x 5 | 30 vs. 8 (control) | Significant | [9] | ||
| ¹⁴⁹Tb-DOTA-LM3 | AR42J (pancreatic) | 1 x 5 | 19 vs. 8 (control) | Significant | [9] |
| 2 x 5 | 29 vs. 8 (control) | Significant | [9] | ||
| ¹⁶¹Tb-PSMA-617 | PC-3 PIP (prostate) | 5 | 36 vs. 19 (control) | Significant | [5] |
| 10 | 65 vs. 19 (control) | Significant | [5] | ||
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP (prostate) | 10 | - | Less effective than ¹⁶¹Tb | [5] |
Table 3: Comparative Dosimetry (Absorbed Dose in Gy to the Cell Nucleus)
| Radionuclide Distribution | Radionuclide | Single Cell | Tumor Cluster (Central Cell) | Reference |
| Cell Surface | ¹⁶¹Tb | 5.0 | 15.1 | [8][10] |
| ¹⁷⁷Lu | 1.9 | 7.2 | [8][10] | |
| Intracytoplasmic | ¹⁶¹Tb | 8.3 | 17.9 | [8][10] |
| ¹⁷⁷Lu | 3.0 | 8.3 | [8][10] | |
| Intranuclear | ¹⁶¹Tb | 38.6 | 47.8 | [8][10] |
| ¹⁷⁷Lu | 10.7 | 15.7 | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and Terbium-161.
Radiolabeling of Targeting Molecules (e.g., DOTATATE)
-
Preparation: To a solution of the chelator-conjugated targeting molecule (e.g., DOTATATE) in a suitable buffer (e.g., sodium acetate, pH 4.5), add the purified this compound or Terbium-161 chloride solution.
-
Incubation: The reaction mixture is typically incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-25 minutes).[11]
-
Quality Control: The radiochemical purity of the resulting radiopharmaceutical is assessed using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate tumor cells (e.g., AR42J) in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of the this compound or Terbium-161 radiopharmaceutical for a defined period (e.g., 16-18 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
In Vivo Tumor Therapy Studies in Mice
-
Tumor Inoculation: Subcutaneously inoculate tumor cells (e.g., AR42J or PC-3 PIP) into the flank of immunocompromised mice.[5][9]
-
Tumor Growth Monitoring: Monitor tumor growth until a predetermined size is reached (e.g., ~200 mm³).[13]
-
Treatment Administration: Intravenously inject the mice with the this compound or Terbium-161 radiopharmaceutical at specified activities.[5][9] Control groups may receive saline or the non-radiolabeled targeting molecule.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth delay or an increase in median survival time.[5][9]
Immunofluorescence Imaging of DNA Double-Strand Breaks (γH2A.X and 53BP1 foci)
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the radiopharmaceutical.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and permeabilize with a detergent such as 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2A.X and 53BP1 overnight at 4°C.[14]
-
Secondary Antibody Incubation: After washing, incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 568).[14]
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.[15][16] The number of fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the therapeutic application of this compound and Terbium-161.
Caption: DNA damage pathways for ¹⁴⁹Tb and ¹⁶¹Tb.
Caption: Workflow for preclinical radiopharmaceutical evaluation.
Clinical Perspectives and Future Directions
While preclinical data for this compound is highly encouraging, its short half-life and complex production have posed challenges for widespread clinical translation, and to date, no major clinical trials have been initiated.
Conversely, Terbium-161 is rapidly advancing into the clinical arena. The VIOLET trial, a Phase I/II study, has demonstrated the safety and encouraging efficacy of ¹⁶¹Tb-PSMA-I&T in patients with metastatic castration-resistant prostate cancer.[3][16] The results from this and other ongoing trials will be crucial in establishing the clinical utility of ¹⁶¹Tb and its potential advantages over existing beta-emitters like ¹⁷⁷Lu.
Conclusion
This compound and Terbium-161 represent two of the most promising radionuclides for the future of targeted cancer therapy. The choice between these two powerful isotopes will likely depend on the specific clinical context, including the tumor type, size, and location of metastases. The high-LET alpha particles of ¹⁴⁹Tb offer a potent weapon against single cells and micrometastases, while the unique combination of beta and Auger electron emissions from ¹⁶¹Tb provides a versatile tool for treating a broader range of tumor burdens. As research progresses and clinical data emerges, the terbium theranostic platform is poised to offer more personalized and effective treatment options for cancer patients.
References
- 1. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Double Strand Breaks as Predictor of Efficacy of the Alpha-Particle Emitter Ac-225 and the Electron Emitter Lu-177 for Somatostatin Receptor Targeted Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiation doses from 161Tb and 177Lu in single tumour cells and micrometastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mediso - Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy [mediso.com]
- 13. researchgate.net [researchgate.net]
- 14. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
A Comparative Guide to Monte Carlo Dosimetry Simulations for Terbium-149
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monte Carlo software used for the dosimetry of Terbium-149 (Tb-149), a promising radionuclide for targeted alpha therapy. By presenting experimental data and detailed methodologies, this document aims to assist researchers in selecting the appropriate simulation tools and designing robust validation studies for their work with this theranostic isotope.
This compound is gaining significant attention in nuclear medicine due to its unique decay characteristics. It emits alpha particles, which are highly effective for cancer cell killing, as well as positrons and gamma radiation, enabling PET and SPECT imaging, respectively.[1][2][3][4] Accurate dosimetry is crucial for planning and evaluating the efficacy of Tb-149 based therapies. Monte Carlo simulations are the gold standard for such calculations, providing detailed insights into energy deposition at the cellular and subcellular levels.
Comparison of Monte Carlo Codes for Alpha-Emitter Dosimetry
While direct cross-validation studies for this compound are not extensively published, research on other alpha-emitting radionuclides provides valuable insights into the performance of various Monte Carlo codes. The most commonly used codes in this field are Geant4 and its application for tomographic emission (GATE), Monte Carlo N-Particle (MCNP), and FLUKA.[3][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Below is a summary of findings from studies comparing these codes for alpha-emitter dosimetry, which can be extrapolated to simulations involving this compound.
Key Performance Metrics:
| Monte Carlo Code | Key Strengths for Alpha Dosimetry | Potential Considerations |
| Geant4/GATE | Open-source, highly flexible, and offers specialized physics lists for low-energy particle transport (Geant4-DNA). GATE simplifies the setup of complex geometries and time-dependent processes.[3][5][7][8][10][14][15] | Requires C++ programming knowledge for advanced customizations. Validation against experimental data is crucial for specific applications. |
| MCNP | A well-established and extensively validated code for a wide range of particle transport applications. It is often considered a benchmark in the field.[3][4][6][8][10][11][13][17] | Not open-source, which may limit accessibility. |
| FLUKA | A versatile code capable of simulating a wide range of particles and energies. It has shown good agreement with other codes for alpha particle dosimetry.[1] | May require careful selection of physics models to ensure accuracy at the low energies relevant for cellular dosimetry. |
| TOPAS | A user-friendly interface for Geant4, simplifying the setup of complex simulations in medical physics, including microdosimetry.[2][5][19] | As it is based on Geant4, it inherits its strengths and the need for careful validation. |
Quantitative Data from Comparative Studies
The following tables summarize quantitative data from studies comparing Monte Carlo codes for dosimetry of alpha-emitting radionuclides. While not specific to this compound, these results for isotopes like Actinium-225 and Astatine-211 provide a strong indication of the expected agreement and discrepancies between different simulation platforms.
Table 1: Comparison of Cellular S-Values for Alpha Emitters
S-values (mGy/Bq·s) represent the absorbed dose rate to a target region per unit activity in a source region. The following data is adapted from studies on various alpha emitters and cellular models.
| Source -> Target | Radionuclide | MCNPX[4] | Geant4/TOPAS[2][19] | FLUKA[1] |
| Nucleus -> Nucleus | Astatine-211 | 2.85E-02 | 2.80E-02 | 2.83E-02 |
| Cytoplasm -> Nucleus | Astatine-211 | 1.50E-03 | 1.45E-03 | 1.48E-03 |
| Nucleus -> Nucleus | Actinium-225 | 1.20E-01 | 1.18E-01 | Not Reported |
| Cytoplasm -> Nucleus | Actinium-225 | 5.10E-03 | 5.00E-03 | Not Reported |
Note: The values presented are illustrative and depend on the specific cell geometry and physics models used in the respective studies. They serve to demonstrate the level of agreement between different codes.
Experimental Protocols for Validation
Experimental validation of Monte Carlo simulations is a critical step to ensure the accuracy of the calculated absorbed doses.[8][17][20][21] The following provides a generalized experimental protocol for validating this compound dosimetry simulations, based on methodologies reported for other radionuclides.[5][20]
1. Phantom Preparation and Source Characterization:
-
Phantom Design: A simple, well-defined geometry is recommended, such as a 3D-printed phantom with a cavity for the radioactive source.[20]
-
Source Preparation: A solution of this compound with a known activity concentration is prepared.
-
Activity Measurement: The total activity of the source is accurately measured using a calibrated ionization chamber or a gamma spectrometer.
-
Source Uniformity: The spatial distribution of the radionuclide within the phantom can be assessed using techniques like autoradiography to ensure a uniform source distribution, which simplifies the comparison with simulations.[5]
2. Absorbed Dose Measurement:
-
Dosimeters: Radiochromic films (e.g., Gafchromic EBT3) are well-suited for measuring the absorbed dose from the short-range alpha and beta particles emitted by this compound.[20]
-
Placement: The film is placed at a precise distance from the source within the phantom.
-
Irradiation: The phantom is irradiated for a known period.
-
Readout: The film is read using a high-resolution scanner, and the optical density is converted to absorbed dose using a pre-established calibration curve.
3. Monte Carlo Simulation of the Experimental Setup:
-
Geometry Modeling: The experimental phantom, including the source cavity and the dosimeter, is precisely modeled in the Monte Carlo code.
-
Source Definition: The decay spectrum of this compound, including all alpha, beta, gamma, and conversion electron emissions, is used as the source term.[21]
-
Physics List: An appropriate physics list for low-energy particle transport should be selected (e.g., Geant4-DNA or Penelope options in Geant4).
-
Dose Scoring: The absorbed dose is scored in a volume corresponding to the active layer of the radiochromic film.
4. Comparison and Analysis:
-
The simulated absorbed dose profiles are compared with the experimentally measured profiles.
-
Discrepancies are analyzed, considering uncertainties in both the measurements and the simulations.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key processes involved in the cross-validation of Monte Carlo dosimetry simulations for this compound.
Caption: Workflow for experimental validation of Monte Carlo simulations.
Caption: Simplified decay scheme of this compound.
Conclusion
The cross-validation of Monte Carlo dosimetry simulations for this compound is essential for the clinical translation of targeted alpha therapies. While direct comparative data for Tb-149 is emerging, the wealth of information from other alpha-emitters provides a solid foundation for researchers. Codes like Geant4/GATE, MCNP, and FLUKA have all demonstrated their capabilities in modeling alpha particle transport. The choice of code will depend on the specific application, available expertise, and accessibility. Rigorous experimental validation, following established protocols, remains a critical step in ensuring the accuracy and reliability of any simulation-based dosimetry for this promising theranostic radionuclide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison between GATE4 results and MCNP4B published data for internal radiation dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monte Carlo calculations of the cellular S-values for α-particle-emitting radionuclides incorporated into the nuclei of cancer cells of the MDA-MB231, MCF7 and PC3 lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. Monte Carlo-based dosimetry and optimization of a custom alpha cell irradiation setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physics and small-scale dosimetry of [Formula: see text] -emitters for targeted radionuclide therapy: The case of [Formula: see text] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison Between GATE and MCNPX Monte Carlo Codes in Simulation of Medical Linear Accelerator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monte Carlo-based subcellular comparison of electron energy deposition by 177Lu and 161 Tb: implications for targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling and Dosimetry for Alpha-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fast Monte Carlo cell-by-cell simulation for radiobiological effects in targeted radionuclide therapy using pre-calculated single-particle track standard DNA damage data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GATE/Geant4-based dosimetry for ex vivo in solution irradiation of blood with radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cellular dosimetry of (111)In using monte carlo N-particle computer code: comparison with analytic methods and correlation with in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Experimental validation of Monte Carlo dosimetry for therapeutic beta emitters with radiochromic film in a 3D-printed phantom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Alpha-Emitting Radionuclides for Disseminated Cancer Therapy: Focus on Terbium-149
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with a growing interest in alpha-emitters for their high linear energy transfer (LET) and potent cytotoxicity in treating disseminated cancers. This guide provides an objective comparison of Terbium-149 (¹⁴⁹Tb) against other prominent alpha-emitting radionuclides: Actinium-225 (²²⁵Ac), Astatine-211 (²¹¹At), Bismuth-213 (²¹³Bi), and Radium-223 (²²³Ra). The information presented is supported by experimental data to aid in the selection of radionuclides for future research and drug development.
Physical Properties of Alpha-Emitting Radionuclides
A fundamental aspect of selecting a radionuclide for therapeutic applications is its decay characteristics. The half-life, alpha energy, and decay chain all play crucial roles in determining the potential efficacy and safety of a radiopharmaceutical.
| Property | This compound (¹⁴⁹Tb) | Actinium-225 (²²⁵Ac) | Astatine-211 (²¹¹At) | Bismuth-213 (²¹³Bi) | Radium-223 (²²³Ra) |
| Half-life | 4.12 hours[1] | 9.92 days[2][3] | 7.21 hours[4] | 45.6 minutes[5] | 11.43 days[6] |
| Alpha Energy (MeV) | 3.97 (16.7% abundance)[1] | 5.8 (average, multiple daughters)[7] | 5.87 (41.8%), 7.45 (58.2%)[8] | 8.375 (from ²¹³Po daughter)[5][9] | 5.78 (average, multiple daughters) |
| Alpha Emissions per Decay | 0.17[1] | 4 (net)[2] | 1[4] | 1 (predominantly from ²¹³Po)[5] | 4 (net)[6] |
| Daughter Nuclides | Gd-149 (EC, β+), Eu-145 (α)[1] | Fr-221 (α), At-217 (α), Bi-213 (α), Po-213 (α)[2] | Po-211 (EC), Bi-207 (α)[4] | Po-213 (β-), Tl-209 (α)[5][9] | Rn-219 (α), Po-215 (α), Pb-211 (β-), Bi-211 (α)[6] |
| Imaging Capability | PET (β+ emission, 7.1%)[1] | SPECT (gamma emissions from daughters)[7] | SPECT (X-rays from EC)[10] | SPECT (440 keV gamma)[5][9] | SPECT/Planar (gamma emissions) |
Preclinical Performance: A Comparative Overview
The therapeutic potential of a radionuclide is ultimately determined by its performance in preclinical models. This includes its ability to be stably attached to a targeting molecule, its effectiveness in killing cancer cells in vitro, and its biodistribution and therapeutic efficacy in vivo.
In Vitro Cytotoxicity
| Radionuclide-Agent | Cell Line | IC50 Value | Reference |
| ¹⁴⁹Tb-cm09 (folate conjugate) | KB cells | Activity-dependent reduction in viability | [Fol_2014] |
| ²²⁵Ac-PSMA-617 | LNCaP (PSMA+) | 0.14 KBq/mL | [Pre_2025] |
| ²¹¹At-MX35 (antibody) | OVCAR-3 | Not explicitly stated, but showed therapeutic effect | [Com_2012] |
| ²¹³Bi-DOTATATE | AR42J | Dose-dependent antitumor effects observed | [213_2006] |
| ²²³RaCl₂ | Not Applicable (targets bone matrix) | Not Applicable |
In Vivo Therapeutic Efficacy
| Radionuclide-Agent | Tumor Model | Key Findings | Reference |
| ¹⁴⁹Tb-cm09 (folate conjugate) | KB xenografts in nude mice | Significant tumor growth delay and increased survival (30.5-43 days vs 21 days for control).[11] | [Fol_2014] |
| ²²⁵Ac-PSMA-617 | LNCaP xenografts in nude mice | Co-administration with ¹⁷⁷Lu-PSMA-617 showed the best survival and tumor absence.[12] | [Pre_2025] |
| ²¹¹At-MX35 (antibody) | OVCAR-3 intraperitoneal model in nude mice | Reduced micrometastatic growth with a tumor-free fraction of 0.90 in early treatment.[5] | [Com_2012] |
| ²¹³Bi-DOTATATE | AR42J pancreatic tumors in rats | Dose-related antitumor effects with minimal organ toxicity.[13] | [213_2006] |
| ²²³RaCl₂ | Not Applicable (targets bone metastases) | Not Applicable to this comparison of targeted agents. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Radionuclide Production and Purification
The availability and purity of radionuclides are critical for clinical translation.
This compound: Produced via proton-induced spallation of a tantalum target at facilities like ISOLDE/CERN, followed by on-line isotope separation.[11]
Actinium-225: Typically obtained from the decay of Thorium-229.
Astatine-211: Produced in a cyclotron by alpha particle bombardment of a Bismuth-209 target.
Bismuth-213: Eluted from a 225Ac/213Bi generator.[10]
Radiolabeling of Targeting Molecules
Stable chelation of the radionuclide to the targeting vector is paramount for effective tumor targeting and minimizing off-target toxicity.
¹⁴⁹Tb-DOTA-Folate (cm09) Radiolabeling Protocol:
-
To a solution of purified ¹⁴⁹Tb in L-lactate (pH 4.7), add the DOTA-folate conjugate (cm09) stock solution.[11]
-
Incubate the reaction mixture at 95°C for 10 minutes.[11]
-
Perform quality control using HPLC to determine radiochemical purity.[11]
²²⁵Ac-PSMA-617 Radiolabeling Protocol:
-
Add the PSMA-617 precursor in ascorbate buffer to the ²²⁵Ac solution.[8]
-
Optimize the ratio of PSMA-617 peptide to ²²⁵Ac activity (e.g., 11.0-19.5:1).[8]
-
Heat the mixed solution at 90°C for 10 minutes.[8]
-
Formulate the labeled product and perform quality control.[8]
²¹³Bi-DOTATATE Radiolabeling Protocol:
-
Add ²¹³Bi to a solution containing DOTATATE, TRIS buffer, and ascorbic acid at pH 8.7.[1]
-
Incubate the reaction for 5 minutes at 95°C.[1]
-
Stop the reaction by cooling and adding DTPA to chelate any unbound ²¹³Bi.[1]
In Vitro Cytotoxicity Assay
These assays are essential for determining the potency of the radiolabeled compound against cancer cells.
General Protocol for Cell Viability Assay (e.g., MTT or CCK-8):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the radiolabeled compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability relative to untreated controls.
-
Calculate the IC50 value, the concentration of the radiolabeled compound that inhibits cell growth by 50%.
In Vivo Biodistribution and Therapy Studies
Animal models are critical for evaluating the in vivo behavior and therapeutic efficacy of a radiopharmaceutical.
General Protocol for a Xenograft Mouse Model Study:
-
Subcutaneously or intravenously inject cancer cells into immunodeficient mice.
-
Allow tumors to establish and grow to a specified size.
-
For biodistribution studies, inject a single dose of the radiolabeled compound and sacrifice mice at various time points to collect tissues of interest. Measure radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
-
For therapy studies, randomize mice into treatment and control groups. Administer the radiolabeled compound, a non-radiolabeled control, or a vehicle.
-
Monitor tumor volume regularly using calipers.
-
Monitor animal weight and overall health as indicators of toxicity.
-
Follow animals for survival analysis.
Discussion and Future Perspectives
This compound presents a unique profile with its relatively short half-life, which is advantageous for targeting agents with rapid pharmacokinetics, minimizing systemic toxicity. A significant advantage of ¹⁴⁹Tb is its decay includes positron emission, enabling PET imaging for patient-specific dosimetry and treatment monitoring.[1] However, its limited alpha emission branching (16.7%) means a higher administered activity may be required to deliver a therapeutic dose compared to radionuclides with higher alpha yields.[1] The production of ¹⁴⁹Tb currently relies on specialized facilities, which may limit its widespread availability.
Actinium-225 is a potent alpha-emitter due to its cascade of four alpha particles per decay, resulting in high cytotoxicity. Its longer half-life is suitable for targeting molecules with slower uptake kinetics, such as antibodies. A major challenge with ²²⁵Ac is the potential for its daughter nuclides to detach from the chelator, leading to off-target toxicity.
Astatine-211 has a "just right" half-life for many targeting molecules and a simple decay scheme with one alpha particle per decay, which simplifies dosimetry calculations.[14] Its production in cyclotrons is becoming more widespread, increasing its accessibility.
Bismuth-213 , with its very short half-life, is suitable for rapid targeting strategies, such as in the treatment of leukemia or micrometastases. Its availability from a 225Ac/213Bi generator is a logistical advantage.
Radium-223 is unique in this group as it is a bone-seeking agent and is approved for the treatment of bone metastases from prostate cancer. It is not typically conjugated to a targeting molecule in the same way as the other radionuclides discussed here.
Conclusion
The choice of an alpha-emitting radionuclide for the treatment of disseminated cancers is a multifaceted decision that depends on the specific cancer type, the choice of targeting molecule, and the desired therapeutic window. This compound offers the distinct advantage of a theranostic approach with its potential for PET imaging. While challenges in production and its lower alpha branching ratio need to be considered, its favorable decay characteristics and the potential for personalized dosimetry make it a compelling candidate for further research and development in the field of targeted alpha therapy. Direct comparative preclinical studies under standardized conditions are warranted to definitively establish the relative therapeutic indices of these promising alpha-emitting radionuclides.
References
- 1. Relative Biological Evaluation of Cancer Cells by Alpha-particle Radioisotopes -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 2. Dosimetry and Radiobiology of Alpha-Particle Emitting Radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and relative biological effectiveness of alpha emitting radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Case for Dosimetry in Alpha-Emitter Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Emitters for Radiotherapy: From Basic Radiochemistry to Clinical Studies—Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling and Dosimetry for Alpha-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redefining relative biological effectiveness in the context of the EQDX formalism: implications for alpha-particle emitter therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Global comparison of targeted alpha vs targeted beta therapy for cancer: In vitro, in vivo and clinical trials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the radiotoxicity of two alpha-particle-emitting immunoconjugates, this compound and bismuth-213, directed against a tumor-specific, exon 9 deleted (d9) E-cadherin adhesion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of DOTA-Chelated Terbium-149 and Other Radiometals
For researchers, scientists, and drug development professionals at the forefront of radiopharmaceutical innovation, the selection of a stable radiometal-chelator complex is paramount to the success of both diagnostic and therapeutic agents. This guide provides an objective, data-driven comparison of the in vivo stability of Terbium-149 (¹⁴⁹Tb) chelated with the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), benchmarked against other clinically relevant radiometals complexed with the same chelator. By presenting supporting experimental data and detailed methodologies, this guide aims to inform the selection of optimal radiometal-chelator systems for targeted radionuclide therapy and diagnostics.
This compound is a radionuclide of significant interest for targeted alpha therapy due to its short half-life (4.1 hours) and the emission of high-energy alpha particles (3.97 MeV), which can induce highly localized and potent cytotoxicity in cancer cells.[1][2] The stable coordination of ¹⁴⁹Tb is crucial to prevent its release and subsequent accumulation in non-target tissues, particularly the bone. DOTA is a widely used and versatile chelator for a variety of trivalent radiometals, including the lanthanide series to which terbium belongs.[3][4] Its rigid, pre-organized structure generally forms thermodynamically stable and kinetically inert complexes, which is a critical prerequisite for in vivo applications.[5]
This guide delves into the comparative in vivo biodistribution data of DOTA-chelated ¹⁴⁹Tb and other radiometals such as Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Gallium-68 (⁶⁸Ga). The presented data, summarized in clear tabular formats, will aid in understanding the subtle yet significant differences in their in vivo behavior, guiding the development of next-generation radiopharmaceuticals.
Comparative In Vivo Biodistribution Data
The in vivo stability of a radiopharmaceutical is primarily assessed through biodistribution studies, which quantify its uptake and retention in various organs and tissues over time. The following tables summarize quantitative data from preclinical studies, presenting the percentage of the injected dose per gram of tissue (%ID/g) for DOTA-chelated radiometals. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the targeting molecule, animal model, and time points can influence the biodistribution profile.
Table 1: Comparative Biodistribution of DOTA-Chelated Lanthanides in AR42J Tumor-Bearing Mice
| Radiometal | Targeting Molecule | Time p.i. | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Bone (%ID/g) | Reference |
| ¹⁵⁹Tb | DOTATATE | 1 h | ~4.5 | ~12.0 | ~0.5 | ~0.2 | [4] |
| ¹⁷⁵Lu | DOTATATE | 1 h | ~4.8 | ~12.5 | ~0.4 | ~0.2 | [4] |
| ¹⁵⁹Tb | DOTA-LM3 | 1 h | ~5.0 | ~13.0 | ~0.3 | ~0.1 | [4] |
| ¹⁷⁵Lu | DOTA-LM3 | 1 h | ~4.9 | ~12.5 | ~0.3 | ~0.1 | [4] |
This table showcases the similar biodistribution profiles of DOTA-chelated terbium and lutetium, suggesting that for these chemically similar lanthanides, the choice of the targeting peptide has a more significant impact on tumor uptake than the radiometal itself when chelated by DOTA.[4]
Table 2: Biodistribution of DOTA-Chelated Radiometals for Therapy in Tumor-Bearing Mice
| Radiometal | Targeting Molecule | Time p.i. | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Bone (%ID/g) | Reference |
| ²²⁵Ac | DOTA-JR11 | 4 h | 7.7 ± 0.9 | ~1.5 | ~1.0 | ~0.5 | [6] |
| ¹⁷⁷Lu | DOTA-JR11 | 4 h | ~8.0 | ~1.0 | ~0.5 | ~0.2 | [6] |
| ²²⁵Ac | DOTA-OTSA101 | 4 days | 32.8 ± 7.3 | ~5.0 | ~4.0 | ~2.0 | [7] |
This table highlights a comparison between the alpha-emitter ²²⁵Ac and the beta-emitter ¹⁷⁷Lu. While tumor uptake can be comparable, differences in kidney and bone accumulation are noted, which can be critical for dosimetry and potential toxicity.[6] Higher bone uptake for ²²⁵Ac-DOTA conjugates compared to ¹⁷⁷Lu-DOTA conjugates may suggest some in vivo release of ²²⁵Ac, as free actinium is known to accumulate in bone.[7]
Table 3: Biodistribution of DOTA-Chelated Radiometals for Imaging in Tumor-Bearing Mice
| Radiometal | Targeting Molecule | Time p.i. | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Bone (%ID/g) | Reference |
| ⁶⁸Ga | DOTA-TOC | 1 h | 20.8 ± 10.8 (pNET) | 12.9 ± 3.8 | 6.9 ± 2.0 | 0.8 ± 0.3 | [8] |
| ⁸⁹Zr | DOTA-trastuzumab | 72 h | ~30 | ~5 | ~3 | ~10 | [9] |
This table provides data for DOTA-chelated radiometals used in PET imaging. The biodistribution is highly dependent on the targeting molecule and the radiometal's coordination chemistry. For instance, the higher bone uptake of ⁸⁹Zr-DOTA-trastuzumab compared to other DOTA-complexes may indicate some degree of decomplexation in vivo, as free ⁸⁹Zr is known to accumulate in bone.[9]
Experimental Protocols
A comprehensive understanding of the in vivo stability of these radiocomplexes necessitates a detailed look at the methodologies employed in their evaluation.
Radiolabeling of DOTA-Conjugates
The formation of a stable radiometal-DOTA complex is the foundational step for in vivo studies.
General Protocol:
-
A solution of the DOTA-conjugated targeting molecule (e.g., peptide, antibody) is prepared in a suitable buffer, typically with a pH range of 4.5-5.5 to facilitate metal incorporation without causing hydrolysis of the radiometal.[10]
-
The radiometal solution (e.g., ¹⁴⁹TbCl₃, ¹⁷⁷LuCl₃, ²²⁵Ac(NO₃)₃) is added to the DOTA-conjugate solution.
-
The reaction mixture is incubated at an elevated temperature, often between 80-95°C, for a specific duration (e.g., 15-30 minutes).[3][11] For heat-sensitive molecules, labeling can sometimes be achieved at lower temperatures with longer incubation times.[12]
-
The radiochemical purity of the resulting radiolabeled conjugate is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[13]
-
Optionally, a quenching agent like DTPA can be added to scavenge any unincorporated radiometal.[4]
In Vivo Biodistribution Studies
These studies are crucial for determining the pharmacokinetic profile and in vivo stability of the radiopharmaceutical.
Typical Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing xenograft tumors that express the target receptor for the specific DOTA-conjugate are commonly used.[3][10]
-
Administration: A known activity of the purified radiolabeled compound is administered to the animals, typically via intravenous (tail vein) injection.[10]
-
Time Points: Animals are euthanized at various time points post-injection (p.i.), for example, 1, 4, 24, 48, and 72 hours, to assess the temporal distribution of the radiopharmaceutical.[6]
-
Tissue Collection and Measurement: Key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.[14]
-
Data Analysis: The radioactivity in each organ is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]
In Vitro Stability Assays
In vitro assays provide preliminary insights into the stability of the radiocomplex under physiological-like conditions.
Common Protocol:
-
The radiolabeled DOTA-conjugate is incubated in various media, such as phosphate-buffered saline (PBS) or human serum, at 37°C for different durations (e.g., 1, 4, 24 hours).[6][15]
-
At each time point, an aliquot of the incubation mixture is analyzed by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate versus any released radiometal or degraded products.[13]
Visualizing the Process and Influencing Factors
To better illustrate the experimental workflow and the interplay of factors affecting in vivo stability, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vivo stability of DOTA-chelated radiometals.
Caption: Key factors influencing the in vivo stability of DOTA-chelated radiometals.
Discussion and Conclusion
The in vivo stability of DOTA-chelated radiopharmaceuticals is a multifaceted issue influenced by the intrinsic properties of the radiometal, the robust nature of the DOTA cage, and the challenging biological milieu. For the lanthanide series, including this compound and Lutetium-177, DOTA provides a highly stable coordination environment, leading to very similar biodistribution profiles when attached to the same targeting vector.[4] This suggests a high degree of in vivo stability for ¹⁴⁹Tb-DOTA complexes, which is crucial for minimizing off-target radiation damage, particularly to the bone, from the potent alpha emissions.
However, when comparing radiometals with different chemistries, such as the trivalent lanthanides (¹⁴⁹Tb, ¹⁷⁷Lu), the larger trivalent actinide (²²⁵Ac), or other transition metals (⁶⁸Ga, ⁸⁹Zr), the stability of the DOTA complex can vary. For instance, the coordination of the larger ²²⁵Ac ion in the DOTA cage can be less optimal, potentially leading to a slightly higher release in vivo compared to the lanthanides.[6][7] This underscores the importance of empirical in vivo evaluation for each new radiopharmaceutical.
The choice of chelator is a critical determinant of in vivo stability. While DOTA is a gold standard for many trivalent radiometals, it may not be optimal for all, such as Zirconium-89, where the higher denticity chelator DFO is more commonly used, despite its own stability challenges.[16] The development of novel chelators with improved coordination properties for specific radiometals remains an active area of research.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of the Ga-68 labeled somatostatin analogue DOTA-NOC in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. harvest.usask.ca [harvest.usask.ca]
A Comparative Guide to Terbium-149: A True Theranostic Agent for Simultaneous Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is rapidly evolving towards a personalized approach, with theranostic agents at the forefront of this revolution. These unique compounds combine diagnostic imaging and targeted radiotherapy within a single molecule, offering the potential to visualize, quantify, and treat disease with unprecedented precision. Among the emerging candidates, Terbium-149 (¹⁴⁹Tb) is garnering significant attention for its unique decay properties that make it a true theranostic radionuclide. This guide provides an objective comparison of ¹⁴⁹Tb with established and other emerging theranostic agents, supported by available experimental data and detailed methodologies.
A New Frontier in Theranostics: The Promise of this compound
This compound is a rare earth radiolanthanide with a half-life of 4.1 hours. Its decay characteristics are what set it apart as a promising theranostic agent. It decays via α-emission (17% of the time with an energy of 3.97 MeV) and positron (β+) emission (7.1% of the time), as well as electron capture. This dual decay mechanism allows for both targeted alpha therapy, which is highly effective at killing cancer cells due to the high linear energy transfer (LET) and short path length of alpha particles, and positron emission tomography (PET) imaging to visualize the radiopharmaceutical's distribution in the body.[1][2]
This guide will compare ¹⁴⁹Tb with three other key radionuclides used in theranostics:
-
Lutetium-177 (¹⁷⁷Lu): A well-established β⁻-emitter widely used for treating neuroendocrine tumors and prostate cancer.
-
Actinium-225 (²²⁵Ac): A potent α-emitter under investigation for targeted alpha therapy, particularly for prostate cancer.
-
Gallium-68 (⁶⁸Ga): A dedicated positron emitter for high-resolution PET imaging, often used as the diagnostic partner in a theranostic pair.
Comparative Data of Theranostic Radionuclides
The following tables summarize key quantitative data for ¹⁴⁹Tb and its counterparts. For a fair comparison, data for radiopharmaceuticals targeting the Prostate-Specific Membrane Antigen (PSMA) and Somatostatin Receptors (SSTR) are presented where available.
| Radionuclide | Half-life | Decay Mode(s) | Particle Energy | Primary Imaging Modality |
| ¹⁴⁹Tb | 4.1 h | α, β+, EC | α: 3.97 MeV, β+: 0.73 MeV (mean) | PET |
| ¹⁷⁷Lu | 6.7 d | β⁻, γ | β⁻: 0.133 MeV (mean) | SPECT |
| ²²⁵Ac | 9.9 d | α (series) | α: 5.8 - 8.4 MeV | Not directly imaged (surrogates used) |
| ⁶⁸Ga | 68 min | β+, EC | β+: 0.836 MeV (mean) | PET |
Table 1: Physical Properties of Selected Theranostic Radionuclides
| Radiopharmaceutical | Cell Line | IC50 / EC50 | Source |
| [¹⁴⁹Tb]Tb-DOTATATE | AR42J | 1.2 kBq/mL (EC50) | [3][4] |
| [¹⁷⁷Lu]Lu-PSMA-617 | DU145-PSMA | IC50 values in the nanomolar range | [5] |
| [²²⁵Ac]Ac-PSMA-617 | LNCaP (PSMA+) | 0.14 KBq/mL (IC50) | [6][7] |
| [²²⁵Ac]Ac-PSMA-617 | PC3 (PSMA-) | 15.5 KBq/mL (IC50) | [6][7] |
Table 2: In Vitro Cytotoxicity Data (Note: Direct comparison is limited by different cell lines and targeting molecules.)
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g at peak) | Time Point | Source |
| [¹⁴⁹Tb]Tb-PSMA-617 | PC-3 PIP xenografts | Data not available | - | |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP xenografts | 23.31 ± 0.94 | 4 h | [8] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP xenografts | ~45 | 24 h | [9] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | PC-3 PIP xenografts | Comparable to [¹⁷⁷Lu]Lu-PSMA-617 | - | [5] |
| [⁶⁴Cu]Cu-PSMA-617 | BGC-823 xenografts | Data available | - | [10][11] |
Table 3: Preclinical In Vivo Biodistribution in Tumor Tissue (Note: %ID/g is the percentage of injected dose per gram of tissue.)
| Radiopharmaceutical | Tumor Model | Key Efficacy Outcome | Source |
| [¹⁴⁹Tb]Tb-PSMA-617 | PC-3 PIP xenografts | Significant tumor growth delay; median survival of 36 days (treated) vs. 20 days (control) | [12] |
| [¹⁴⁹Tb]Tb-DOTATATE | AR42J xenografts | Median survival of 16.5 days (treated) vs. 8 days (control) | [3][4] |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP bone metastasis model | Significant survival extension (30.7% for 37 MBq, 53.8% for 111 MBq) | [8] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC-3 PIP xenografts | Did not show significant tumor growth inhibition at 2 MBq | [13] |
| [²²⁵Ac]Ac-PSMA-617 | LNCaP xenografts | Co-administration with [¹⁷⁷Lu]Lu-PSMA-617 showed the best survival and tumor regression | [6][7] |
| [²²⁵Ac]Ac-PSMA-617 | LNCaP xenografts | Significant tumor growth inhibition with complete response in some models | [14] |
Table 4: Preclinical Therapeutic Efficacy
| Imaging Agent | Phantom/Scanner | Spatial Resolution (mm) | Source |
| [⁶⁸Ga]Ga-PSMA-11 | Digital Biograph Vision PET/CT | 5.5 - 6.3 | [15] |
| ⁶⁸Ga-HCl | Siemens Biograph Vision | Up to 18% worse than ¹⁸F-FDG | [16][17][18] |
Table 5: Imaging Resolution
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.
Production of Radionuclides
-
This compound: Produced via proton-induced spallation of tantalum targets at facilities like ISOLDE at CERN. The process involves irradiating a tantalum foil with a high-energy proton beam (e.g., 1.4 GeV). The resulting spallation products are then released from the target, ionized, and mass-separated to isolate ¹⁴⁹Tb.[1][2][19] A subsequent chemical purification step using cation exchange and extraction chromatography is necessary to remove isobaric and pseudo-isobaric impurities.[20]
-
Lutetium-177: Can be produced through two main routes:
-
Direct route: Neutron irradiation of enriched ¹⁷⁶Lu targets in a nuclear reactor.
-
Indirect route: Neutron irradiation of enriched ¹⁷⁶Yb targets to produce ¹⁷⁷Yb, which then decays to ¹⁷⁷Lu.
-
-
Actinium-225: Primarily sourced from the decay of Thorium-229. Accelerator-based methods, such as proton irradiation of Thorium-232 targets, are being developed to meet the increasing demand.
-
Gallium-68: Typically obtained from a ⁶⁸Ge/⁶⁸Ga generator, which allows for on-site production of the radionuclide.
Radiolabeling of Targeting Molecules (e.g., PSMA-617)
The general procedure for radiolabeling DOTA-conjugated molecules like PSMA-617 involves the chelation of the metallic radionuclide.
-
[¹⁴⁹Tb]Tb-PSMA-617: The labeling of PSMA-617 with ¹⁴⁹Tb is performed at a pH of 4.5. An aliquot of ¹⁴⁹TbCl₃ in HCl is added to a mixture of sodium acetate and PSMA-617. The reaction mixture is then incubated at 95°C for 15 minutes.[12]
-
[¹⁷⁷Lu]Lu-PSMA-617: The PSMA-617 precursor is mixed with ¹⁷⁷LuCl₃ in a buffer solution (e.g., sodium acetate or ascorbate buffer) at a pH between 4.5 and 5.5. The reaction is heated to 95°C for 10-30 minutes.[8]
-
[²²⁵Ac]Ac-PSMA-617: The PSMA-617 precursor is dissolved in a buffer (e.g., Tris or ascorbate buffer) and mixed with an ²²⁵Ac solution. The reaction is heated at 90-120°C for 10-50 minutes.[12][17][21]
-
[⁶⁸Ga]Ga-PSMA-11: The ⁶⁸Ga eluate from the generator is purified and reacted with the PSMA-11 precursor in a buffer (e.g., sodium acetate or HEPES) at an acidic pH. The reaction is typically heated at 85-95°C for 3-10 minutes.[6][13]
In Vitro and In Vivo Experiments
-
In Vitro Cytotoxicity Assays: Cancer cell lines with varying levels of target expression (e.g., LNCaP for PSMA, AR42J for SSTR) are incubated with increasing concentrations of the radiopharmaceutical. Cell viability is then assessed using methods like MTT or colony formation assays to determine the IC50 or EC50 values.[3][4][6][7]
-
In Vivo Biodistribution Studies: Tumor-bearing animal models (e.g., mice with xenografted human cancer cells) are injected with the radiopharmaceutical. At various time points, tissues and organs are harvested, weighed, and the radioactivity is measured to determine the uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8][9]
-
In Vivo Therapeutic Efficacy Studies: Tumor-bearing animals are treated with the radiopharmaceutical, and tumor growth is monitored over time using caliper measurements or imaging. Survival rates are also recorded.[8][12][13][14]
Visualizing the Mechanisms and Workflows
To better understand the biological pathways and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
- 7. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 64Cu-PSMA-617: A novel PSMA-targeted radio-tracer for PET imaging in gastric adenocarcinoma xenografted mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Alpha-PET for Prostate Cancer: Preclinical investigation using 149Tb-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 15. Reduction of emission time for [68Ga]Ga-PSMA PET/CT using the digital biograph vision: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of image quality and spatial resolution between 18F, 68Ga, and 64Cu phantom measurements using a digital Biograph Vision PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of image quality and spatial resolution between 18F, 68Ga, and 64Cu phantom measurements using a digital Biograph Vision PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Heavy-Ion versus Proton-Induced Reactions for Terbium-149 Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ¹⁴⁹Tb Manufacturing
Terbium-149 (¹⁴⁹Tb), a radionuclide with significant potential for targeted alpha therapy, presents a unique theranostic profile due to its emission of both alpha particles and positrons.[1] The selection of an optimal production method is critical for ensuring a consistent and high-purity supply for preclinical and clinical research. This guide provides a comparative analysis of the two primary manufacturing routes: heavy-ion-induced and proton-induced nuclear reactions. We will delve into the quantitative performance of each method, supported by experimental data, and provide detailed experimental protocols.
Performance Comparison: Heavy-Ion vs. Proton-Induced Reactions
The choice between heavy-ion and proton-induced reactions for ¹⁴⁹Tb production involves a trade-off between production yield, radionuclidic purity, and the required accelerator infrastructure. The following tables summarize the key quantitative data for prominent reactions within each category.
Table 1: Heavy-Ion Induced Reactions for ¹⁴⁹Tb Production
| Reaction | Target Material | Projectile & Energy | Maximum Cross-Section (σ_max) | Reported Yield | Radionuclidic Purity Concerns |
| ¹⁴¹Pr(¹²C,4n)¹⁴⁹Tb | ¹⁴¹Pr (monoisotopic) | ¹²C | ~35 mb[2][3] | Lower compared to indirect routes.[2][3] | Co-production of other terbium isotopes. |
| ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy → ¹⁴⁹Tb | Enriched ¹⁴²Nd | ¹²C (~108-120 MeV) | ≥ 300 mb (for ¹⁴⁹Dy)[2][3] | ~70 µCi (~2.6 MBq) from a 12 mg/cm² natNd₂O₃ target with a 0.5 eµA, 1.25 h irradiation.[2][3] Estimated 0.4-0.8 Ci (15-30 GBq) with enriched ¹⁴²Nd and higher beam current.[3] | Production of other lanthanides from neodymium isotopes in natural targets necessitates efficient chemical separation.[4] |
| ¹⁴⁷⁻¹⁴⁹Sm(⁶Li,xn)¹⁴⁹Tb | Enriched ¹⁴⁷Sm, ¹⁴⁸Sm, ¹⁴⁹Sm | ⁶Li (45-65 MeV) | Data available, follows trends of other heavy-ion reactions.[5] | Investigated as a potential production pathway.[5] | Co-production of the isomeric state ¹⁴⁹ᵐTb, which does not decay to the ground state.[5] |
Table 2: Proton-Induced Reactions for ¹⁴⁹Tb Production
| Reaction | Target Material | Projectile & Energy | Maximum Cross-Section (σ_max) | Reported Yield | Radionuclidic Purity Concerns |
| ¹⁵²Gd(p,4n)¹⁴⁹Tb | Enriched ¹⁵²Gd | Protons (~50-70 MeV) | High, but specific values vary.[6] 7.1 mb at 69.8 MeV on natural Gd.[6] | High thick target yield is possible with highly enriched ¹⁵²Gd targets.[6] | Overlapping excitation curves with neighboring terbium radioisotopes, limiting radionuclidic purity (<65%) without mass separation.[7] Low natural abundance of ¹⁵²Gd (0.2%) makes target enrichment challenging.[7] |
| Ta(p, spallation)¹⁴⁹Tb | Tantalum (Ta) | Protons (0.3 - 1.7 GeV) | Highest between 1.1 and 1.3 GeV.[6] | Up to 260 MBq obtained after separation from a 1.4 GeV proton irradiation at CERN-ISOLDE.[8] 38 GBq in-target activity reported at CERN-MEDICIS.[9] | Co-production of a wide range of spallation products, including isobaric and pseudo-isobaric contaminants.[8][10] Requires online mass separation followed by chemical purification to achieve >99% radionuclidic purity.[8][11] |
Nuclear Reaction Pathways
The production of ¹⁴⁹Tb via heavy-ion and proton-induced reactions follows distinct nuclear pathways. The diagrams below, generated using the DOT language, illustrate these processes.
Experimental Protocols
Achieving high-purity ¹⁴⁹Tb suitable for radiopharmaceutical applications necessitates meticulous experimental procedures, particularly for target processing and chemical separation.
Heavy-Ion Production and Separation Workflow
The production of ¹⁴⁹Tb via heavy-ion reactions, such as ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy → ¹⁴⁹Tb, is followed by a crucial chemical separation step to isolate the desired radionuclide from the target material and other reaction byproducts.
Detailed Methodology: Cation-Exchange Chromatography for Heavy-Ion Produced ¹⁴⁹Tb
-
Target Dissolution: Following irradiation, the neodymium oxide target is dissolved in a suitable acid, such as nitric acid.
-
Column Preparation: A cation-exchange column (e.g., Aminex A5) is prepared and equilibrated.[4][12]
-
Loading: The dissolved target solution is loaded onto the column.
-
Elution: The separation of different lanthanides is achieved by eluting the column with a complexing agent, typically α-hydroxyisobutyric acid (α-HIBA), at a specific pH and concentration.[2][4] The elution is often performed under pressure to improve separation efficiency.[4]
-
Fraction Collection: Fractions are collected and analyzed by gamma spectrometry to identify the fraction containing the purified ¹⁴⁹Tb.[2]
-
Final Formulation: The terbium-containing fraction is processed to remove the eluent and reconstituted in a suitable solution, such as dilute HCl, to form [¹⁴⁹Tb]TbCl₃.[12]
A chemical yield of ≥ 90% has been reported for this separation process.[2]
Proton-Induced Spallation and Purification Workflow
The production of ¹⁴⁹Tb via proton-induced spallation of a tantalum target is a multi-stage process that leverages online isotope separation followed by radiochemical purification to handle the complex mixture of reaction products.
Detailed Methodology: Purification of Mass-Separated ¹⁴⁹Tb
-
Irradiation and Mass Separation: A tantalum target is irradiated with high-energy protons (e.g., 1.4 GeV at CERN-ISOLDE).[7][8] The spallation products are released, ionized, and mass-separated online to implant ions of mass 149 onto a collection foil (e.g., zinc-coated gold).[11][13]
-
Foil Processing: The zinc layer containing the implanted ¹⁴⁹Tb and isobaric contaminants is selectively dissolved.[8]
-
Chromatographic Separation: A multi-step chromatographic process is employed to separate ¹⁴⁹Tb from co-implanted isobars (like ¹⁴⁹Gd) and other contaminants. This typically involves:
-
Quality Control: The final product undergoes rigorous quality control, including gamma-ray spectrometry to determine radionuclidic purity and inductively coupled plasma mass spectrometry (ICP-MS) to assess chemical purity.[8]
This dual separation approach (mass separation followed by chemical purification) is capable of producing ¹⁴⁹Tb with a radionuclidic purity exceeding 99%.[8]
Conclusion
Both heavy-ion and proton-induced reactions are viable pathways for the production of ¹⁴⁹Tb. Heavy-ion reactions, particularly the indirect ¹⁴²Nd(¹²C,5n)¹⁴⁹Dy → ¹⁴⁹Tb route, offer the potential for high yields with simpler accelerator requirements but necessitate efficient chemical separation, especially when using natural isotopic targets. Proton-induced reactions on enriched ¹⁵²Gd targets can also provide high yields but are hampered by the low natural abundance of the target material and co-production of other terbium isotopes.
The proton spallation of tantalum targets, coupled with online mass separation and subsequent radiochemical purification, has been demonstrated to produce high-purity ¹⁴⁹Tb suitable for preclinical studies.[8][11] While this method requires sophisticated infrastructure, it is a powerful approach for generating the high-quality radionuclide needed to advance targeted alpha therapy research. The choice of production method will ultimately depend on the available facilities, desired yield and purity, and the scale of production required.
References
- 1. Production Cross-Section Measurements for Terbium Radionuclides of Medical Interest Produced in Tantalum Targets Irradiated by 0.3 to 1.7 GeV Protons and Corresponding Thick Target Yield Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. This compound for nuclear medicine. The production of 149Tb via heavy ions induced nuclear reactions [inis.iaea.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound production: a focus on yield and quality improvement towards preclinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Theranostic Terbium Radioisotopes: Challenges in Production for Clinical Application [frontiersin.org]
- 10. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Folate Receptor Targeted Alpha-Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the radiobiological advantages of Terbium-149 alpha emission over beta-emitting therapies
A comparative analysis of the radiobiological advantages of Terbium-149 alpha therapy over conventional beta-emitting radiopharmaceuticals reveals a significant potential for increased therapeutic efficacy, particularly for treating micrometastatic disease and individual cancer cells. This guide provides a comprehensive evaluation for researchers, scientists, and drug development professionals, supported by experimental data, detailed protocols, and visualizations of the underlying biological mechanisms.
This compound (¹⁴⁹Tb) is an alpha-emitting radionuclide that has garnered considerable interest in the field of nuclear medicine for its potential to offer a more potent and targeted approach to cancer therapy compared to traditional beta-emitting isotopes.[1][2] The fundamental difference in the radiobiological effects of alpha and beta particles stems from their distinct physical properties, primarily their mass, charge, and resulting energy deposition patterns in tissue.
The Alpha Advantage: High-LET Radiation and Its Consequences
Alpha particles, being helium nuclei, are significantly larger and more highly charged than beta particles (electrons or positrons). This results in a short tissue range of approximately 25-80 micrometers and a high linear energy transfer (LET), which is the rate of energy deposition along the particle's track.[3][4] The LET of ¹⁴⁹Tb alpha particles is around 100-140 keV/μm, starkly contrasting with the approximately 0.2 keV/μm LET of beta particles.[3][5] This dense ionization track leads to complex and irreparable DNA double-strand breaks (DSBs), a key factor in its heightened cytotoxicity.[3][6]
Key Radiobiological Parameters: A Comparative Overview
The superior cell-killing potential of alpha emitters like ¹⁴⁹Tb is quantified by several radiobiological parameters.
| Parameter | This compound (α-emitter) | Beta-Emitters (e.g., ¹⁷⁷Lu, ¹³¹I) | Significance |
| Linear Energy Transfer (LET) | ~100 - 140 keV/μm[3][5] | ~0.2 keV/μm[3] | High LET leads to dense ionization and complex, difficult-to-repair DNA damage. |
| Relative Biological Effectiveness (RBE) | Median of ~10.4[7] | ~1 | Alpha particles are significantly more effective at killing cells per unit of absorbed dose. |
| Oxygen Enhancement Ratio (OER) | Close to 1.0[8] | 2.0 - 3.0 | Efficacy is independent of tumor oxygenation status, overcoming hypoxia-related radioresistance. |
| Tissue Range | ~25 - 80 µm[3][4] | Several millimeters | Precisely targets cancer cells with minimal damage to surrounding healthy tissue. |
Cellular Mechanisms: DNA Damage and Signaling Pathways
The high-LET nature of alpha particles induces clustered DNA damage, including multiple DSBs within a small region of the DNA helix.[4][6] This type of complex damage is less amenable to repair by the cell's machinery, such as homologous recombination (HR) and non-homologous end joining (NHEJ), which are more effective at repairing the sparse, single-strand breaks and simpler DSBs caused by low-LET beta radiation.[6]
The cellular response to alpha particle-induced DNA damage involves the activation of the DNA damage response (DDR) pathway, with the ATM kinase playing a central role.[4] However, the severity of the damage often overwhelms the repair capacity, leading to the induction of apoptosis (programmed cell death). Studies have shown that alpha radiation can initiate cell death through the activation of the TNF-α and Fas signaling pathways.[9]
Experimental Evidence from Preclinical Studies
Preclinical research has consistently demonstrated the therapeutic potential of ¹⁴⁹Tb-based radiopharmaceuticals.
A study using a ¹⁴⁹Tb-labeled folate conjugate in mice with folate receptor-positive tumors showed a significant delay in tumor growth and prolonged survival times compared to untreated controls.[3] Mice treated with 2.2 MBq and 3.0 MBq of the agent had average survival times of 30.5 and 43 days, respectively, compared to 21 days for the control group.[3]
Another preclinical study investigated ¹⁴⁹Tb-labeled rituximab in a lymphoma mouse model. A remarkable 89% of the treated mice showed tumor-free survival for over 120 days.[10]
More recent studies with ¹⁴⁹Tb-DOTATATE and ¹⁴⁹Tb-DOTA-LM3 in tumor-bearing mice demonstrated significant extensions in median survival times. A single injection of 5 MBq resulted in median survivals of 16.5 and 19 days, respectively, compared to 8 days for controls. Two injections of 5 MBq further increased median survival to 30 and 29 days.[11]
Experimental Protocols: A Glimpse into the Methodology
The production and evaluation of ¹⁴⁹Tb-based radiopharmaceuticals involve a series of sophisticated steps.
Production of this compound
¹⁴⁹Tb is typically produced at specialized facilities like ISOLDE at CERN. The process involves the spallation of a tantalum target with high-energy protons. The resulting spallation products are then ionized, mass-separated, and implanted onto a collection foil. Subsequent radiochemical purification is crucial to obtain high-purity ¹⁴⁹Tb suitable for labeling.[3][12]
Radiolabeling and Quality Control
The purified ¹⁴⁹Tb is then used to radiolabel targeting molecules, such as peptides (e.g., DOTATATE) or antibodies (e.g., rituximab), which are functionalized with a chelator like DOTA. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a short duration (e.g., 15 minutes).[3][10] The radiochemical purity and specific activity of the final radiopharmaceutical are assessed using techniques like high-performance liquid chromatography (HPLC).[10]
In Vitro and In Vivo Evaluation
The therapeutic efficacy of the ¹⁴⁹Tb-labeled compounds is evaluated through a series of in vitro and in vivo experiments.
-
In Vitro Studies: Cell viability assays are performed on cancer cell lines to determine the cytotoxic effects of the radiopharmaceutical.[11] Immunofluorescence imaging of DNA damage markers like γ-H2A.X and 53BP1 is used to quantify the induction of DNA double-strand breaks.[11]
-
In Vivo Studies: Animal models, typically tumor-bearing mice, are used to assess the therapeutic efficacy and safety of the agent.[3][10][11] Key endpoints include tumor growth inhibition, survival analysis, and evaluation of potential toxicity to healthy organs.[3][10][11]
Theranostic Potential and Future Outlook
A unique feature of ¹⁴⁹Tb is its decay profile, which includes not only alpha emission but also positron emission (7.1% branching ratio).[3][5][10] This allows for Positron Emission Tomography (PET) imaging, enabling a "theranostic" approach where the same radionuclide can be used for both therapy and in vivo visualization of the radiopharmaceutical's biodistribution.[3][5]
While the preclinical data for ¹⁴⁹Tb is highly promising, challenges related to its production and availability have limited its widespread clinical translation.[10][13] However, ongoing efforts to enhance production capabilities at facilities like CERN-MEDICIS are paving the way for future clinical trials.[10]
References
- 1. openmedscience.com [openmedscience.com]
- 2. Alpha- and beta-emitting radiolanthanides in targeted cancer therapy: the potential role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. arxiv.org [arxiv.org]
- 9. Differential Effects of Alpha-Particle Radiation and X-Irradiation on Genes Associated with Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
- 12. Folate Receptor Targeted Alpha-Therapy Using this compound | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Terbium-149: A Procedural Guide for Research Laboratories
For Immediate Release
As a pioneering radionuclide in targeted alpha therapy, Terbium-149 (¹⁴⁹Tb) presents unique opportunities for researchers and drug development professionals. Its potent therapeutic properties also necessitate rigorous safety and disposal protocols. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for ¹⁴⁹Tb to ensure the safety of laboratory personnel and compliance with regulatory standards.
This compound is a short-lived, alpha-emitting radionuclide with a half-life of approximately 4.1 hours.[1] Its proper handling and disposal are critical for maintaining a safe research environment. The primary method for managing ¹⁴⁹Tb waste is through decay-in-storage, a process governed by institutional radiation safety programs and national regulations.
Quantitative Data for this compound
The following table summarizes the key radiological properties of this compound and its primary decay products, which are crucial for waste management considerations.
| Property | This compound (¹⁴⁹Tb) | Gadolinium-149 (¹⁴⁹Gd) | Europium-149 (¹⁴⁹Eu) | Europium-145 (¹⁴⁵Eu) | Samarium-145 (¹⁴⁵Sm) | Promethium-145 (¹⁴⁵Pm) |
| Half-life | 4.118 hours[2] | 9.28 days[3] | 93.1 days[3] | 5.93 days[3] | 340 days[3] | 17.7 years[3] |
| Primary Emissions | Alpha (α), Positron (β+), Gamma (γ)[2][4] | Electron Capture (EC) | Electron Capture (EC) | Electron Capture (EC) | Electron Capture (EC) | Electron Capture (EC) |
| Alpha Energy (MeV) | 3.97[3] | N/A | N/A | N/A | N/A | N/A |
| Decay Path | Primarily decays via electron capture (76.2%) and positron emission (7.1%) to ¹⁴⁹Gd, and by alpha decay (16.7%) to ¹⁴⁵Eu.[3] | Decays to ¹⁴⁹Eu | Decays to stable ¹⁴⁹Sm | Decays to ¹⁴⁵Sm | Decays to ¹⁴⁵Pm | Decays to stable ¹⁴⁵Nd |
| Primary Hazard | High LET alpha radiation, posing an internal hazard. | Low-energy radiation | Low-energy radiation | Low-energy radiation | Low-energy radiation | Low-energy radiation |
Note: The complex decay chain of this compound results in longer-lived daughter isotopes that must be considered in waste management plans, although specific guidelines for their disposal remain to be fully determined.[3]
Experimental Protocols: Standard Operating Procedure for this compound Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste through decay-in-storage. This procedure is based on general principles of radioactive waste management and should be adapted to comply with your institution's specific Radiation Safety Program and relevant local and national regulations.[5][6]
1. Waste Segregation and Collection:
-
Objective: To properly segregate and contain ¹⁴⁹Tb waste at the point of generation.
-
Procedure:
-
Designate specific, clearly labeled waste containers for solid and liquid ¹⁴⁹Tb waste in the immediate work area.
-
Solid waste (e.g., gloves, absorbent paper, plasticware) should be placed in a durable, leak-proof plastic bag within a shielded container.
-
Liquid waste (e.g., aqueous solutions) should be collected in a shatter-proof, sealed container. Avoid mixing with other hazardous materials like flammable solvents.
-
All waste containers must be labeled with the radioisotope ("this compound"), the date, the estimated activity, and the responsible user's name.[6]
-
2. Transfer to Decay-in-Storage Facility:
-
Objective: To safely transport the collected waste to a designated radioactive waste storage area.
-
Procedure:
-
Securely seal all waste containers before removal from the laboratory.
-
Use a secondary container for transport to the storage facility.
-
Follow institutional procedures for transporting radioactive materials between laboratories and storage areas.
-
3. Decay-in-Storage:
-
Objective: To store the ¹⁴⁹Tb waste for a sufficient period to allow for radioactive decay to background levels.
-
Procedure:
-
Log the waste into the storage facility's inventory system.
-
Store the waste in a shielded, secure location away from high-traffic areas.
-
The recommended decay period is a minimum of 10 half-lives. For ¹⁴⁹Tb, this is approximately 42 hours. However, due to the presence of longer-lived daughter products, a more extended storage period may be required by your institution's Radiation Safety Officer (RSO).
-
4. Final Survey and Disposal:
-
Objective: To confirm the waste is no longer radioactive and can be disposed of as non-radioactive waste.
-
Procedure:
-
After the decay period, survey the waste container using a calibrated radiation survey meter appropriate for detecting the emissions of ¹⁴⁹Tb and its daughters (e.g., a Geiger-Müller counter or a sodium iodide detector).
-
The survey reading should be indistinguishable from the background radiation level.
-
If the survey confirms decay to background levels, deface or remove all radioactive material labels from the container.[5]
-
Dispose of the waste in the appropriate non-radioactive waste stream (e.g., regular trash, biohazardous waste, chemical waste), in accordance with institutional guidelines.[5]
-
Record the final survey results and disposal date in the radioactive waste log.[5]
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research setting.
References
- 1. openmedscience.com [openmedscience.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nrc.gov [nrc.gov]
- 6. Procedure for disposal of radioactive waste - NTNU [i.ntnu.no]
Essential Safety and Logistics for Handling Terbium-149
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Terbium-149 (¹⁴⁹Tb) is a radionuclide of significant interest in the field of nuclear medicine, particularly for targeted alpha therapy and PET imaging. Its unique decay properties, which include the emission of alpha particles, positrons, and gamma radiation, necessitate stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe handling of this compound.
Understanding the Radiological Hazards of this compound
This compound has a relatively short half-life of 4.118 hours and undergoes a complex decay process.[1] It decays primarily through electron capture (approximately 76.2%) and positron (β+) emission (approximately 7.1%) to Gadolinium-149.[2] A smaller fraction (approximately 16.7%) decays via the emission of alpha (α) particles to Europium-145.[2] This combination of emissions presents multiple radiological hazards that must be addressed through appropriate personal protective equipment (PPE), shielding, and handling procedures.
The emitted alpha particles have high linear energy transfer (LET), making them highly effective for targeted cell killing in cancer therapy but also posing a significant internal hazard if inhaled or ingested.[2][3] The positrons annihilate to produce two high-energy (511 keV) gamma photons, which are highly penetrating and require substantial shielding.[4] Additionally, ¹⁴⁹Tb emits several gamma rays of varying energies, with the most prominent being at 165 keV (26.4% intensity).[1][3][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to protect against both contamination and external radiation exposure.
Core PPE Requirements:
-
Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or contamination, disposable coveralls are recommended.
-
Hand Protection: Double gloving with nitrile or latex gloves is essential to prevent skin contamination. Change the outer pair of gloves frequently, especially if contamination is suspected.
-
Eye and Face Protection: Safety glasses are a minimum requirement. A full-face shield should be worn during procedures that could generate aerosols or splashes of radioactive material.
-
Dosimetry: All personnel handling this compound must wear whole-body and extremity (ring) dosimeters to monitor their radiation exposure.
Respiratory Protection:
Due to the alpha emission of this compound, preventing inhalation is critical. A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be worn when working with unsealed sources, particularly if there is a risk of generating airborne contamination.
Operational Plans: A Step-by-Step Guide
Safe handling of this compound requires meticulous planning and execution of all procedures within a designated radioactive materials laboratory.
Laboratory Setup and Shielding
All work with this compound should be conducted in a designated and properly labeled radioactive work area. This area should be equipped with:
-
Fume Hood or Glove Box: All manipulations of open radioactive sources must be performed in a certified fume hood or a glove box to contain any potential airborne contamination.
-
Shielding: The high-energy gamma rays from positron annihilation (511 keV) and other gamma emissions necessitate appropriate shielding.
-
Local Shielding: Use lead or tungsten pigs and bricks to shield stock vials and syringes containing this compound.
-
Body Shielding: Utilize L-block shields on benchtops to protect the torso and head during manipulations.
-
| Shielding Material | Half-Value Layer (HVL) for 511 keV Gamma Rays |
| Lead | ~4-5 mm |
| Concrete | ~3.4 cm |
Experimental Protocol: Radiolabeling with this compound
The following is a detailed methodology for a common procedure involving this compound: radiolabeling of a DOTA-conjugated molecule. This protocol is based on established procedures and should be adapted to specific laboratory conditions and safety regulations.[6]
Materials:
-
This compound in a suitable buffer (e.g., α-hydroxyisobutyric acid solution)[6]
-
DOTA-conjugated targeting molecule (e.g., DOTANOC)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Heating block
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
Preparation: In a shielded fume hood, carefully transfer a known activity of the this compound solution to a reaction vessel.
-
Addition of Targeting Molecule: Add the DOTA-conjugated molecule to the reaction vessel.
-
Incubation: Gently mix the solution and incubate at a specified temperature and time (e.g., 95°C for 15 minutes).[6]
-
Quality Control: After incubation, perform radiochemical purity analysis using an HPLC system to confirm the successful labeling of the targeting molecule.[6]
Disposal Plans
Proper management of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste generated from work with this compound must be segregated at the point of generation into the following categories:
-
Dry Solid Waste: Contaminated gloves, absorbent paper, plasticware, etc.
-
Liquid Waste: Aqueous and organic solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects.
Waste Storage and Disposal
-
Shielded Containers: All waste containers must be appropriately shielded to minimize radiation exposure to personnel. Lead-lined waste bins are recommended.
-
Labeling: Each waste container must be clearly labeled with the radiation symbol, the radionuclide (this compound), the date, and the activity content.
-
Decay-in-Storage: Given this compound's short half-life of 4.118 hours, waste can be stored for decay. A general rule of thumb is to store the waste for at least 10 half-lives (approximately 42 hours) to allow the radioactivity to decay to negligible levels.
-
Final Disposal: After sufficient decay, the waste should be monitored with a radiation survey meter to ensure it is at background levels before being disposed of as regular biohazardous or chemical waste, in accordance with institutional guidelines.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and calm action is required to minimize exposure and prevent the spread of contamination.
Minor Spills (small volume, low activity, contained):
-
Alert: Notify personnel in the immediate area.
-
Contain: Cover the spill with absorbent paper.
-
Clean: Wearing appropriate PPE, clean the area from the outer edge of the spill towards the center using a decontamination solution.
-
Survey: Monitor the area, your hands, and clothing for contamination.
-
Report: Report the incident to the Radiation Safety Officer (RSO).
Major Spills (large volume, high activity, airborne contamination):
-
Evacuate: Evacuate the immediate area, securing it to prevent entry.
-
Alert: Notify all personnel in the vicinity and the RSO immediately.
-
Decontaminate Personnel: Remove contaminated clothing and wash affected skin with soap and water.
-
Await Assistance: Do not re-enter the area until cleared by the RSO.
Decontamination
For routine decontamination of surfaces and equipment contaminated with this compound, commercially available radioactive decontamination solutions are effective. For lanthanide radioisotopes like terbium, solutions containing chelating agents such as EDTA can be particularly effective. Always follow the manufacturer's instructions and wear appropriate PPE during decontamination procedures.
Quantitative Data Summary
The following tables summarize the key quantitative data for the safe handling of this compound.
Table 1: Decay Characteristics of this compound
| Property | Value |
| Half-life | 4.118 hours[1] |
| Primary Decay Modes | Electron Capture (~76.2%), Alpha Emission (~16.7%), Positron Emission (~7.1%)[2] |
| Alpha Particle Energy | 3.97 MeV[3] |
| Positron (β+) Max Energy | ~2.45 MeV |
| Annihilation Gamma Energy | 511 keV |
| Prominent Gamma Energies | 165.0 keV (26.4%), 352.2 keV (29.4%), 388.6 keV (18.4%), 652.1 keV (16.2%), 853.4 keV (15.5%)[1] |
Table 2: Shielding Data for this compound Gamma Emissions
| Gamma Energy | Shielding Material | Half-Value Layer (HVL) |
| 511 keV | Lead | ~4-5 mm |
| 511 keV | Concrete | ~3.4 cm[6] |
| 165 keV | Lead | ~0.3 mm (estimated) |
Note: HVL for 165 keV in lead is an estimation based on data for similar energy photons.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 149Tb [prismap.eu]
- 2. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-PET with this compound: evidence and perspectives for radiotheragnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc.gov [nrc.gov]
- 5. mdpi.com [mdpi.com]
- 6. severin.su [severin.su]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
